4-Chloro-2-methylpyrimidine-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIXIDTLGBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506550 | |
| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-74-0 | |
| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity of 4-Chloro-2-methylpyrimidine-5-carbonitrile
An In-Depth Technical Guide on the Biological Activity of 4-Chloro-2-methylpyrimidine-5-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carbonitrile scaffold represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This technical guide delves into the significance of the this compound core, not as a standalone therapeutic, but as a pivotal intermediate in the synthesis of potent and selective modulators of various biological pathways. We will explore the extensive research into its derivatives, which have demonstrated significant promise as anticancer agents through mechanisms such as kinase inhibition and apoptosis induction. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers in drug discovery and development.
Introduction: The Pyrimidine-5-carbonitrile Core
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and various natural products, making it a privileged scaffold in drug design.[1] The addition of a carbonitrile group at the 5-position and specific substitutions at other positions can dramatically influence the molecule's chemical reactivity and biological activity. This compound, with its reactive chlorine atom, serves as an excellent electrophilic center for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.[2] This reactivity is key to its utility in creating compounds with a wide range of therapeutic applications, particularly in oncology.[3]
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₆H₄ClN₃[4]
-
Molecular Weight: 153.57 g/mol [4]
-
Appearance: Typically a solid or crystalline powder.[6]
-
Key Reactive Site: The chlorine atom at the 4-position is susceptible to nucleophilic displacement, which is the primary route for derivatization.
Synthetic Pathways and Derivatization Strategies
The synthesis of biologically active molecules from the this compound core predominantly involves the nucleophilic substitution of the C4-chloro group. A variety of nucleophiles, including amines, hydrazines, and thiols, can be employed to introduce diverse functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.
General Synthesis of Pyrimidine-5-carbonitrile Derivatives
A common synthetic route starts with the cyclocondensation of an aldehyde, ethyl cyanoacetate, and thiourea to form a 2-mercaptopyrimidine derivative.[7] This intermediate can then be methylated and subsequently chlorinated to yield a 4-chloropyrimidine-5-carbonitrile precursor.[7] From this key intermediate, various amines or other nucleophiles can be introduced at the 4-position.
Experimental Protocol: Representative Synthesis of a 4-amino-pyrimidine-5-carbonitrile Derivative
This protocol is a generalized representation based on common synthetic methodologies described in the literature.[8][9]
-
Chlorination: To a solution of the corresponding 4-hydroxypyrimidine precursor, add phosphorus oxychloride (POCl₃) and an organic base (e.g., triethylamine) and heat under reflux.[10]
-
Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water.
-
Extraction: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Nucleophilic Substitution: The resulting 4-chloropyrimidine intermediate is dissolved in a suitable solvent (e.g., ethanol, benzene) and reacted with the desired amine in the presence of a base (e.g., potassium carbonate) under reflux.[8][9]
-
Purification: The final product is isolated by filtration and purified by recrystallization or column chromatography.
DOT Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of potent biological activities, most notably in the realm of oncology.
Anticancer Activity
Derivatives of the pyrimidine-5-carbonitrile scaffold have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.
-
Broad-Spectrum Cytotoxicity: Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against cancer cell lines such as colon cancer (HCT-116), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[7][11]
-
Potent Derivatives: Certain derivatives have exhibited higher cytotoxic activities than the standard anticancer drug sorafenib, with IC₅₀ values in the low micromolar and even nanomolar ranges.[7][12]
-
Selectivity: Importantly, some of the most potent anticancer derivatives have shown significantly lower cytotoxicity against normal human cell lines, indicating a favorable therapeutic window.[7]
Table 1: Representative Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11e | HCT-116 (Colon) | 1.14 | [7] |
| 11e | MCF-7 (Breast) | 1.54 | [7] |
| 12b | Leukemia (SR) | 0.10 ± 0.01 | [13] |
| 12d | Leukemia (SR) | 0.09 ± 0.01 | [13] |
| 7f | K562 (Leukemia) | Potent Activity | [8][14] |
Enzyme Inhibition: A Key Mechanism of Action
A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
-
Several pyrimidine-5-carbonitrile derivatives have been designed and identified as potent inhibitors of VEGFR-2.[7]
-
Compounds have demonstrated IC₅₀ values for VEGFR-2 inhibition in the sub-micromolar range, comparable to or better than the standard inhibitor sorafenib.[7]
-
Molecular docking studies have shown that these derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, mimicking the binding mode of known inhibitors.[7]
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
-
Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[13]
-
Certain Schiff base derivatives have shown excellent antitumor activity, particularly against leukemia cell lines, with significant inhibitory effects on PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[13]
-
Mechanistic studies have confirmed that these compounds can modulate the expression of key proteins in the PI3K/AKT pathway, including p-PI3K and p-AKT.[8][14]
The versatility of the pyrimidine-5-carbonitrile scaffold allows for its adaptation to target other important kinases in cancer therapy.
-
Src/Abl Kinase Inhibition: Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors, with preclinical antitumor activity.[15]
-
EGFR Inhibition: Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[11]
-
COX-2 Inhibition: Some derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[16]
DOT Diagram: Key Signaling Pathways Targeted by Pyrimidine-5-carbonitrile Derivatives
Caption: Targeted inhibition of VEGFR-2 and PI3K/AKT pathways by pyrimidine-5-carbonitrile derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, a crucial aspect of the anticancer activity of these compounds is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
-
Apoptosis Induction: Treatment of cancer cells with potent pyrimidine-5-carbonitrile derivatives has been shown to significantly increase the population of apoptotic cells.[7][12] This is often accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3.[7]
-
Cell Cycle Arrest: Flow cytometric analysis has revealed that these compounds can cause cell cycle arrest at various phases, such as the S and sub-G1 phases, thereby preventing cancer cell proliferation.[7][14]
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrimidine-5-carbonitrile scaffold have provided valuable insights into the structural requirements for potent biological activity.
-
Substituents at C4: The nature of the substituent introduced at the C4 position via nucleophilic substitution is critical. The presence of aromatic amines, substituted piperazines, and hydrazone moieties has been shown to be beneficial for anticancer activity.[7][8][9]
-
Linkers and Spacers: The length and flexibility of linkers connecting the pyrimidine core to other pharmacophoric groups can significantly impact potency.[7]
-
Substitutions on Appended Rings: The electronic and steric properties of substituents on aromatic rings attached to the core structure can fine-tune the inhibitory activity against specific targets. For example, di-chloro substitutions at certain positions on a phenyl ring have shown stronger activity in some cases.[7]
Future Directions and Conclusion
The this compound core has proven to be an exceptionally valuable starting point for the development of novel therapeutic agents. The extensive research into its derivatives has led to the discovery of potent inhibitors of key cancer-related pathways, including VEGFR-2 and PI3K/AKT. The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries, making it an attractive platform for future drug discovery efforts.
Future research should focus on:
-
Optimizing Selectivity: Further refining the structure of these derivatives to enhance their selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for in vivo applications.
-
Exploring New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrimidine derivatives suggest their potential in other areas, such as antiviral, anti-inflammatory, and antimicrobial therapies.[1]
References
- El-Gamal, M. I., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(35), 21535-21552. [Link]
- Patel, H. M., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61(1), 79-90. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
- Gomaa, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(15), 6773-6789. [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(54), 34185-34201. [Link]
- Jafar, N. N. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. Semantic Scholar. [Link]
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
- El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
- Vala, R. M., et al. (2023). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 14(7), 1332-1340. [Link]
- Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals, 15(5), 624. [Link]
- El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
- Jafar, N. N. A., et al. (2022). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- ChemUniverse. (n.d.). This compound. [Link]
- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. [Link]
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3979-3982. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. This compound [myskinrecipes.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 38875-74-0|this compound|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrimidine-5-Carbonitrile Derivatives in Targeted Therapeutics: A Technical Guide for Drug Discovery Professionals
Preamble: The Pyrimidine-5-Carbonitrile Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrimidine ring system, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the pyrimidine-5-carbonitrile scaffold has emerged as a particularly "privileged" motif, demonstrating a remarkable versatility in targeting a spectrum of key regulators of cellular pathophysiology. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the core therapeutic targets of this promising class of compounds. We will dissect the mechanistic underpinnings of their action, present robust experimental workflows for target validation, and offer a synthesis of quantitative data to inform future drug design and development endeavors. Our narrative is grounded in the principles of scientific integrity, drawing from peer-reviewed literature to ensure an authoritative and trustworthy resource.
I. The Oncologic Battlefield: Key Kinase Targets of Pyrimidine-5-Carbonitrile Derivatives
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine-5-carbonitrile derivatives have demonstrated significant promise as kinase inhibitors, primarily by functioning as ATP-competitive antagonists. Their structural features allow for critical interactions within the ATP-binding pocket of various kinases, leading to the attenuation of downstream signaling pathways that drive cellular proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR): A Primary Target in Solid Tumors
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and breast cancer.[1][2] Pyrimidine-5-carbonitrile derivatives have been extensively investigated as potent EGFR inhibitors.[1][3]
Certain derivatives have shown efficacy against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[2][4] For instance, compound 11b from one study demonstrated potent inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.09 µM and 4.03 µM, respectively.[2][4] This dual activity is a significant advantage in overcoming acquired resistance in cancer therapy.
The mechanism of action of these inhibitors typically involves the blockade of ATP binding to the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and the induction of apoptosis.[1][2] For example, compound 10b was found to arrest the cell cycle in the G2/M phase and induce a significant increase in apoptotic cells in HepG2 hepatocellular carcinoma cells.[1][3]
Caption: Inhibition of the PI3K/AKT signaling pathway.
II. Beyond Kinases: Other Notable Therapeutic Targets
While kinase inhibition is a dominant theme, the therapeutic potential of pyrimidine-5-carbonitrile derivatives extends to other important enzyme classes.
Cyclooxygenase-2 (COX-2): The Intersection of Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the development and progression of cancer. [5][6]Dual inhibition of both EGFR and COX-2 has emerged as a promising strategy in cancer therapy. [5]Some pyrimidine-5-carbonitrile derivatives have been designed as dual EGFR/COX-2 inhibitors. [5]This dual-targeting approach can simultaneously block pathways involved in cell proliferation and inflammation, potentially leading to enhanced anti-cancer efficacy.
III. Quantitative Data Summary: A Comparative Overview
To facilitate a comparative analysis of the potency of various pyrimidine-5-carbonitrile derivatives, the following tables summarize their inhibitory activities against key therapeutic targets and their cytotoxic effects on representative cancer cell lines.
| Compound | Target | IC50 (µM) | Reference |
| 10b | EGFR | 0.00829 | [1] |
| 11b | EGFRWT | 0.09 | [2][4] |
| 11b | EGFRT790M | 4.03 | [2][4] |
| 7c | EGFRWT | 0.13 | [7] |
| 7c | EGFRT790M | 0.08 | [7] |
| 11e | VEGFR-2 | 0.61 | [8] |
| 12b | VEGFR-2 | 0.53 | [8] |
| 7f | PI3Kγ | 6.99 | [9] |
| 7f | PI3Kδ | 4.01 | [9] |
| 7f | AKT-1 | 3.36 | [9] |
| 7c | PI3Kδ | 0.64 | [7] |
Table 1: Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives Against Key Kinase Targets.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [1][3] |
| 10b | A549 | Non-Small Cell Lung Cancer | 5.85 | [1][3] |
| 10b | MCF-7 | Breast Cancer | 7.68 | [1][3] |
| 4e | Colo 205 | Colon Cancer | 1.66 | [5] |
| 4f | Colo 205 | Colon Cancer | 1.83 | [5] |
| 11e | HCT-116 | Colon Cancer | 1.14 | [8][10] |
| 11e | MCF-7 | Breast Cancer | 1.54 | [8][10] |
| 11b | HCT-116 | Colon Cancer | 3.37 | [2] |
| 11b | HepG2 | Hepatocellular Carcinoma | 3.04 | [2] |
| 11b | MCF-7 | Breast Cancer | 4.14 | [2] |
| 11b | A549 | Non-Small Cell Lung Cancer | 2.4 | [2] |
| 7c | SNB-75 | CNS Cancer | < 0.01 | [7] |
| 7c | OVCAR-4 | Ovarian Cancer | 0.64 | [7] |
Table 2: Cytotoxic Activity of Selected Pyrimidine-5-Carbonitrile Derivatives Against Various Cancer Cell Lines.
IV. Experimental Protocols for Target Identification and Validation
The identification and validation of the therapeutic targets of pyrimidine-5-carbonitrile derivatives rely on a suite of robust in vitro and cell-based assays. The following protocols represent standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a highly sensitive method for quantifying the inhibitory activity of compounds against purified kinases.
Principle: The HTRF assay measures the phosphorylation of a substrate by a kinase. It utilizes two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that recognizes the phosphorylated substrate. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting emission from the acceptor is proportional to the extent of kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate solution, ATP solution, and test compound dilutions.
-
Reaction Initiation: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Eu3+-labeled antibody and the XL665-labeled streptavidin (which binds to the biotinylated substrate).
-
Signal Reading: Incubate the plate to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of cells across the different cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cells with PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Caption: A typical experimental workflow for validating therapeutic targets.
V. Conclusion and Future Perspectives
The pyrimidine-5-carbonitrile scaffold has unequivocally established its significance in the landscape of modern drug discovery, particularly in the realm of oncology. The derivatives of this versatile core have demonstrated potent and often selective inhibitory activity against a range of clinically validated therapeutic targets, including EGFR, VEGFR-2, and key components of the PI3K/AKT pathway. The capacity to develop dual-target inhibitors, such as those targeting both EGFR and COX-2, further underscores the therapeutic potential of this chemical class.
The in-depth technical guide presented herein provides a comprehensive overview of the primary therapeutic targets, the mechanistic rationale for their inhibition, and the experimental methodologies required for their validation. The collated quantitative data offers a valuable resource for medicinal chemists and pharmacologists in the design of next-generation pyrimidine-5-carbonitrile derivatives with enhanced potency, selectivity, and drug-like properties.
Future research in this area should continue to explore the vast chemical space around the pyrimidine-5-carbonitrile core to identify novel derivatives with unique target profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing on-target potency while minimizing off-target effects. Furthermore, the exploration of these compounds in combination therapies and their application to other disease areas beyond oncology, such as inflammatory and autoimmune disorders, represents exciting avenues for future investigation. The continued focus on this privileged scaffold promises to yield novel and effective therapeutic agents for a multitude of human diseases.
VI. References
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(21), 10033-10053. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26584-26602. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and in Vitro Antitumoral Activity of New hydrazinopyrimidine-5-carbonitrile Derivatives. Archiv der Pharmazie, 345(10), 822-831. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 138, 106649. [Link]
-
Ghorab, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
-
Ghorab, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
-
Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Various Authors. (2023). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185808. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic deployment of 4-Chloro-2-methylpyrimidine-5-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold - A Cornerstone of Therapeutic Innovation
The pyrimidine nucleus, a fundamental heterocyclic motif, is a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in the natural world, most notably as a key component of nucleobases in DNA and RNA, has inspired medicinal chemists to harness its versatile chemical properties for therapeutic intervention. The ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its metabolic stability, has cemented its status as a privileged scaffold in drug discovery.[1] This guide delves into the strategic application of a highly functionalized pyrimidine derivative, 4-Chloro-2-methylpyrimidine-5-carbonitrile, as a pivotal building block in the synthesis of next-generation therapeutics, with a particular focus on kinase inhibitors for oncology.
Unveiling the Potential: Physicochemical Properties and Reactivity Profile of this compound
This compound is a crystalline solid with the molecular formula C₆H₄ClN₃. Its structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a nitrile group at the 5-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| CAS Number | 38875-74-0 | [2] |
The key to its utility lies in the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile group. This renders the chlorine atom a facile leaving group for nucleophilic aromatic substitution (SNAr) reactions. The methyl group at the C2 position can influence the molecule's solubility and steric interactions, while the nitrile group provides a valuable handle for further chemical transformations or can act as a hydrogen bond acceptor in ligand-receptor interactions.
Synthesis of the Core Building Block
The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the chlorination of a corresponding hydroxypyrimidine precursor.
Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine from 2-methyl-4-hydroxypyrimidine
This protocol is adapted from a patented method and provides a high-yield synthesis of a closely related precursor, illustrating the general approach.[3]
Materials:
-
2-methyl-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable organic base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Disperse 100g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the mixture to 5°C.
-
Slowly add 50 mL of triethylamine dropwise. An exothermic reaction will occur, and white fumes may be observed. Maintain the temperature at or below 25°C during the addition.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture and remove the excess phosphorus oxychloride by concentration under reduced pressure.
-
Slowly and carefully pour the residue into 1 kg of crushed ice with stirring and continue stirring for approximately 1 hour.
-
Extract the aqueous mixture three times with 200 mL of ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution until the pH is neutral.
-
Wash the organic phase once with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, 4-chloro-2-methylpyrimidine, can be further purified by recrystallization.[3]
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and, in excess, as the solvent.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Ice Quenching: A highly exothermic step to hydrolyze the remaining POCl₃. This must be done with extreme caution.
-
Extraction and Washes: Standard workup procedures to isolate the organic product and remove acidic and aqueous impurities.
Strategic Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif, in particular, has proven to be highly effective in targeting the ATP-binding site of various kinases. This compound is an ideal starting material for generating libraries of such inhibitors.
The Role of Pyrimidines in Targeting Kinase Signaling Pathways
Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrimidine-based inhibitor.
Case Study: Synthesis of EGFR and ALK Dual Inhibitors
Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) are two well-validated targets in non-small cell lung cancer (NSCLC).[4][5] The development of dual inhibitors that can target both kinases is a promising strategy to overcome resistance mechanisms. The this compound core is instrumental in the synthesis of such molecules.
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The chlorine atom is readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that can interact with specific residues in the kinase active site.
General Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
This generalized protocol is based on common procedures for the reaction of chloropyrimidines with amines.[6]
Materials:
-
This compound
-
Substituted amine (e.g., a substituted aniline or piperazine derivative)
-
Anhydrous propanol (or other suitable high-boiling solvent)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reaction vial, dissolve 2 mmol of this compound in 1 mL of anhydrous propanol with stirring.
-
Add 2 mmol of the desired substituted amine to the reaction mixture.
-
Add 200 µL of triethylamine to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.[6]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar solvent and reactants.
-
High-Boiling Solvent: Necessary to reach the temperatures required for the SNAr reaction to proceed at a reasonable rate.
-
Triethylamine: Acts as a scavenger for the HCl generated during the substitution, preventing protonation of the nucleophilic amine and driving the equilibrium towards the product.
Caption: General scheme for the nucleophilic aromatic substitution (SNAr) reaction.
Expanding the Chemical Space: Cross-Coupling Reactions
Beyond SNAr, the chloro-substituent on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C4 position and significantly expanding the accessible chemical diversity.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloropyrimidines.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5 mol% of Pd(PPh₃)₄ and this compound (0.986 mmol) in 6 mL of 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.
-
Heat the reaction mixture to reflux at 70-80°C for 18-22 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[7]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Base: Required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
Conclusion and Future Perspectives
This compound has proven to be a versatile and highly valuable building block in medicinal chemistry. Its predictable reactivity, particularly in SNAr and cross-coupling reactions, allows for the efficient and modular synthesis of diverse compound libraries. The strategic incorporation of this scaffold has led to the discovery of potent kinase inhibitors with significant therapeutic potential, especially in the field of oncology. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule therapeutics will continue to grow. The inherent versatility of the pyrimidine core, exemplified by functionalized building blocks like this compound, ensures that it will remain a central element in the drug discovery campaigns of the future.
References
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer. PubMed.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids. American Chemical Society.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- This compound [P93068]. ChemUniverse.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. arkat usa.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH.
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Initial Screening of 4-Chloro-2-methylpyrimidine-5-carbonitrile Analogs for Anticancer Activity
Abstract
The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics, acting as a privileged structure in medicinal chemistry.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a novel series of 4-Chloro-2-methylpyrimidine-5-carbonitrile analogs. We will delve into the rationale behind the selection of this chemical series, outline a tiered screening cascade designed for the efficient identification of promising lead compounds, and provide detailed, field-proven protocols for key cellular assays. The overarching goal is to equip researchers and drug development professionals with the necessary tools to systematically evaluate the anticancer potential of these, and similar, pyrimidine-based compounds.
Introduction: The Rationale for Targeting the Pyrimidine Scaffold
Pyrimidine analogs have a rich history in oncology, with many clinically approved drugs functioning as antimetabolites that interfere with nucleic acid synthesis.[4][5] The core structure of this compound presents a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) aimed at enhancing cytotoxic potency and selectivity against cancer cells. The nitrile group, in particular, can be a key pharmacophore, participating in crucial interactions with biological targets.[6][7][8]
Recent studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives to exhibit anticancer activity through various mechanisms, including the inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[6][7][8][9] Furthermore, some analogs have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6][7][10] This body of evidence provides a strong impetus for the systematic screening of novel analogs based on the this compound core.
A Tiered Approach to Initial Screening
A successful initial screening campaign is characterized by a logical and efficient workflow that maximizes the identification of promising candidates while minimizing resource expenditure. We propose a three-tiered approach, moving from broad cytotoxicity assessment to more focused mechanistic studies.
Caption: A simplified diagram illustrating a potential apoptotic pathway targeted by pyrimidine analogs.
Preliminary Signaling Pathway Analysis: Western Blotting
Based on existing literature for pyrimidine derivatives, a preliminary investigation into key signaling pathways implicated in cancer cell proliferation and survival is warranted. [10]The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for novel therapeutics. [11]Western blotting can be used to assess the effect of lead compounds on the expression and phosphorylation status of key proteins in this pathway. [11][12][13][14] Protocol: Western Blotting for PI3K/AKT Pathway Proteins [13][14]
-
Protein Extraction: Treat cells with the lead compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
| Target Protein | Treatment | Observed Effect |
| p-AKT (Ser473) | Lead-Candidate-X | Significant Decrease |
| Total AKT | Lead-Candidate-X | No significant change |
| p-mTOR (Ser2448) | Lead-Candidate-X | Decrease |
| Total mTOR | Lead-Candidate-X | No significant change |
| GAPDH (Loading Control) | All | Consistent Expression |
Table 2: Example Western blot results for a lead candidate targeting the PI3K/AKT pathway.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the initial in vitro screening of this compound analogs for anticancer activity. By following this tiered workflow, researchers can efficiently identify potent lead compounds and gain preliminary insights into their mechanisms of action.
Promising candidates identified through this screening cascade should be subjected to further investigation, including:
-
Screening against a broader panel of cancer cell lines, including drug-resistant models.
-
Evaluation of effects on other cancer hallmarks, such as cell migration and invasion. [15]* More in-depth mechanistic studies to definitively identify the molecular target(s).
-
In vivo efficacy and toxicity studies in animal models.
The initial screening phase is a critical juncture in the drug discovery pipeline. A well-designed and executed strategy, as detailed herein, provides the solid foundation necessary for the successful development of novel pyrimidine-based anticancer agents.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abdel-Maksoud, M. S., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Gouda, M. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
- Jain, C., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Sridharan, S., & Ramamoorthy, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1952, 129-134.
- Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. Future Oncology, 3(1), 79-91.
- Teicher, B. A., et al. (1989). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Research, 49(24 Pt 1), 7036-7041.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- Gouda, M. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
- Gaikwad, S. B., & Gaikwad, S. S. (2021). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(1), 1-10.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- IJCRT. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12).
- Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- International Journal of Research and Publication Reviews. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews, 3(6), 1-10.
- Parbhane, M., et al. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 10(6).
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Fathalla, O. A., et al. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Der Pharma Chemica, 6(5), 334-343.
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease.
- Papakyriakopoulou, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6542.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
- Fares, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7543.
- Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098.
Sources
- 1. jrasb.com [jrasb.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-Chloro-2-methylpyrimidine-5-carbonitrile: A Gateway to Advanced Pharmaceutical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Functionalized Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous natural and synthetic bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] Its inherent electronic properties and the ability to be readily functionalized make it a privileged structure in drug design. Within this vast chemical space, 4-Chloro-2-methylpyrimidine-5-carbonitrile stands out as a particularly valuable and versatile building block. Its strategic arrangement of a reactive chloro group, a stabilizing methyl group, and an electron-withdrawing cyano group provides multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures with significant therapeutic potential.[3][4]
This technical guide, designed for researchers and professionals in drug development, provides a comprehensive overview of the synthesis and applications of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient execution of synthetic strategies.
Synthesis of this compound: A Two-Stage Strategic Approach
The most efficient and scalable synthesis of this compound is best approached as a two-stage process. This methodology ensures high purity and yield of the final product by first constructing a stable precursor, 4-Amino-2-methylpyrimidine-5-carbonitrile, followed by a robust conversion of the amino group to the desired chloro functionality.
Stage 1: One-Pot Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
The synthesis of the key amino precursor is elegantly achieved through a one-pot, three-component reaction. This approach, detailed in patent literature, offers high efficiency and atom economy, making it suitable for large-scale production.[5] The reaction convenes acetamidine hydrochloride, malononitrile, and formaldehyde in a concerted manner to construct the pyrimidine ring.
Reaction Mechanism:
The reaction is believed to proceed through an initial Mannich-type reaction between malononitrile and formaldehyde to form an electrophilic intermediate. This is followed by a nucleophilic attack by acetamidine and subsequent cyclization and aromatization to yield the final 4-amino-2-methylpyrimidine-5-carbonitrile. The use of tert-butyl hydroperoxide in the second step of the patented procedure likely aids in the final aromatization of a dihydropyrimidine intermediate.[5]
// Reactants acetamidine [label="Acetamidine HCl"]; malononitrile [label="Malononitrile"]; formaldehyde [label="Formaldehyde"];
// Reaction reaction_node [label="One-Pot Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product amino_pyrimidine [label="4-Amino-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges acetamidine -> reaction_node; malononitrile -> reaction_node; formaldehyde -> reaction_node; reaction_node -> amino_pyrimidine [label="High Yield (e.g., 92.6%[5])"]; }
Synthesis of the Amino Precursor
Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile[5]
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture to 65-70 °C and maintain for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Add 1.4 g of 70 wt% tert-butyl hydroperoxide and stir the reaction at 30-35 °C for 1 hour.
-
The product can be isolated and purified using standard organic chemistry techniques. The reported yield for this protocol is 92.6% with a purity of 99.6% by HPLC.[5]
Causality Behind Experimental Choices:
-
One-Pot Approach: This multicomponent strategy is highly efficient, reducing the number of synthetic steps, minimizing waste, and saving time and resources.
-
Solvent System: The use of a tert-butanol/water mixture provides a suitable medium for both the organic and inorganic reactants.
-
Temperature Control: The initial heating promotes the condensation and cyclization reactions, while the subsequent cooling and controlled addition of the oxidant ensure a safe and efficient aromatization step.
Stage 2: Conversion to this compound via Sandmeyer Reaction
The transformation of the 4-amino group to a 4-chloro group is effectively accomplished using the Sandmeyer reaction. This classic and reliable method in aromatic chemistry involves the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[2][6]
Reaction Mechanism:
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[2]
// Reactant amino_pyrimidine [label="4-Amino-2-methyl-\npyrimidine-5-carbonitrile"];
// Diazotization diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; diazonium_salt [label="Diazonium Salt\nIntermediate"];
// Sandmeyer Reaction sandmeyer [label="Sandmeyer Reaction\n(CuCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chloro_pyrimidine [label="4-Chloro-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges amino_pyrimidine -> diazotization; diazotization -> diazonium_salt; diazonium_salt -> sandmeyer; sandmeyer -> chloro_pyrimidine; }
Conversion via Sandmeyer Reaction
Experimental Protocol: Chloro-Sandmeyer Reaction (Adapted from a similar substrate)[7]
-
Diazotization:
-
In a round-bottom flask, suspend 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution to a pH of approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the final this compound.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent unwanted side reactions.
-
Copper(I) Catalyst: Copper(I) salts are essential for the Sandmeyer reaction, as they facilitate the single-electron transfer that initiates the radical mechanism.
-
Acidic Conditions: The strong acidic environment is necessary for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.
Applications in Drug Discovery: A Building Block for Kinase Inhibitors
The strategic placement of reactive and modulating functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer treatment.[1][8] The chloro group at the 4-position serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments, which are often key pharmacophoric elements in kinase inhibitors.
// Starting Material chloro_pyrimidine [label="4-Chloro-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction snar [label="SNAr Reaction\n(with various amines)", shape=ellipse];
// Products kinase_inhibitors [label="Kinase Inhibitors\n(e.g., for EGFR, JAK)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_therapeutics [label="Other Therapeutics\n(e.g., Antivirals)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges chloro_pyrimidine -> snar; snar -> kinase_inhibitors; snar -> other_therapeutics; }
Applications in Drug Synthesis
1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
The pyrimidine-5-carbonitrile scaffold is a key feature in a number of potent EGFR inhibitors.[1][9] The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase. The 4-position of the pyrimidine ring is a common attachment point for the aniline fragment that is characteristic of many EGFR inhibitors. This compound is an ideal starting material for the synthesis of such compounds, where the chloro group is displaced by the desired substituted aniline.
2. Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is a critical target in the treatment of myeloproliferative disorders and inflammatory diseases. The drug Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrrolo[2,3-d]pyrimidine core.[10][11][12] While the direct synthesis of Ruxolitinib from this compound is not the primary reported route, the structural similarity and the importance of the pyrimidine scaffold in JAK inhibitors highlight the potential of this building block in the discovery of novel JAK inhibitors. The chloro and cyano functionalities provide handles for the construction of diverse pyrimidine-based libraries for screening against JAK and other kinases.
Data Presentation and Characterization
The identity and purity of this compound and its precursor are confirmed through a combination of spectroscopic and physical data.
Table 1: Physicochemical and Spectroscopic Data
| Property | 4-Amino-2-methylpyrimidine-5-carbonitrile | This compound |
| CAS Number | 698-29-3 | 38875-74-0[13] |
| Molecular Formula | C₆H₆N₄ | C₆H₄ClN₃[13] |
| Molecular Weight | 134.14 g/mol | 153.57 g/mol [13] |
| Appearance | White to off-white powder | Yellow solid |
| ¹H NMR (Expected) | Singlet for CH₃ (~2.5 ppm), Singlet for pyrimidine H, Broad singlet for NH₂ | Singlet for CH₃ (~2.7 ppm), Singlet for pyrimidine H |
| ¹³C NMR (Expected) | Peaks for CH₃, pyrimidine ring carbons, and cyano group | Peaks for CH₃, pyrimidine ring carbons, and cyano group (shifts will be affected by the chloro substituent) |
| IR (cm⁻¹) (Expected) | ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=N stretch) | ~2230 (C≡N stretch), ~1600 (C=N stretch), C-Cl stretch |
| Mass Spec (m/z) | M+ = 134 | M+ = 153/155 (due to ³⁵Cl/³⁷Cl isotopes) |
Note: Expected spectroscopic data is based on typical values for these functional groups and data from closely related compounds.[14][15]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. The two-stage synthesis, involving a highly efficient one-pot formation of the amino precursor followed by a robust Sandmeyer reaction, provides a reliable and scalable route to this versatile building block. Its strategic functionalization allows for facile elaboration into complex molecular architectures, particularly in the synthesis of kinase inhibitors for oncology. This guide has provided a detailed overview of its synthesis, mechanistic insights, and key applications, empowering researchers to leverage the full potential of this important chemical entity in their pursuit of novel therapeutics.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04958a
- Synthesis of new EGFR inhibitors strategy. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.
- Ruxolitinib synthesis - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/article/ruxolitinib-synthesis.htm
- Synthesis method of ruxolitinib intermediate - Eureka | Patsnap. (n.d.). Retrieved from https://eureka.patsnap.
- SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 - EPO. (n.d.). Retrieved from https://data.epo.org/publication-server/document?
- Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents. (n.d.). Retrieved from https://patents.google.
- Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Sandmeyer_reaction
- Kinase inhibitors - Patent US-9751837-B2 - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8817551/
- 4-Amino-2-chloro-5-methylpyrimidine 14394-70-8 wiki - Guidechem. (n.d.). Retrieved from https://www.guidechem.com/wiki/4-amino-2-chloro-5-methylpyrimidine-cas-14394-70-8.html
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23). Retrieved from https://core.ac.uk/display/326359999
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents. (n.d.). Retrieved from https://patents.google.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579979/
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.). Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-vii/p011-184/
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from https://www.researchgate.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (2019, June 21). Retrieved from https://www.ias.ac.in/article/fulltext/jcsc/121/06/0088
- Patents | Page 2 Of 4 - MedChemica. (n.d.). Retrieved from https://www.medchemica.
- 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.
- This compound [P93068] - ChemUniverse. (n.d.). Retrieved from https://www.chemuniverse.com/4-chloro-2-methylpyrimidine-5-carbonitrile-p93068
- Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.
- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. (n.d.). Retrieved from https://www.benchchem.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from https://www.researchgate.net/publication/259190185_Basic_1H-_and_13C-NMR_Spectroscopy
- A New Way of Creating the Building Blocks of Drugs | Technology Networks. (2019, October 18). Retrieved from https://www.technologynetworks.com/drug-discovery/news/a-new-way-of-creating-the-building-blocks-of-drugs-325253
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/pyrimidine-synthesis.shtm
- 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-methylpyrimidine-5-carbonitrile
- 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylpyrimidine
- 11: Infrared Spectroscopy and Mass Spectrometry - Chemistry LibreTexts. (2022, December 28). Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry
- 4-Chloro-2-methylpyrimidine AldrichCPR 4994-86-9 - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/phb00236
- Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. (2025, March 13). Retrieved from https://www.beilstein-journals.org/bjoc/articles/18/69
- Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 - YouTube. (2013, November 14). Retrieved from https://www.youtube.
- Study on Reaction between Chloroformaldehyde and Acetamide. (2025, November 25). Retrieved from https://www.preprints.org/manuscript/202401.0776/v1
- 38875-74-0|this compound|BLD Pharm. (n.d.). Retrieved from https://www.bldpharm.com/products/38875-74-0.html
- Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions - Beilstein Journals. (n.d.). Retrieved from https://www.beilstein-journals.org/bjoc/articles/14/233
- Mechanism for reaction of formaldehyde and ammonia. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Mechanism-for-reaction-of-formaldehyde-and-ammonia_fig1_231165445
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]
- 13. chemuniverse.com [chemuniverse.com]
- 14. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
The Cyano Group: A Small Moiety with a Mighty Impact on the Biological Activity of Pyrimidines
An In-Depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its biological activity, however, is critically dependent on the nature and position of its substituents. Among these, the cyano (-C≡N) group, though small in size, exerts a profound and multifaceted influence on the pharmacological profile of pyrimidine-based compounds. This guide provides a detailed exploration of the strategic roles of the cyano group, moving beyond a simple catalog of effects to explain the underlying chemical and biological causality. We will dissect its function as a key pharmacophoric element, a modulator of metabolic stability, a versatile bioisostere, and a reactive "warhead" for covalent inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Nitrile
The pyrimidine ring is a privileged scaffold, found in FDA-approved anticancer drugs like 5-Fluorouracil, Imatinib, and Ibrutinib.[5] The introduction of a cyano group is a common and highly effective strategy in drug design to fine-tune a molecule's properties. The cyano group is strongly electron-withdrawing, linear in geometry, and a potent hydrogen bond acceptor. These fundamental characteristics are the basis for its diverse roles in modulating biological activity. This guide will illuminate how these properties are rationally exploited in modern drug discovery.
Caption: Key strategic roles of the cyano group in pyrimidine drug candidates.
The Cyano Group as a Key Pharmacophoric Element
The ability of the cyano group to act as a potent hydrogen bond acceptor is one of its most valuable features. Its linear geometry and well-defined electron lone pair allow it to form highly directional and specific interactions within a protein's binding pocket, often leading to significant gains in potency and selectivity.
A compelling example is the development of 5-cyanopyrimidine-based inhibitors for p38α MAP kinase, a target for inflammatory diseases. X-ray crystallography confirmed that the nitrogen atom of the cyano group at the C-5 position forms a direct hydrogen bond with the backbone amide proton of methionine 109 (Met109) in the kinase hinge region.[6] This single, crucial interaction anchors the inhibitor in the active site, providing a structural basis for its low nanomolar potency.[6] Similarly, in the design of dual VEGFR-2/HER-2 inhibitors, the cyano group was found to form critical hydrogen bonds with key amino acid residues like Val734 and Lys753, contributing to the compounds' high binding affinity.[7]
Causality Behind the Choice: Why choose a cyano group for this role? Unlike larger hydrogen bond acceptors (e.g., carbonyls, sulfoxides), the cyano group's small size and linear shape allow it to access sterically confined spaces and form interactions without introducing unfavorable steric clashes. Its strong electron-withdrawing nature also polarizes the pyrimidine ring, potentially influencing other non-covalent interactions.
Enhancing Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9] The nitrile group is generally robust and resistant to metabolic transformation; in most cases, it passes through the body unchanged.[10] This inherent stability makes it an attractive substituent for blocking metabolically liable positions on a drug scaffold.
In the optimization of p38 inhibitors, replacing a metabolically vulnerable N-methoxybenzamide moiety with a more stable isoxazole, while retaining the core cyanopyrimidine, led to compounds with increased metabolic stability and 100% oral bioavailability in mice.[6] Likewise, studies on pyrazolo[1,5-a]pyrimidines as potential chemical probes for the kinase CSNK2A revealed that phase II conjugation was a major metabolic pathway. The strategic placement of the cyano group helped in developing analogues with reduced intrinsic clearance.[11]
Trustworthiness of the Approach: The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. Incorporating a cyano group at a position susceptible to oxidative metabolism is a trusted strategy to improve a drug's half-life and overall exposure.[8] This modification must be validated empirically, as the overall metabolic profile depends on the entire molecular structure.
The Cyano Group as a Versatile Bioisostere
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[12] The cyano group is a non-classical bioisostere with unique properties that allow it to mimic several different functionalities.
-
Halogen Bioisostere: The cyano group has similar size and electronegativity to halogens like chlorine and bromine, allowing it to occupy the same space and engage in similar polar interactions. However, its ability to act as a hydrogen bond acceptor provides an additional interaction vector not available to halogens.[12]
-
Ester/Amide Bioisostere: The N-cyano sulfilimine group has been successfully explored as a bioisostere for the amide bond in insecticides, demonstrating that the cyano moiety can replicate the key electronic and hydrogen-bonding features of a carbonyl oxygen.[13]
-
Azomethine-Water Bioisostere: In some enzyme active sites, a water molecule bridges the interaction between the protein and a nitrogen atom on the drug. A cyano group can be used to displace this water molecule and form a direct hydrogen bond with the protein. This is entropically favorable, as it releases a bound water molecule, potentially leading to a significant increase in binding affinity.[10]
The Nitrile as a Covalent Warhead
In recent years, covalent inhibition has seen a resurgence as a strategy to achieve prolonged and potent target engagement.[14][15] Covalent inhibitors form an irreversible chemical bond with their target protein, typically by reacting an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue (e.g., cysteine, serine) in the binding site.[16]
The nitrile group can function as an electrophilic warhead. The carbon atom of the nitrile is susceptible to nucleophilic attack by a suitably positioned residue in the enzyme's active site. This strategy has been expertly applied in the design of selective covalent inhibitors for cathepsin K (Cat K), an enzyme involved in osteoporosis. Researchers designed inhibitors with a 4-cyanopyrimidine warhead.[17] The cyanopyrimidine core first directs the molecule to the active site through non-covalent interactions. Once properly oriented, the catalytic cysteine residue of Cat K attacks the electrophilic carbon of the cyano group, forming an irreversible covalent bond and inactivating the enzyme.[17] This approach yielded a compound with a potent IC₅₀ of 61.9 nM and excellent selectivity over related cathepsins.[17]
Caption: A self-validating workflow for developing covalent pyrimidine inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological effect of the cyano group is highly dependent on its position on the pyrimidine ring and the nature of other substituents. Systematic analysis of these relationships, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds.[4][18][19][20]
For instance, in a series of pyrimidine-5-carbonitriles designed as COX-2 inhibitors, the presence of the C-5 cyano group was a consistent feature among the most active compounds.[21] Further modifications at the C-2 and C-6 positions allowed for fine-tuning of potency and selectivity.[21][22] Similarly, in a study of 6-amino-5-cyano-2-thiopyrimidines, compound 1c , which featured a more electronegative and lipophilic substituent, showed improved anticancer activity, highlighting the interplay between the cyano group and other parts of the molecule.[23]
Data Presentation: Comparative Activity of Cyanopyrimidines
| Compound Class | Target / Cell Line | Key Feature | Potency (IC₅₀ / GI₅₀) | Reference |
| Pyrimidine-pendant Chalcone | LSD1 (Anticancer) | Ligand A1 | Docking Score: -11.095 kcal/mol | [5] |
| 4-Cyanopyrimidine | Cathepsin K (Osteoporosis) | Compound 34 | 61.9 nM | [17] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | Compound V | 2.56 µM | [21] |
| 2,5,6-trisubstituted cyanopyrimidine | HCT-116 (Colon Cancer) | Compound I | 0.79 µM | [21] |
| 6-amino-5-cyano-2-thiopyrimidine | Leukemia SR (Leukemia) | Compound 1c | 0.0034 µM (PI3Kδ) | [23] |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile | Ovarian Cancer | Compound 4g | 0.33 µM | [24] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of findings, protocols must be designed as self-validating systems. Here, we outline a representative methodology for evaluating a cyanopyrimidine derivative as a covalent enzyme inhibitor.
Protocol: In Vitro Characterization of a Covalent Cathepsin K Inhibitor
Objective: To determine the potency, mechanism, and specificity of a cyanopyrimidine-based covalent inhibitor against Cathepsin K.
Pillar 1: Initial Potency and Time-Dependence (Biochemical Assay)
-
Reagents & Buffers:
-
Assay Buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5.
-
Recombinant human Cathepsin K (final concentration: 1 nM).
-
Fluorogenic Substrate: Z-LR-AMC (final concentration: 10 µM).
-
Test Inhibitor: Stock solution in 100% DMSO, serially diluted.
-
-
Procedure:
-
Pipette 50 µL of Assay Buffer into a 96-well black plate.
-
Add 1 µL of test inhibitor at various concentrations.
-
Add 25 µL of Cathepsin K enzyme solution and incubate for a range of time points (e.g., 0, 15, 30, 60 minutes) at 37°C. This step is critical to observe time-dependent inhibition, a hallmark of covalent binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot % inhibition vs. inhibitor concentration to determine the IC₅₀ at each pre-incubation time point. A decrease in IC₅₀ with longer incubation time suggests covalent modification.
-
Determine the kinetic parameters kinact (rate of inactivation) and KI (inhibitor concentration for half-maximal inactivation rate).
-
Pillar 2: Confirmation of Covalent Adduct (Mass Spectrometry)
-
Procedure:
-
Incubate a higher concentration of Cathepsin K (e.g., 1 µM) with a 5-fold molar excess of the inhibitor for 2 hours at 37°C.
-
Desalt the protein sample to remove unbound inhibitor.
-
Analyze the intact protein using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
-
Expected Outcome:
-
A mass shift in the protein's molecular weight corresponding to the molecular weight of the inhibitor. This provides direct evidence of a covalent bond formation.
-
Pillar 3: Target Selectivity (Counter-Screening)
-
Procedure:
-
Repeat the biochemical assay (Pillar 1) using related enzymes, such as Cathepsin S and Cathepsin B.
-
-
Expected Outcome:
-
Significantly higher IC₅₀ values for off-target enzymes compared to Cathepsin K, demonstrating the inhibitor's selectivity.[17]
-
This multi-pronged approach ensures that the observed activity is potent, occurs via the intended covalent mechanism, and is specific to the target of interest, creating a robust and trustworthy dataset.
Conclusion and Future Outlook
The cyano group is far more than a simple substituent; it is a powerful tool in the medicinal chemist's armamentarium for designing pyrimidine-based therapeutics. Its ability to form critical hydrogen bonds, block metabolic hotspots, serve as a versatile bioisostere, and act as a covalent warhead makes it a uniquely valuable moiety. By understanding the fundamental chemical principles that drive these functions, drug discovery teams can rationally design molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles. Future research will undoubtedly continue to uncover novel applications for this small but mighty functional group, further cementing the role of cyanopyrimidines in addressing a wide range of human diseases.
References
- Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simul
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
- Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. PubMed. [Link]
- Synthesis of Densely Substituted Pyrimidine Deriv
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
- Rationale for designing of cyanopyrimidine derivatives.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. [Link]
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Taylor & Francis Online. [Link]
- Anticancer agents and selective COX-2 inhibitors containing pyrimidine...
- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]
- Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents.
- Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)
- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
- Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega. [Link]
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]
- Identifying Structure-Activity Relationships for Cyanine-Derived Antibiotics Using Machine Learning and Commercial Large Language Models. PubMed. [Link]
- (PDF) Synthesis of 2-Cyanopyrimidines.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of Novel 5-cyano-6-phenyl-2,4-Disubstituted Pyrimidine Derivatives.
- N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
- (PDF) Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination.
- N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. [Link]
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Covalent inhibitors: a rational approach to drug discovery. PMC - NIH. [Link]
- Covalent Inhibition in Drug Discovery. SciSpace. [Link]
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
- Structure Activity Rel
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Emerging strategies in covalent inhibition. YouTube. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identifying Structure-Activity Relationships for Cyanine-Derived Antibiotics Using Machine Learning and Commercial Large Language Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. mdpi.com [mdpi.com]
- 21. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents | CoLab [colab.ws]
preliminary investigation into the mechanism of action of novel pyrimidine inhibitors
An in-depth technical guide
A Roadmap for Elucidating the Mechanism of Action of Novel Pyrimidine Inhibitors
Abstract
The de novo pyrimidine synthesis pathway is a fundamental metabolic process essential for cell proliferation, making it a highly validated target for therapeutic intervention in oncology and immunology. The discovery of a novel small molecule inhibitor of this pathway marks the beginning of a critical journey: the elucidation of its precise mechanism of action. This guide provides a systematic, experience-driven roadmap for researchers and drug development professionals to conduct a preliminary investigation into a novel pyrimidine inhibitor, designated here as "Compound X." We move beyond a simple listing of protocols to explain the scientific rationale behind each experimental phase, ensuring a logical, self-validating workflow. The methodologies detailed herein, from direct enzyme kinetics to cellular metabolic profiling, are designed to build a robust, evidence-based understanding of the inhibitor's biological activity.
Introduction: The Rationale for Targeting Pyrimidine Synthesis
Nucleotide metabolism is a cornerstone of cellular function, providing the essential building blocks for DNA and RNA synthesis, protein glycosylation, and phospholipid biosynthesis. The de novo pyrimidine synthesis pathway is a highly regulated, multi-step enzymatic process that constructs pyrimidine rings from basic precursors. Due to the elevated demand for nucleotides in rapidly dividing cells, such as cancer cells or activated lymphocytes, this pathway represents a critical vulnerability that can be exploited for therapeutic benefit.
A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth committed step: the oxidation of dihydroorotate to orotate. Its inhibition leads to a rapid depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis. This makes DHODH a prime target for novel inhibitors.
This guide outlines a multi-phased investigative strategy to characterize a hypothetical "Compound X," a novel pyrimidine inhibitor identified from a high-throughput screen. Our approach is designed to answer three fundamental questions:
-
Target Engagement: Does the compound directly inhibit the primary target enzyme?
-
Cellular Activity: Does this inhibition translate to the expected biological effects in a cellular context?
-
Mechanism Confirmation: Can we definitively link the cellular effects to the on-target enzymatic inhibition?
Phase 1: In Vitro Target Validation and Kinetic Characterization
The foundational step in a mechanism-of-action study is to confirm direct, specific engagement with the purified target enzyme. This in vitro phase isolates the interaction between the inhibitor and the enzyme from the complexities of a cellular environment, providing clean, quantifiable data on potency and binding mode.
Rationale for Initial Enzymatic Assays
Before investing in complex cell-based assays, it is crucial to verify that Compound X directly inhibits DHODH. A direct enzymatic assay provides the initial proof-of-concept and quantifies the inhibitor's potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This value serves as a critical benchmark for all subsequent cellular experiments.
Experiment 1: DHODH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of purified human DHODH by monitoring the reduction of a co-substrate, which results in a measurable change in absorbance.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Enzyme Stock: Purified recombinant human DHODH (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 20 nM) in Assay Buffer immediately before use.
-
Substrate Mix: Prepare a 2X stock containing 400 µM Dihydroorotate (DHO) and 200 µM Decylubiquinone in Assay Buffer.
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) at a final concentration of 120 µM.
-
Inhibitor: Prepare a 10-point serial dilution of Compound X (e.g., from 100 µM to 5 nM) in DMSO. Include a known DHODH inhibitor like Brequinar as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted Compound X, control inhibitor, or DMSO (vehicle control) to respective wells.
-
Add 50 µL of DHODH working solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 50 µL of the DCIP solution.
-
Initiate the reaction by adding 100 µL of the Substrate Mix.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 600 nm (the rate of DCIP reduction) kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative IC50 Data for DHODH Inhibition
| Compound | Target | IC50 (nM) |
| Compound X | Human DHODH | 15.2 |
| Brequinar (Control) | Human DHODH | 35.8 |
Experiment 2: Enzyme Kinetic Studies to Determine Mode of Inhibition
Understanding how an inhibitor binds to its target is critical for lead optimization. Enzyme kinetics can differentiate between competitive, non-competitive, and other modes of inhibition. This is typically achieved by measuring enzyme activity at varying concentrations of both the substrate (DHO) and the inhibitor.
Methodology Overview:
A series of DHODH activity assays are run, varying the concentration of the DHO substrate at several fixed concentrations of Compound X. The resulting data is plotted using a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate]. The pattern of the resulting lines indicates the mode of inhibition.
Caption: Workflow for determining the mode of enzyme inhibition using kinetic analysis.
Phase 2: Cellular Activity and On-Target Confirmation
With strong evidence of direct enzyme inhibition, the investigation moves into a cellular context. The primary goals are to determine if Compound X exhibits cellular activity (e.g., anti-proliferative effects) and, critically, to confirm that this activity is a direct consequence of DHODH inhibition.
Experiment 3: Cell Proliferation Assay with Uridine Rescue
This experiment is the cornerstone of on-target validation for any inhibitor of the de novo pyrimidine pathway. The core principle is that if the inhibitor's anti-proliferative effect is due to pyrimidine starvation, then supplying cells with an external source of pyrimidines should reverse the effect. Uridine can be salvaged by cells and converted into UMP, bypassing the need for de novo synthesis.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare two sets of plates.
-
Plate A (No Rescue): Add serially diluted Compound X (from 100 µM down to sub-nM concentrations) to the cells in normal growth medium.
-
Plate B (Uridine Rescue): Add the same serial dilutions of Compound X, but in growth medium supplemented with 100 µM uridine.
-
-
Incubation: Incubate both plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis:
-
For each plate, normalize the data to the vehicle (DMSO) control.
-
Plot cell viability versus log[Compound X] concentration and calculate the EC50 (effective concentration) for both the non-rescued and rescued conditions.
-
A significant rightward shift (e.g., >100-fold) in the EC50 curve in the presence of uridine provides strong evidence of on-target activity.
-
The Structure-Activity Relationship of 4-Chloro-2-methylpyrimidine-5-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life itself.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of drugs with applications in oncology, infectious diseases, and inflammatory conditions.[3]
Among the vast landscape of pyrimidine-based compounds, the 4-Chloro-2-methylpyrimidine-5-carbonitrile core has emerged as a particularly valuable starting point for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nature of the nitrile group at the 5-position, coupled with the reactive chloro group at the 4-position, provides a versatile handle for introducing diverse chemical functionalities through nucleophilic aromatic substitution. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of this promising class of compounds, offering insights into their synthesis, biological evaluation, and the key structural features that govern their therapeutic potential.
Synthetic Strategies: Accessing the this compound Core and its Derivatives
The journey to understanding the SAR of this scaffold begins with its synthesis. The this compound core is typically prepared from readily available starting materials. A common route involves the condensation of acetamidine with a suitable three-carbon synthon, followed by chlorination.
A key feature of the this compound scaffold is the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAᵣ).[4] This reaction is the primary method for generating a diverse library of analogues for SAR studies. The electron-deficient nature of the pyrimidine ring, further activated by the adjacent nitrogen atoms and the C5-carbonitrile group, facilitates the displacement of the chloride ion by a wide range of nucleophiles.[5]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, 1,4-dioxane, or acetonitrile) is added the desired nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, or the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-2-methylpyrimidine-5-carbonitrile derivative.
The choice of nucleophile is critical in shaping the biological activity of the final compound. Common nucleophiles employed in SAR studies of this scaffold include anilines, aliphatic amines, phenols, and thiophenols, leading to the corresponding 4-anilino, 4-amino, 4-phenoxy, and 4-phenylthio derivatives, respectively.
Caption: General synthetic workflow for generating a library of 4-substituted-2-methylpyrimidine-5-carbonitrile derivatives.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the C4 position. The following sections dissect the key SAR trends observed for different classes of C4-substituents, primarily focusing on their anticancer properties as kinase inhibitors.
The Crucial Role of the 4-Anilino Moiety
The introduction of a substituted aniline at the C4 position has proven to be a highly effective strategy for generating potent kinase inhibitors. The anilino group often serves as a key pharmacophore, engaging in hydrogen bonding interactions with the hinge region of the kinase active site.
| Compound ID | 4-Anilino Substituent (R) | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| 1a | -H | EGFR | 8.29 | - |
| 1b | 3-chloro | EGFR | - | - |
| 1c | 4-methoxy | VEGFR-2 | - | - |
| 1d | 3-ethynyl | EGFR | - | - |
| 1e | 4-(3-methylureido) | VEGFR-2 | - | - |
Note: Specific IC₅₀ values for all derivatives are not consistently available across the literature for direct comparison in a single table, but general trends can be elucidated.
Key Observations for 4-Anilino Derivatives:
-
Hinge Binding: The NH linker of the 4-anilino group is critical for activity, typically forming a hydrogen bond with a backbone amide in the kinase hinge region.[3]
-
Substitution Pattern on the Aniline Ring: The position and electronic nature of substituents on the aniline ring significantly impact potency and selectivity.
-
Meta-position: Small, lipophilic groups at the meta-position are often well-tolerated and can enhance potency.
-
Para-position: The para-position is frequently exploited to introduce larger, solvent-exposed groups that can improve pharmacokinetic properties or target unique sub-pockets of the kinase active site. For instance, the incorporation of solubilizing groups at this position can be beneficial.[6]
-
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the aniline substituents can modulate the pKa of the anilino nitrogen and influence the strength of the hinge-binding interaction. Electron-withdrawing groups on the aniline ring have been shown to be favorable for the activity of some 4-anilino-quinazoline inhibitors.[7]
Impact of Aliphatic Amines and Other Nucleophiles at C4
While anilines have been extensively studied, other nucleophiles also yield biologically active compounds, albeit often with different target profiles.
-
Aliphatic Amines: The introduction of small, cyclic, or linear aliphatic amines at the C4 position can lead to compounds with significant biological activity. The increased lipophilicity imparted by groups like diethylamino can enhance cellular uptake.[8]
-
Alkoxy and Thioalkoxy Groups: Replacing the C4-chloro with alkoxy or thioalkoxy moieties generally results in a decrease in anticancer activity compared to the corresponding amino derivatives. This suggests that the hydrogen bond donating capability of the N-H group is often crucial for potent kinase inhibition.
The Role of the 2-Methyl and 5-Carbonitrile Groups
While the C4 position is the primary point of diversification, the substituents at C2 and C5 are also critical for the overall activity profile.
-
2-Methyl Group: The 2-methyl group is believed to occupy a hydrophobic pocket in the active site of many kinases. Its relatively small size is generally optimal, as bulkier substituents at this position can lead to steric clashes and a loss of potency.
-
5-Carbonitrile Group: The strongly electron-withdrawing nitrile group at the C5 position plays a crucial role in activating the pyrimidine ring for the initial nucleophilic substitution reaction. Furthermore, it can engage in favorable dipole-dipole or hydrogen bonding interactions within the kinase active site, contributing to the overall binding affinity.
Caption: Key structure-activity relationship principles for this compound derivatives.
Biological Evaluation: Protocols for Assessing Anticancer Activity
A thorough understanding of SAR requires robust and reproducible biological data. The following protocols outline standard assays used to evaluate the anticancer potential of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[9]
Experimental Protocol: In Vitro TR-FRET Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series into the kinase buffer to achieve the final desired concentrations.
-
Enzyme and Substrate/ATP Solution: Prepare solutions of the target kinase, a suitable substrate (often a fluorescently labeled peptide), and ATP in the kinase buffer. The ATP concentration is typically at or near its Kₘ for the kinase.[10]
-
-
Kinase Reaction:
-
Add the diluted test compound to the wells of a low-volume 384-well plate.
-
Add the kinase enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.[10]
-
Initiate the kinase reaction by adding the Substrate/ATP solution to all wells.[10]
-
Incubate the plate for 60-120 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals.
-
Normalize the data using "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-2-methylpyrimidine-5-carbonitrile derivatives.
Conclusion: A Versatile Scaffold with significant Therapeutic Potential
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the C4-chloro group allows for the facile introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity landscape. The SAR studies highlighted in this guide demonstrate that the 4-anilino moiety is a particularly effective pharmacophore for targeting kinases, with the substitution pattern on the aniline ring playing a critical role in determining potency and selectivity. The 2-methyl and 5-carbonitrile groups also provide important contributions to the overall binding affinity.
As our understanding of the kinome and its role in disease continues to expand, the principles outlined in this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery. The continued exploration of the chemical space around the this compound core is likely to yield the next generation of targeted therapies for a variety of diseases, particularly cancer.
References
- In vitro kinase assay. protocols.io. 2023.
- Ibrahim, HS, et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. 2021;45(3):1511-1526.
- Structure activity relationships for 4-anilino compounds. ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024.
- Abdel-Maksoud, MS, et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. 2023;13(48):33923-33943.
- Abdel-Maksoud, MS, et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. 2023;13(48):33923-33943.
- Kinase assays. BMG LABTECH. 2020.
- Lacaci, I, et al. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences. 2022;23(21):13214.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Abdel-Maksoud, MS, et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. 2023.
- El-Gamal, MI, et al. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):895-911.
- Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023.
- El-Sayed, MA-S, et al. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Pharmaceuticals. 2022;15(11):1365.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. 2020.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. 1967;(10):922-926.
- Kalogirou, AS, et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. 2020;2020(7):1-14.
- Ghasemi, S, et al. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. 2024;14(1):3100.
- Helwa, AA, et al. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Medicinal Chemistry Research. 2021;30(1):159-173.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. 2017.
- Wang, Q, et al. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. 2017;22(9):1428.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. 2023.
- Pirlog, M-C, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. 2022;23(19):11928.
- Zhu, W, et al. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry. 2015;23(2):240-251.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Detailed Protocol: A Comprehensive Guide to the Synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The protocol is structured in two main parts: the initial synthesis of the requisite starting material, 2-methyl-4-hydroxypyrimidine-5-carbonitrile, followed by its subsequent chlorination. This guide emphasizes the causality behind experimental choices, robust safety protocols for handling hazardous reagents like phosphorus oxychloride (POCl₃), and detailed procedures for reaction workup, purification, and characterization, ensuring a reliable and reproducible workflow for researchers in drug development and organic synthesis.
Introduction: The Significance of Chlorinated Pyrimidines
Chlorinated pyrimidine scaffolds are foundational building blocks in medicinal chemistry. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for regioselective substitution, making them versatile precursors for creating diverse compound libraries.[1] this compound, in particular, serves as a crucial intermediate for synthesizing a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.
This guide presents a reliable two-stage synthesis pathway, beginning from common laboratory reagents. It is designed for an audience of trained chemists and researchers, providing not just a procedural recipe but also the underlying chemical principles to empower effective troubleshooting and adaptation.
Synthetic Pathway Overview
The synthesis is achieved in two primary stages:
-
Stage 1: Synthesis of 2-Methyl-4-hydroxypyrimidine-5-carbonitrile. This involves a base-catalyzed three-component condensation reaction.
-
Stage 2: Chlorination of 2-Methyl-4-hydroxypyrimidine-5-carbonitrile. This is accomplished via electrophilic substitution using phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.
Figure 1: Overall two-stage synthetic pathway.
Stage 1: Synthesis of 2-Methyl-4-hydroxypyrimidine-5-carbonitrile
Principle and Rationale
The pyrimidine ring is one of the most common heterocyclic systems in nature and pharmacology.[2] Its construction is often achieved through condensation reactions. This protocol utilizes a well-established method involving the condensation of an amidine (acetamidine) with a 1,3-bifunctional three-carbon fragment.[3] Here, malononitrile and triethyl orthoformate react in situ to form an electrophilic intermediate, which then undergoes cyclocondensation with acetamidine in the presence of a strong base like sodium ethoxide. This one-pot approach is efficient and utilizes readily available starting materials.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Stoichiometric Ratio |
| Acetamidine Hydrochloride | 94.54 | 10.4 g | 0.11 | 1.1 |
| Malononitrile | 66.06 | 6.6 g | 0.10 | 1.0 |
| Triethyl Orthoformate | 148.20 | 16.3 g (18.3 mL) | 0.11 | 1.1 |
| Sodium Metal | 22.99 | 2.53 g | 0.11 | 1.1 |
| Absolute Ethanol | 46.07 | 150 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | ~5 mL | - | For neutralization |
| Deionized Water | 18.02 | 200 mL | - | For workup |
| Oven-dried round-bottom flask | - | 500 mL | - | - |
| Reflux condenser & drying tube | - | - | - | - |
Experimental Protocol
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.53 g) in small pieces to absolute ethanol (100 mL) in an oven-dried 500 mL round-bottom flask equipped with a reflux condenser. The reaction is exothermic. Allow the sodium to react completely.
-
Reagent Addition: Once the sodium ethoxide solution has cooled to room temperature, add acetamidine hydrochloride (10.4 g), malononitrile (6.6 g), and triethyl orthoformate (16.3 g). Add an additional 50 mL of absolute ethanol to rinse the reagents into the flask.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated slurry into 200 mL of cold deionized water. d. Neutralize the mixture to pH 6-7 by the dropwise addition of glacial acetic acid. A precipitate will form. e. Stir the suspension in an ice bath for 30 minutes to maximize precipitation. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-4-hydroxypyrimidine-5-carbonitrile as a solid. The product can be used in the next step without further purification if TLC shows sufficient purity.
Stage 2: Chlorination to this compound
Principle and Rationale
The conversion of a hydroxypyrimidine to a chloropyrimidine is a crucial transformation. Hydroxypyrimidines exist in a tautomeric equilibrium with their pyrimidone form. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this chlorination.[4][5] The reaction mechanism involves the activation of the pyrimidone oxygen by POCl₃, forming a phosphoryl intermediate. This intermediate is a superb leaving group, which is then displaced by a chloride ion. A tertiary amine base, such as N,N-diethylaniline or triethylamine, is often added to catalyze the reaction and neutralize the hydrogen chloride (HCl) byproduct.[6][7] Using excess POCl₃ serves the dual purpose of acting as both the chlorinating agent and the reaction solvent, driving the reaction to completion.[1]
CRITICAL SAFETY PRECAUTIONS: Working with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is an extremely hazardous, corrosive, and water-reactive substance.[8][9] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11]
-
Reactivity: POCl₃ reacts violently and exothermically with water, alcohols, and other protic solvents, releasing toxic hydrogen chloride gas and phosphoric acid.[10][12] Ensure all glassware is scrupulously oven-dried before use.
-
Quenching: Never add water directly to POCl₃.[1] The quenching of the reaction mixture must be performed by slowly and carefully adding the reaction mixture to a large volume of crushed ice with vigorous stirring. This must be done in a fume hood.
-
Spills: In case of a spill, evacuate the area. Absorb the liquid with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[10] DO NOT USE WATER to clean up a spill.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air and seek immediate medical attention.[9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Stoichiometric Ratio |
| 2-Methyl-4-hydroxypyrimidine-5-carbonitrile | 149.13 | 10.0 g | 0.067 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 51.4 g (31.2 mL) | 0.335 | 5.0 |
| N,N-Diethylaniline | 149.23 | 3.0 g (3.2 mL) | 0.020 | 0.3 |
| Crushed Ice | 18.02 | ~500 g | - | For quenching |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For neutralization |
| Brine (Saturated NaCl Solution) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent |
Experimental Protocol
-
Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a CaCl₂ drying tube), and a dropping funnel, add 2-methyl-4-hydroxypyrimidine-5-carbonitrile (10.0 g).
-
Reagent Addition: In the fume hood, add phosphorus oxychloride (31.2 mL) to the flask. Stir the suspension and cool the flask in an ice bath. Slowly add N,N-diethylaniline (3.2 mL) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. The reaction is typically complete in 2-4 hours.[7] Monitor by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Workup - Removal of Excess POCl₃ (Optional but Recommended): After cooling the mixture to room temperature, excess POCl₃ can be removed by distillation under reduced pressure.[1] This step significantly reduces the vigor of the subsequent aqueous quench and is highly recommended for larger-scale reactions.
-
Workup - Quenching: a. Prepare a large beaker (2 L) containing approximately 500 g of crushed ice and a large magnetic stir bar. b. EXTREMELY CAUTIOUSLY , pour the cooled reaction mixture very slowly in a thin stream onto the vigorously stirring ice. The addition must be slow to control the highly exothermic reaction. c. Continue stirring for 1 hour after the addition is complete.
-
Extraction and Isolation: a. Carefully neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the chlorination stage.
Characterization
The final product, this compound (CAS No: 38875-74-0), should be characterized to confirm its identity and purity.[13][14]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₄ClN₃[14]
-
Molecular Weight: 153.57 g/mol [14]
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.8 (s, 1H, pyrimidine H-6), ~2.8 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~165, ~162, ~158 (pyrimidine carbons), ~114 (CN), ~105 (pyrimidine C-5), ~25 (CH₃).
-
Mass Spectrometry (MS): m/z = 153.01 (M⁺), 155.01 (M+2, corresponding to ³⁷Cl isotope).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | Incomplete reaction; moisture in reagents/glassware; insufficient heating. | Ensure all glassware is oven-dried. Use fresh, anhydrous reagents. Extend reflux time and continue to monitor by TLC. |
| Reaction Stalls | Base (e.g., N,N-diethylaniline) has degraded. | Use freshly distilled or a new bottle of the amine base. |
| Violent, Uncontrolled Quench | Quenching too quickly; insufficient ice. | Add the reaction mixture much more slowly to a larger volume of vigorously stirred ice. Perform a dry run with a non-hazardous solvent to check the setup. |
| Difficult Emulsion During Workup | Fine particulate matter; pH is near neutral. | Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
| Product is an Oil or Gummy Solid | Presence of impurities (e.g., residual POCl₃ hydrolysis products or solvent). | Purify via column chromatography on silica gel. Ensure the product is thoroughly dried under high vacuum. |
Conclusion
This application note details a robust and reproducible two-stage method for synthesizing this compound. By providing a rationale for the chosen reagents and conditions, along with a stringent emphasis on safety protocols, this guide serves as a reliable resource for chemists. The successful synthesis of this versatile intermediate opens the door for further elaboration into a wide array of complex molecules for pharmaceutical and materials science applications.
References
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
- Unknown Author. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- NOAA. (n.d.). phosphorus oxychloride - Report | CAMEO Chemicals.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- Thermo Fisher Scientific. (2025). Phosphorus(V)
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem., 76, 2880-2883.
- ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
- Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
- Krackov, M. H. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules.
- CN110372602A. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- BLD Pharm. (n.d.). 38875-74-0|this compound.
- ResearchGate. (2017).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- CN102432547A. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research, 6(12), 899-908.
- Unknown Author. (n.d.).
- ChemUniverse. (n.d.). This compound [P93068].
- ChemicalBook. (2023). This compound | 38875-74-0.
- EP0326389B1. (n.d.). Process for preparing 4-hydroxypyrimidine.
- Guidechem. (n.d.). 4-Amino-2-chloro-5-methylpyrimidine 14394-70-8 wiki.
- CN107417622B. (n.d.). A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
- ChemicalBook. (2025). 4-HYDROXYPYRIMIDINE-5-CARBONITRILE | 4774-34-9.
- Arkat USA. (2008).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. 38875-74-0|this compound|BLD Pharm [bldpharm.com]
- 14. chemuniverse.com [chemuniverse.com]
Application of 4-Chloro-2-methylpyrimidine-5-carbonitrile in the Synthesis of Potent VEGFR-2 Inhibitors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the physiological process of forming new blood vessels.[1] In the context of oncology, the tumor microenvironment often exploits the VEGFR-2 signaling pathway to ensure a dedicated blood supply, which is essential for tumor growth, survival, and metastasis.[2] Consequently, inhibiting the kinase activity of VEGFR-2 has emerged as a validated and highly effective strategy in cancer therapy.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical success.[4]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5] Specifically, the pyrimidine-5-carbonitrile moiety has been identified as a valuable pharmacophore in the design of potent VEGFR-2 inhibitors.[1] This application note provides a detailed guide on the utilization of 4-Chloro-2-methylpyrimidine-5-carbonitrile as a versatile starting material for the synthesis of a novel class of VEGFR-2 inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) of the resulting compounds based on published data for analogous structures.
The Strategic Advantage of this compound
This compound is an ideal starting material for the synthesis of VEGFR-2 inhibitors for several key reasons:
-
Reactive Handle for Diversification: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This is the primary method for building the core structure of many kinase inhibitors.
-
Core Scaffold: The 2-methylpyrimidine-5-carbonitrile core provides the essential heterocyclic structure for interaction with the hinge region of the VEGFR-2 kinase domain.
-
Modulation of Physicochemical Properties: The methyl group at the C2 position and the carbonitrile at the C5 position can be further modified or used to fine-tune the electronic and steric properties of the final compounds, influencing their potency, selectivity, and pharmacokinetic profiles.
Synthetic Pathways and Experimental Protocols
The primary synthetic strategy for leveraging this compound is through a nucleophilic aromatic substitution (SNAr) reaction with a variety of aniline derivatives. This reaction is typically performed under thermal or microwave conditions and can be acid-catalyzed.
General Synthetic Workflow
The overall synthetic approach involves the coupling of the pyrimidine core with a suitably substituted aniline to generate the target 4-anilino-2-methylpyrimidine-5-carbonitrile derivatives.
Protocol 1: Conventional Thermal Synthesis of 4-(Substituted-anilino)-2-methylpyrimidine-5-carbonitrile Derivatives
This protocol describes a general procedure for the synthesis of 4-anilino-2-methylpyrimidine-5-carbonitrile derivatives using conventional heating.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 4-aminophenol)
-
Solvent: Isopropanol or n-Butanol
-
Base (optional, for certain substrates): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 - 1.5 eq).
-
Add the solvent (e.g., isopropanol) to achieve a concentration of approximately 0.1-0.2 M.
-
If the aniline salt is used or if the reaction is sluggish, add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(substituted-anilino)-2-methylpyrimidine-5-carbonitrile derivative.
Rationale: The SNAr reaction on the electron-deficient pyrimidine ring is facilitated by heating. The choice of a high-boiling point solvent like isopropanol or n-butanol allows the reaction to be conducted at a temperature sufficient to overcome the activation energy. The use of a slight excess of the aniline nucleophile drives the reaction to completion.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the SNAr reaction.
Materials:
-
This compound
-
Substituted aniline
-
Solvent: Anhydrous propanol or DMF
-
Base: Triethylamine (TEA)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq) and the substituted aniline (1.2 eq).
-
Add the anhydrous solvent (e.g., propanol).
-
Add triethylamine (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Rationale: Microwave irradiation provides rapid and efficient heating, which can dramatically accelerate the rate of the SNAr reaction, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.
Structure-Activity Relationship (SAR) and Biological Data
While specific biological data for compounds directly synthesized from this compound is not extensively reported in the public domain, we can infer potential activity based on published data for structurally similar pyrimidine-5-carbonitrile derivatives. The following table summarizes the VEGFR-2 inhibitory activity and cytotoxic effects of some representative pyrimidine-5-carbonitrile compounds from the literature.
| Compound ID (Reference) | Core Structure | R Group (at C4-amino) | VEGFR-2 IC50 (µM) | Cytotoxicity IC50 (µM) vs. HCT-116 |
| 11e [1] | Pyrimidine-5-carbonitrile | p-substituted phenyl linker with benzylidene hydrazone | 0.61 | 1.14 |
| 12b [1] | Pyrimidine-5-carbonitrile | m-substituted phenyl linker with benzylidene hydrazone | 0.53 | 9.77 |
| Sorafenib (Reference) | - | - | 0.19 | 5.47 |
Analysis of SAR:
-
The Pyrimidine-5-carbonitrile Core: This core structure is crucial for binding to the hinge region of the VEGFR-2 kinase domain.
-
The Anilino Linker: The nature and substitution pattern of the aniline ring significantly impact potency. Electron-donating or -withdrawing groups on the aniline ring can modulate the electronic properties of the inhibitor and its interaction with the active site.
-
Hydrophobic Tail: The terminal hydrophobic group, often a substituted phenyl ring, typically occupies a hydrophobic pocket in the kinase domain, contributing to the overall binding affinity. The data for compounds 11e and 12b suggest that the substitution pattern on the linker can influence both enzymatic inhibition and cellular cytotoxicity.[1]
VEGFR-2 Signaling Pathway and Mechanism of Inhibition
VEGFR-2 activation by its ligand, VEGF-A, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
The synthesized 4-(substituted-anilino)-2-methylpyrimidine-5-carbonitrile derivatives are designed to act as ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the entire angiogenesis cascade.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel VEGFR-2 inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse libraries of compounds for biological screening. The protocols and structure-activity relationship insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore this promising chemical space in the ongoing quest for more effective and selective anticancer therapies.
References
- El-Gamal, M. I., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(34), 21085-21105. [Link]
- Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis.
- Roskoski, R., Jr. (2007). VEGF receptor inhibitors. Cellular and Molecular Life Sciences, 64(21), 2743-2757. [Link]
- Jayson, G. C., Kerbel, R., Ellis, L. M., & Harris, A. L. (2016). Antiangiogenic therapy in oncology: current status and future directions. The Lancet, 388(10043), 518-529. [Link]
- Vieth, M., et al. (2005). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 48(21), 6789-6799. [Link]
Sources
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Dual PI3K/mTOR Inhibitors Utilizing 4-Chloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR kinases have emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, and derivatives of pyrimidine-5-carbonitrile, in particular, have shown significant potential. This document provides a detailed guide for the synthesis of potent dual PI3K/mTOR inhibitors, using 4-Chloro-2-methylpyrimidine-5-carbonitrile as a key starting material. We will delve into the synthetic rationale, provide step-by-step protocols for key transformations, and discuss structure-activity relationships (SAR) to guide further optimization.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates extracellular cues to orchestrate a multitude of cellular processes.[1][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival. Given its central role, aberrant activation of this pathway is a frequent event in tumorigenesis.
Inhibition of this pathway has been a focal point of cancer drug discovery. While early efforts targeted individual kinases, it became apparent that feedback mechanisms could limit their efficacy. For instance, inhibition of mTORC1 can lead to a feedback activation of AKT. Dual PI3K/mTOR inhibitors offer a more comprehensive blockade of the pathway, mitigating these feedback loops and potentially leading to more durable anti-tumor responses.
The pyrimidine core is a versatile scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[4] The nitrile group at the 5-position of the pyrimidine ring can act as a hydrogen bond acceptor and provides a vector for further chemical modification. This compound is a readily available starting material that offers multiple reaction sites for the construction of diverse inhibitor libraries.
The PI3K/mTOR Signaling Pathway
A simplified representation of the PI3K/mTOR signaling pathway is depicted below, highlighting the points of intervention for dual inhibitors.
Caption: The PI3K/mTOR signaling cascade and points of dual inhibition.
Synthetic Strategy and Protocols
The general synthetic approach involves the sequential modification of the this compound core. A key transformation is the nucleophilic aromatic substitution at the C4 position, followed by further diversification, often through cross-coupling reactions.
General Synthetic Workflow
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for PI3K/mTOR inhibitors.
Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Intermediate
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position with an amine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in pyrimidines.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, substituted aniline)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 4-amino-2-methylpyrimidine-5-carbonitrile intermediate.
Protocol 2: Suzuki Cross-Coupling for C2-Arylation
To introduce further diversity and modulate the inhibitor's properties, a common strategy is to perform a palladium-catalyzed cross-coupling reaction at the C2 position. For this, the methyl group at C2 would first need to be converted to a suitable leaving group (e.g., a halide). However, a more direct approach for diversification at C2 can be achieved if starting from a 2,4-dichloropyrimidine-5-carbonitrile. For the purpose of this guide, we will assume a hypothetical intermediate where the C2 position is functionalized with a chlorine or bromine atom for the Suzuki coupling. The Suzuki reaction is a powerful method for forming carbon-carbon bonds.[5][6][7]
Materials:
-
2-Chloro-4-(substituted-amino)pyrimidine-5-carbonitrile intermediate (from a modified initial synthesis)
-
Arylboronic acid or arylboronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 2-chloro-4-(substituted-amino)pyrimidine-5-carbonitrile intermediate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Partition the filtrate between EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final dual PI3K/mTOR inhibitor.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrimidine-based PI3K/mTOR inhibitors are highly dependent on the nature of the substituents at various positions of the pyrimidine core. The following table summarizes some general SAR trends observed in the literature.
| Position | Substituent | Effect on Activity | Rationale |
| C4 | Morpholine | Often confers good potency and favorable physicochemical properties. | The morpholine oxygen can act as a hydrogen bond acceptor, and the ring itself occupies a key region of the ATP-binding pocket. |
| C4 | Substituted anilines | Allows for fine-tuning of potency and selectivity. | The aromatic ring can engage in π-stacking interactions, and substituents can be tailored to interact with specific residues. |
| C2 | Aryl or heteroaryl groups | Crucial for potency and can influence isoform selectivity. | These groups can extend into the affinity pocket of the kinase, forming additional interactions. |
| C5 | Cyano (-CN) group | Generally enhances potency. | Acts as a strong hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. |
Mechanism of Action
Pyrimidine-based dual PI3K/mTOR inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of both PI3K and mTOR kinases, thereby preventing the phosphorylation of their respective substrates. The pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The substituents at the C2 and C4 positions project into different regions of the active site, and their specific interactions determine the overall potency and selectivity profile of the compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel dual PI3K/mTOR inhibitors. Through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse range of potent inhibitors can be generated. The protocols and SAR insights provided in this application note are intended to guide researchers in the design and synthesis of next-generation cancer therapeutics targeting the PI3K/mTOR pathway.
References
- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing. [Link]
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Organic & Biomolecular Chemistry. [Link]
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters, 9(4), 335-340. [Link]
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). RSC Advances, 12(10), 6045-6058. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor. (2015). Organic Process Research & Development, 19(3), 445-452. [Link]
- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5539-5542. [Link]
- PI3K inhibitors with pyrimidine scaffold. (n.d.).
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(15), 4371-4397. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2707. [Link]
- Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (2016).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile in Drug Discovery
Introduction: The Strategic Importance of 4-Chloro-2-methylpyrimidine-5-carbonitrile in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Within this privileged class of heterocycles, this compound stands out as a critical building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. The strategic placement of its reactive chloro and cyano functionalities, combined with the methyl group, provides a unique template for chemists to elaborate upon, enabling the synthesis of diverse libraries of compounds with high potential for biological activity. This document provides a comprehensive guide for the large-scale synthesis of this key intermediate, focusing on a robust and scalable two-step synthetic route. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The large-scale synthesis of this compound is most effectively achieved through a two-step process. This strategy is predicated on the initial construction of the pyrimidine ring to form the precursor, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, followed by a robust chlorination reaction. This approach allows for the purification of the intermediate, ensuring a high-quality final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
This initial step involves a cyclocondensation reaction to form the core pyrimidine structure. The selection of readily available and cost-effective starting materials is crucial for a large-scale campaign.
Protocol: Large-Scale Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and reflux condenser
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven (vacuum compatible)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (Neoprene or similar)[2]
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mole scale) |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 | 94.54 g (1.0 mol) |
| Malononitrile | 109-77-3 | 66.06 | 66.06 g (1.0 mol) |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 81.1 mL (~1.0 mol) |
| Sodium Methoxide (25% in Methanol) | 124-41-4 | 54.02 | 216.1 mL (~1.0 mol) |
| Methanol | 67-56-1 | 32.04 | As required for slurry |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As required for pH adjustment |
| Deionized Water | 7732-18-5 | 18.02 | As required for work-up |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
To the reactor, add methanol to create a stirrable slurry.
-
Charge acetamidine hydrochloride (1.0 mol) and malononitrile (1.0 mol) to the reactor under a nitrogen atmosphere. Stir the resulting slurry.
-
-
Base Addition:
-
Slowly add sodium methoxide (25% in methanol, 1.0 mol) to the slurry via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 30 °C using the cooling circulator.
-
-
Formaldehyde Addition:
-
After the base addition is complete, add formaldehyde solution (37%, ~1.0 mol) dropwise, again maintaining the temperature below 30 °C.
-
-
Reaction:
-
Once the additions are complete, slowly heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add deionized water to the reaction mixture to dissolve the solids.
-
Adjust the pH of the aqueous solution to ~5-6 with concentrated hydrochloric acid. This will precipitate the product.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize precipitation.
-
Filter the solid product using a Nutsche filter-dryer.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 75-85% Purity (by HPLC): >98%
Part 2: Chlorination of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
This step converts the hydroxy-pyrimidine intermediate into the desired chloro-pyrimidine product. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation. A solvent-free, equimolar approach is presented here for improved safety, environmental considerations, and ease of work-up on a large scale.[3][4][5][6]
Protocol: Large-Scale Solvent-Free Chlorination
Materials and Equipment:
-
Pressure-rated, stirred glass reactor or a Teflon-lined stainless steel reactor[3]
-
Heating mantle or oil bath
-
Scrubber system for acidic off-gases
-
Quenching vessel
-
Filtration apparatus
-
Drying oven (vacuum compatible)
-
PPE: Chemical splash goggles, face shield, acid-resistant gloves (Neoprene recommended), chemical-resistant apron or suit, and a respirator with an acid gas cartridge.[2][7][8]
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mole scale) |
| 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 | 135.12 | 135.12 g (1.0 mol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 92 mL (1.0 mol) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 81 mL (1.0 mol) |
| Ice | N/A | N/A | Sufficient for quenching |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As required for neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | As required for extraction |
| Brine | N/A | N/A | As required for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required for drying |
Procedure:
-
Reactor Setup and Reagent Charging:
-
To a clean, dry, and inerted pressure reactor, charge 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (1.0 mol), anhydrous pyridine (1.0 mol), and phosphorus oxychloride (1.0 mol).
-
-
Reaction:
-
Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours.[3] The reaction progress should be monitored.
-
-
Work-up and Isolation:
-
CAUTION: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Cool the reactor to room temperature.
-
Slowly and carefully transfer the reaction mixture to a separate vessel containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for higher purity.
-
Dry the purified product under vacuum.
-
Expected Yield: 80-90% Purity (by HPLC): >99%
Figure 2: Detailed workflow for the chlorination and purification of this compound.
Safety Considerations
The large-scale synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic and corrosive fumes.[2][7][8][9] It should be handled only in a well-ventilated chemical fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a respirator.[2][7][8] Emergency eyewash stations and safety showers must be readily accessible.[7][9]
-
Malononitrile: This compound is toxic if inhaled, ingested, or absorbed through the skin.[10][11][12][13] It can form cyanide in the body.[12] Handle with gloves and in a well-ventilated area. In case of a spill, evacuate the area and avoid creating dust.[10][11]
-
Acetamidine Hydrochloride: This compound can cause skin and eye irritation.[14][15][16] Standard laboratory PPE should be worn during handling.
-
Formaldehyde: This is a known carcinogen and sensitizer. Handle in a well-ventilated area and avoid inhalation of vapors.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.
Conclusion
The two-step synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound, a key intermediate in drug discovery. By following the outlined protocols and adhering to the stringent safety precautions, researchers and drug development professionals can efficiently produce high-purity material for their synthetic campaigns. The emphasis on a solvent-free chlorination step not only enhances safety but also aligns with the principles of green chemistry by reducing solvent waste.
References
- Air Liquide Malaysia.
- Thermo Fisher Scientific.
- Lanxess. Phosphorus oxychloride Product Safety Assessment.
- New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
- SD Fine-Chem.
- ChemicalBook.
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- Smolecule. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4.
- TCI Chemicals.
- Organic Syntheses. malononitrile.
- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017-10-03).
- Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025-10-16).
- CAMEO Chemicals - NOAA. MALONONITRILE.
- Google Patents. Process for preparing 4-hydroxypyrimidine.
- Google Patents. Method of producing 4-hydroxy pyrimidines.
- Loba Chemie. MALONONITRILE FOR SYNTHESIS MSDS. (2015-04-09).
- PubChem - NIH. Malononitrile.
- Sigma-Aldrich. Malononitrile.
- Scribd. Acs - Oprd.
- ResearchGate.
- Google Patents. Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- ResearchGate.
- ResearchGate. Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. (2025-08-07).
- ChemicalBook. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- ResearchGate.
- Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019-06-25).
- ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2025-08-09).
- PubMed.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. my.airliquide.com [my.airliquide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. lanxess.com [lanxess.com]
- 9. nj.gov [nj.gov]
- 10. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sds.chemtel.net [sds.chemtel.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Introduction of Amine Substituents to the C4 Position of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Privileged 4-Aminopyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 4-aminopyrimidine motif is a "privileged scaffold," appearing in a vast array of clinically significant molecules, including kinase inhibitors like Imatinib (Gleevec) and Gefitinib (Iressa), antiviral agents, and other therapeutics. The nitrogen atom at the C4 position often serves as a critical hydrogen bond donor or acceptor, essential for molecular recognition and binding to biological targets. Consequently, the development of robust, selective, and versatile methods for introducing a wide variety of amine substituents at this position is of paramount importance in drug discovery and development.
This guide provides an in-depth analysis of the primary synthetic strategies for C4 amination of the pyrimidine ring. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, validated protocols for key transformations.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach
Nucleophilic Aromatic Substitution (SNAr) is the most traditional and widely employed method for the amination of pyrimidines. The reaction relies on the inherently electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group, typically a halogen (Cl, F), at the C4 position.
Mechanistic Insight: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile first attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized onto the electronegative ring nitrogens, which provides a significant stabilizing effect. In the second step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
Caption: SNAr mechanism for C4 amination of a 4-chloropyrimidine.
The Causality of Regioselectivity: C4 vs. C2
When a pyrimidine ring possesses leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack preferentially occurs at the C4 position.[2][3] This selectivity can be rationalized by examining the stability of the respective Meisenheimer intermediates. Attack at C4 allows the negative charge to be delocalized over both ring nitrogens (one in an ortho position, one para), leading to a more stable, para-quinoid-like resonance structure.[3] In contrast, attack at C2 results in charge delocalization that is less favorable.
However, this inherent C4 selectivity is not absolute. It can be influenced or even reversed by:
-
Electronic Effects: Strong electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution of the ring, making the C2 position more susceptible to attack.[4][5]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at C2.
-
Nucleophile Choice: Under certain conditions, tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[6]
Protocol 1: Classical SNAr Amination of 4-Chloro-6-methylpyrimidine
This protocol describes a typical SNAr reaction using a common pyrimidine substrate and a primary amine nucleophile.
Materials:
-
4-Chloro-6-methylpyrimidine (1 equiv.)
-
Benzylamine (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methylpyrimidine (e.g., 1.00 g, 7.78 mmol, 1.0 equiv.) and potassium carbonate (2.15 g, 15.56 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add benzylamine (0.93 mL, 8.56 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-benzyl-6-methylpyrimidin-4-amine.
Trustworthiness Check:
-
Base: Potassium carbonate is used as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: A polar aprotic solvent like DMF or MeCN is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Excess Amine: A slight excess of the amine ensures the complete consumption of the limiting pyrimidine substrate.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination - The Precision Tool
For substrates that are unreactive under SNAr conditions or when exquisite regioselectivity is demanded, the Buchwald-Hartwig amination has emerged as an exceptionally powerful and versatile C-N bond-forming reaction.[7][8] This palladium-catalyzed cross-coupling reaction can tolerate a vast array of functional groups and often proceeds under milder conditions than SNAr.
Mechanistic Insight: The Catalytic Cycle
The Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[7][9][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C4-Halogen bond of the pyrimidine, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C4-N bond is formed through reductive elimination, releasing the 4-aminopyrimidine product and regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[10]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Superior Regioselectivity
A key advantage of the Buchwald-Hartwig reaction is its high regioselectivity. In the case of 2,4-dichloropyrimidines, the oxidative addition of the palladium catalyst occurs almost exclusively at the more reactive C4 position, leading to the formation of the C4-aminated product with high fidelity.[3] This makes it the method of choice when mixtures of isomers are difficult to separate or when a specific regioisomer is required.
Protocol 2: Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a study demonstrating the high C4-regioselectivity of the Buchwald-Hartwig amination.[3]
Materials:
-
6-(4-fluorophenyl)-2,4-dichloropyrimidine (1 equiv.)
-
Dibutylamine (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 0.02 equiv.) and XPhos (19.1 mg, 0.04 mmol, 0.04 equiv.).
-
Catalyst Pre-formation (optional but recommended): Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add 6-(4-fluorophenyl)-2,4-dichloropyrimidine (243 mg, 1.0 mmol, 1.0 equiv.), dibutylamine (0.20 mL, 1.2 mmol, 1.2 equiv.), and LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol, 1.5 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography to yield the C4-aminated product.
Trustworthiness Check:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is crucial for catalytic activity.
-
Strong, Non-nucleophilic Base: A strong, sterically hindered base like LiHMDS is required to deprotonate the amine without competing as a nucleophile.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for monoligated phosphine ligands like XPhos.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
The choice between SNAr and Buchwald-Hartwig amination is a critical decision in a synthetic campaign. The following table summarizes the key considerations.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Regioselectivity | Moderate to good; generally favors C4 but is sensitive to substrate electronics and sterics.[3][5] | Excellent; highly selective for C4 amination.[3][11] |
| Substrate Scope | Generally requires activated (electron-deficient) pyrimidines. May fail with less nucleophilic amines. | Very broad; tolerates a wide range of amines (primary, secondary) and functional groups.[7] |
| Reaction Conditions | Often requires elevated temperatures (80-150 °C).[12] | Can often be performed at lower temperatures (RT to 100 °C).[13] |
| Cost & Simplicity | Inexpensive (no catalyst/ligand), simple experimental setup. | Higher cost (palladium catalyst, specialized ligand), requires inert atmosphere techniques.[14] |
| Key Advantage | Cost-effectiveness and operational simplicity for suitable substrates. | High regioselectivity, broad functional group tolerance, and milder conditions. |
A practical example highlights this difference: the amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with dibutylamine gave a C4:C2 product ratio of >99:1 under Buchwald-Hartwig conditions, whereas the thermal SNAr reaction yielded a less selective 86:14 ratio.[3]
Caption: Decision workflow for selecting an amination method.
Emerging & Specialized Methods
While SNAr and Buchwald-Hartwig amination are the dominant strategies, other methods offer unique capabilities, particularly for late-stage functionalization.
-
Displacement of Sulfonyl Groups: Pyrimidyl sulfones can serve as excellent leaving groups for SNAr reactions. In some cases, a methylsulfonyl (MeSO₂) group at C2 can direct nucleophilic attack to that position, even when a chloro group is present at C4, offering an alternative regiochemical outcome.[15]
-
Minisci-Type C-H Amination: For direct amination without a pre-installed leaving group, radical-based Minisci reactions can be employed. These reactions functionalize the C-H bonds of the electron-deficient pyrimidine ring. While powerful, they can sometimes produce mixtures of regioisomers, though conditions can be tuned to favor C4 attack.[16][17]
Conclusion
The strategic introduction of amine substituents at the C4 position of the pyrimidine ring is a critical task in modern medicinal chemistry. For routine synthesis with activated substrates where moderate selectivity is acceptable, the cost-effective and operationally simple SNAr reaction remains the method of choice. However, for syntheses demanding high regioselectivity, broad substrate scope, and functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination is the undisputed gold standard. By understanding the mechanistic principles, advantages, and limitations of each method, researchers can confidently select the optimal strategy to accelerate their drug discovery programs.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.).
- Yin, J., & Xiang, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
- DeMilo, S. M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- (2023).
- (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Yin, J., & Xiang, J. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
- Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4585–4587. [Link]
- DeMilo, S. M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics-Chemistry. [Link]
- (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Kisel, V. M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7794. [Link]
- (2020).
- (n.d.).
- (n.d.). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes.
- Nimmagadda, S. K., & Krska, S. W. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic Letters, 22(16), 6490–6494. [Link]
- Proctor, R. S. J., et al. (2021). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling.
- (n.d.). Synthesis of 4, S N Ar vs Buchwald-Hartwig amination.
- Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][6][7][8]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6942. [Link]
- Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][6][7][8]thiadiazole Series.
- Tungen, J. E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40751–40759. [Link]
- (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Nishikawa, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- (2023).
- (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Nishikawa, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553–560. [Link]
- Kliachyna, M. A., et al. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 28(13), 5174. [Link]
- (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C....
- (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- Ilango, K., & Arulkumaran, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6939. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Safe Handling and Storage of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Abstract
This guide provides a comprehensive protocol for the safe handling, storage, and disposal of 4-Chloro-2-methylpyrimidine-5-carbonitrile (CAS No. 38875-74-0). Designed for researchers, chemists, and drug development professionals, this document outlines the material's hazard profile, mandatory personal protective equipment (PPE), engineering controls, and emergency procedures. The protocols herein are designed to ensure operator safety and maintain material integrity, grounded in established laboratory safety standards and material-specific data.
Hazard Identification and Risk Assessment
This compound is a halogenated pyrimidine derivative, a class of compounds widely used as building blocks in pharmaceutical synthesis.[1] While comprehensive toxicological data for this specific molecule is not fully available, analysis of its functional groups—a chlorinated pyrimidine ring and a nitrile group—along with data from structurally similar compounds, necessitates a cautious approach.
Causality of Hazards:
-
Chlorinated Heterocycle: Halogenated aromatic compounds can be irritants and may possess other toxicological properties. The chlorine atom activates the pyrimidine ring, making it susceptible to nucleophilic substitution, a common reaction in synthetic chemistry.
-
Nitrile Group (-C≡N): While this compound is an organic nitrile and not a free cyanide salt, nitriles can sometimes be metabolized to release cyanide in vivo, or decompose under harsh conditions (e.g., strong acids, fire) to produce toxic fumes like hydrogen cyanide and nitrogen oxides.[2]
-
Solid Form: As a crystalline solid or powder, it poses an inhalation risk if handled improperly, potentially leading to respiratory tract irritation.[3]
Based on data from analogous compounds like 2-Chloro-4-methylpyrimidine, the primary hazards are categorized as follows:
Table 1: Hazard Profile of Structurally Related Chloro-methylpyrimidines
| Hazard Classification | GHS Hazard Statement | Signal Word |
|---|---|---|
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[3][4][5] | Warning |
| Serious Eye Damage/Eye Irritation, Category 2A/1 | H319/H318: Causes serious eye irritation/damage[3][4][6] | Warning/Danger |
| Specific target organ toxicity, single exposure, Category 3 | H335: May cause respiratory irritation[3][5][6] | Warning |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[6][7] | Warning |
Table 2: Chemical & Physical Properties
| Property | Value |
|---|---|
| CAS Number | 38875-74-0[8] |
| Molecular Formula | C₆H₄ClN₃[8] |
| Molecular Weight | 153.57 g/mol [8] |
| Appearance | White to off-white or brown solid/powder[3][9] |
| Purity | Typically >95%[8] |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with rigorous PPE protocols, is mandatory.
2.1. The Primary Line of Defense: Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[2]
2.2. Mandatory PPE Protocol Proper PPE is not optional; it is the final barrier between the researcher and the chemical.
Table 3: Personal Protective Equipment (PPE) Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Retrieval from Storage | Safety glasses | Nitrile gloves[12][13] | Lab coat | Not required if container is sealed |
| Weighing/Transfer (Solid) | Chemical safety goggles & face shield[4][10] | Nitrile gloves (consider double-gloving) | Lab coat | Required if dust is generated (NIOSH-approved respirator with particulate filter)[2] |
| Solution Preparation | Chemical safety goggles | Chemical-resistant nitrile gloves[14][15] | Lab coat | Not required if performed in a fume hood |
| Spill Cleanup (Small) | Chemical safety goggles & face shield | Heavy-duty nitrile gauntlets | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter[2][10] |
Storage and Stability Protocols
Proper storage is critical for maintaining the compound's purity and ensuring laboratory safety. Halogenated pyrimidines can be sensitive to environmental conditions.[16]
3.1. Standard Operating Procedure for Storage
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
-
Environment: Store the container in a tightly closed state in a dedicated, ventilated cabinet for reactive and toxic materials.[2]
-
Conditions: The compound should be stored under refrigerated conditions (2-8°C) in an inert atmosphere (e.g., under argon or nitrogen) to protect it from moisture and air.[17][18] It should also be protected from light.[2][3]
3.2. Incompatible Materials To prevent hazardous reactions, store this compound away from:
Safe Handling and Experimental Workflow
The following workflow diagram and protocols provide a systematic approach to safely using this compound in a laboratory setting.
Caption: Workflow for safe handling from preparation to cleanup.
4.1. Protocol: Weighing and Solution Preparation
-
Preparation: Before starting, ensure all required PPE is worn as per Table 3. Verify the chemical fume hood is functioning correctly.
-
Equilibration: Retrieve the sealed container from cold storage and allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could degrade the reagent.[18]
-
Weighing: Inside the fume hood, carefully open the container. Use a spatula to transfer the required amount of solid to a tared weigh boat or directly into the reaction vessel. Minimize the creation of dust.
-
Dissolution: Add the weighed solid to the chosen solvent in your flask or beaker. Do not add solvent directly to the stock bottle. Ensure the dissolution is performed with appropriate stirring.
-
Closure: Tightly close the main container, purge with an inert gas like argon if possible, and secure the cap.[18]
-
Cleanup: Clean the spatula and any affected surfaces within the fume hood immediately.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Table 4: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4][20] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[2][4][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[4][20][21] |
5.1. Protocol: Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Contain: Prevent the spill from spreading or entering drains.
-
PPE: Don appropriate PPE as listed in Table 3 for spill cleanup.
-
Cleanup: For a solid spill, carefully sweep or scoop the material into a labeled, sealable hazardous waste container. Avoid generating dust.[3] Use a damp cloth to wipe the area clean. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate: Thoroughly decontaminate the area with an appropriate solvent and then soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated items (gloves, weigh boats, paper towels) and excess solid reagent must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Tradavo. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?
- Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine.
- ChemUniverse. (n.d.). This compound [P93068].
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Royal Society of Chemistry. (2024, April 23). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines.
- PubMed. (n.d.). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. glovesnstuff.com [glovesnstuff.com]
- 13. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 14. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 15. business.medtecs.com [business.medtecs.com]
- 16. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 38875-74-0|this compound|BLD Pharm [bldpharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
step-by-step synthesis of pyrimidine-5-carbonitrile derivatives as anti-proliferative agents
An Application Guide for the Synthesis and Evaluation of Pyrimidine-5-Carbonitrile Derivatives as Anti-Proliferative Agents
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis and subsequent in vitro evaluation of pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. The protocols are designed for researchers in medicinal chemistry, chemical biology, and drug discovery. We will delve into the rationale behind the synthetic strategy, provide a robust, step-by-step protocol for synthesis and characterization, and offer a detailed methodology for assessing cytotoxic activity in cancer cell lines.
Introduction: The Therapeutic Potential of the Pyrimidine-5-Carbonitrile Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of natural compounds like the nucleobases uracil, thymine, and cytosine.[1] Its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the pyrimidine-5-carbonitrile scaffold has been identified as a "privileged structure" in the design of novel anti-cancer agents. These compounds have been shown to exert their anti-proliferative effects through various mechanisms, such as the inhibition of crucial cell signaling enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[4][5][6][7][8]
The strategic incorporation of the cyano (-CN) group at the C5 position of the pyrimidine ring is significant. This electron-withdrawing group can participate in hydrogen bonding and other interactions within the active sites of target proteins, enhancing binding affinity and biological activity. The development of multi-component reactions, such as the Biginelli reaction, has provided an efficient and versatile pathway for the synthesis of a diverse library of these compounds.[9][10][11][12]
This guide will focus on a generalized, one-pot synthesis protocol based on the Biginelli reaction, which allows for the facile creation of diverse pyrimidine-5-carbonitrile derivatives. Subsequently, we will detail a reliable protocol for evaluating their anti-proliferative efficacy using the Sulforhodamine B (SRB) assay.
Part 1: Chemical Synthesis of Pyrimidine-5-Carbonitrile Derivatives
The chosen synthetic route is a three-component Biginelli-type reaction, which involves the acid-catalyzed condensation of an aromatic aldehyde, an active methylene nitrile (malononitrile), and urea or thiourea.[13][14] This one-pot synthesis is highly efficient and allows for significant structural diversity by simply varying the starting aldehyde.
Causality in Experimental Design:
-
Choice of Reaction: The Biginelli reaction is a classic multi-component reaction known for its operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.[10][12]
-
Catalyst: An acid catalyst, such as ammonium chloride or p-toluenesulfonic acid, is crucial.[14] It works by activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the dehydration steps in the reaction cascade.[10][12]
-
Solvent: While the reaction can be run under solvent-free conditions, using a polar protic solvent like ethanol facilitates the dissolution of reactants and can improve yields.[15] Water has also been explored as a green chemistry alternative.[15][16]
-
Work-up: The reaction product often precipitates from the reaction mixture upon cooling. A simple filtration and washing procedure is usually sufficient to obtain a crude product of reasonable purity, which can then be further purified by recrystallization.
Visualizing the Synthetic Workflow
Caption: General workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.
Experimental Protocol: General Synthesis
This protocol describes a representative example for synthesizing a pyrimidine-5-carbonitrile derivative.
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Substituted Aromatic Aldehyde | Varies | 1.0 | Varies | Starting material |
| Malononitrile | 66.06 | 1.1 | 72.7 mg | Active methylene source |
| Urea (or Thiourea) | 60.06 (or 76.12) | 1.5 | 90.1 mg (or 114.2 mg) | Nitrogen source |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.2 | 10.7 mg | Catalyst |
| Ethanol (EtOH) | 46.07 | - | 15 mL | Solvent |
| Distilled Water | 18.02 | - | As needed | For washing |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol, 72.7 mg), urea or thiourea (1.5 mmol), and ammonium chloride (0.2 mmol, 10.7 mg).
-
Solvent Addition: Add ethanol (15 mL) to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will usually form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) followed by distilled water (2 x 5 mL) to remove unreacted starting materials and the catalyst.
-
Drying: Dry the crude product in a vacuum oven at 60°C for 2-4 hours.
-
Purification: For higher purity, recrystallize the crude product from hot ethanol.[14]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][14]
Part 2: In Vitro Anti-Proliferative Activity Evaluation
To assess the potential of the synthesized pyrimidine-5-carbonitrile derivatives as anti-cancer agents, a reliable in vitro cytotoxicity assay is required. The Sulforhodamine B (SRB) assay is a colorimetric method that is simple, sensitive, and less prone to interference from test compounds compared to metabolic assays like MTT.[17][18] The assay relies on the ability of SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions, providing a proxy for cell mass.[19][20]
Causality in Experimental Design:
-
Assay Choice: The SRB assay is based on measuring total cellular protein content, making it independent of cellular metabolic activity, which can be altered by test compounds in ways unrelated to cytotoxicity.[18]
-
Cell Fixation: Trichloroacetic acid (TCA) is used to fix the cells. This step preserves the cellular proteins, ensuring accurate and reproducible staining with SRB.[17]
-
Staining & Washing: Staining is performed under mildly acidic conditions (1% acetic acid) to promote the binding of the anionic SRB dye to the basic amino acid residues of proteins. Subsequent washing with 1% acetic acid removes unbound dye, reducing background noise.[19]
-
Solubilization: A basic solution (10 mM Tris base) is used to solubilize the protein-bound dye, allowing for spectrophotometric quantification.[19]
Visualizing the SRB Assay Workflow
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biomedres.us [biomedres.us]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-2-methylpyrimidine-5-carbonitrile in the Synthesis of Novel Antifungal Agents
Introduction: The Pyrimidine Core as a Privileged Scaffold in Antifungal Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a number of clinically significant antifungal agents.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a focal point for the design of therapeutic agents that can effectively and selectively interact with biological targets. In the relentless pursuit of new and more effective treatments for fungal infections, which pose a significant threat to human health, the strategic functionalization of the pyrimidine scaffold is of paramount importance.[3][4]
This technical guide focuses on the utility of a highly versatile, yet specific building block: 4-Chloro-2-methylpyrimidine-5-carbonitrile . We will explore its application in the synthesis of novel antifungal candidates, moving beyond a mere recitation of procedural steps to provide a deeper understanding of the underlying chemical principles and the rationale behind the proposed synthetic strategies. The presence of a strategically positioned chloro group at the 4-position, an electron-withdrawing nitrile group at the 5-position, and a methyl group at the 2-position makes this molecule a potent synthon for the generation of diverse molecular architectures with promising antifungal potential.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The primary gateway to derivatizing this compound is through the nucleophilic aromatic substitution (SNAr) of the C4-chloro substituent. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the strong electron-withdrawing effect of the adjacent nitrile group at the C5 position. The chloro atom at the C4 position serves as an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This predictable and efficient reactivity forms the basis of the protocols detailed in this guide.
Application Note 1: Synthesis of 4-Amino-Substituted Pyrimidine-5-Carbonitrile Derivatives
The introduction of an amino group at the C4 position of the pyrimidine ring is a well-established strategy in the design of bioactive molecules, including those with antifungal properties. The resulting amino-pyrimidine derivatives can form crucial hydrogen bonding interactions with biological targets, enhancing their binding affinity and efficacy.
Protocol: General Procedure for the Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives
Objective: To synthesize a library of 4-amino-substituted pyrimidine-5-carbonitrile derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
A diverse panel of primary or secondary amines (e.g., substituted anilines, benzylamines, alkylamines, morpholine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or isopropanol)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq).
-
Add the non-nucleophilic base (1.5 - 2.0 eq) to the reaction mixture. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C, depending on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-methylpyrimidine-5-carbonitrile derivative.
Causality and Self-Validation:
The choice of solvent and base is critical for the success of this reaction. Aprotic polar solvents like DMF can accelerate the reaction rate, while the use of a non-nucleophilic base like DIPEA prevents it from competing with the amine nucleophile. The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products. The final product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 4-amino-substituted pyrimidines.
Application Note 2: Synthesis of 4-Oxy-Substituted Pyrimidine-5-Carbonitrile Derivatives
Ether linkages are prevalent in many antifungal drugs. The synthesis of 4-oxy-substituted pyrimidine derivatives from this compound provides access to a class of compounds with the potential to exhibit significant antifungal activity.
Protocol: General Procedure for the Synthesis of 4-Oxy-2-methylpyrimidine-5-carbonitrile Derivatives
Objective: To prepare a series of 4-oxy-substituted pyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
A selection of alcohols or phenols (e.g., substituted phenols, benzyl alcohol)
-
A strong base (e.g., Sodium hydride (NaH) or potassium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq) to a suspension of the strong base (1.3 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 4-oxy-2-methylpyrimidine-5-carbonitrile derivative.
Causality and Self-Validation:
The use of a strong base is essential to deprotonate the alcohol or phenol, thereby generating a potent nucleophile. The reaction should be conducted under anhydrous and inert conditions to prevent quenching of the base and the reactive alkoxide/phenoxide intermediate. The purity and identity of the synthesized compounds should be confirmed by spectroscopic methods.
Visualization of the Synthetic Pathway:
Caption: Synthesis of 4-Oxy-substituted pyrimidine derivatives.
Application Note 3: Synthesis of 4-Thio-Substituted Pyrimidine-5-Carbonitrile Derivatives
Thioether-containing heterocyclic compounds have demonstrated a broad spectrum of biological activities. The displacement of the C4-chloro group with a sulfur nucleophile is an effective method for introducing a thioether moiety, which can significantly modulate the lipophilicity and metabolic stability of the resulting molecule.
Protocol: General Procedure for the Synthesis of 4-Thio-2-methylpyrimidine-5-carbonitrile Derivatives
Objective: To synthesize 4-thio-substituted pyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
A variety of thiols (e.g., thiophenol, benzyl mercaptan)
-
A suitable base (e.g., Potassium carbonate or sodium hydroxide)
-
Solvent (e.g., Ethanol, DMF, or acetone)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature to generate the thiolate anion.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-thio-2-methylpyrimidine-5-carbonitrile derivative.
Data Summary: Potential Antifungal Derivatives from this compound
| Derivative Class | Nucleophile | Key Reaction Conditions | Potential Antifungal Activity |
| 4-Amino-pyrimidines | Primary/Secondary Amines | Base (DIPEA/K2CO3), Solvent (DMF/Acetonitrile), Heat | Broad-spectrum antifungal activity through target interaction modulation. |
| 4-Oxy-pyrimidines | Alcohols/Phenols | Strong Base (NaH), Anhydrous Solvent (DMF/THF) | Potential inhibition of fungal enzymes. |
| 4-Thio-pyrimidines | Thiols | Base (K2CO3/NaOH), Solvent (Ethanol/DMF) | Enhanced lipophilicity may improve cell membrane penetration. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel pyrimidine-based antifungal agents. The protocols outlined in this guide provide a solid foundation for researchers to generate diverse libraries of compounds for antifungal screening. The straightforward and predictable reactivity of the C4-chloro group allows for the systematic exploration of the chemical space around the pyrimidine core, which is a critical step in the rational design of new and effective antifungal therapies. Further derivatization of the nitrile group or modifications at the methyl group can also be envisioned as next-generation strategies to fine-tune the biological activity of these promising scaffolds.
References
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- ResearchGate. (2011). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.
Sources
- 1. [PDF] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this important heterocyclic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Overview of the Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents[1]. Its synthesis typically involves a multi-step process culminating in a chlorination reaction. A common and effective route begins with the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions, followed by dehydration of the resulting aldoxime and subsequent chlorination.
This guide will focus on a robust, scalable process adapted from established literature, highlighting critical control points and troubleshooting strategies at each stage[2].
Synthetic Workflow Diagram
The overall process can be visualized as a three-stage transformation starting from the readily available 2-methylpyrimidine-4,6-diol.
Caption: Key stages in the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My Vilsmeier-Haack formylation (Stage 1) is giving a low yield or failing completely. What are the likely causes?
Answer: Failure at this stage almost always points to issues with the Vilsmeier reagent itself or the reaction conditions. The Vilsmeier reagent is an electrophilic iminium salt formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF)[3][4].
-
Cause 1: Reagent Quality: The most common culprit is moisture or degradation of reagents.
-
POCl₃: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened one that has been properly stored under an inert atmosphere.
-
DMF: Anhydrous DMF is critical. Over time, DMF can decompose into dimethylamine and formic acid[5]. The presence of dimethylamine, a nucleophile, will consume the Vilsmeier reagent. If your DMF has a "fishy" odor, it has likely degraded and should be replaced[5].
-
-
Cause 2: Incorrect Reagent Stoichiometry or Addition Order: The Vilsmeier reagent must be pre-formed before adding the pyrimidine substrate.
-
The "Why": POCl₃ reacts exothermically with DMF. Adding the pyrimidine diol before the reagent is fully formed can lead to uncontrolled side reactions and degradation of the starting material.
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled, anhydrous DMF (0-5 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Stir for 20-30 minutes to ensure complete formation of the electrophile before adding your 2-methylpyrimidine-4,6-diol substrate[6].
-
-
Cause 3: Insufficient Temperature/Reaction Time: While the initial formation of the reagent is done at low temperature, the subsequent formylation of the electron-rich pyrimidine ring requires thermal energy.
-
The "Why": The electrophilic aromatic substitution requires overcoming an activation energy barrier.
-
Solution: After adding the substrate, the reaction is typically heated to 80-100 °C for several hours[6]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Q2: The chlorination step (Stage 3) is resulting in a dark, tarry mixture with very little desired product. How can I fix this?
Answer: This issue is characteristic of an uncontrolled reaction, often due to temperature, reagent addition, or impurities in the starting material from the previous step.
-
Cause 1: Exothermic Reaction Runaway: The reaction of the dihydroxypyrimidine with POCl₃ is highly exothermic. Adding the substrate too quickly to hot POCl₃ can cause the temperature to spike, leading to polymerization and decomposition.
-
Solution: Use POCl₃ as both the reagent and the solvent. Add the 4,6-dihydroxypyrimidine-5-carbonitrile substrate in portions to the POCl₃ at a controlled temperature, often starting at room temperature and then gently heating to reflux[7][8]. The use of a co-solvent is generally not required, but some procedures may use one.
-
-
Cause 2: Presence of a Catalyst/Base: The chlorination of the hydroxyl groups is facilitated by the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine[7][9].
-
The "Why": The base acts as a catalyst by reacting with POCl₃ to form a more reactive phosphonium intermediate. It also serves as an acid scavenger for the HCl generated during the reaction.
-
Solution: Add a catalytic or stoichiometric amount of a suitable organic base to the reaction mixture. However, the addition of the base can also increase the initial exotherm, so careful, portion-wise addition is crucial. A patent for a similar synthesis specifies dropwise addition of triethylamine at 5 °C before heating to reflux[7].
-
-
Cause 3: Ineffective Quenching: The workup procedure is critical for isolating the product.
-
The "Why": The reaction mixture contains a large excess of highly reactive POCl₃. This must be quenched safely and effectively to prevent decomposition of the product during workup.
-
Solution: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure. Then, very slowly and carefully, pour the residue onto crushed ice with vigorous stirring[8][10]. This hydrolyzes the remaining POCl₃ to phosphoric acid. The product, being organic, will typically precipitate and can be collected by filtration. Safety Note: This quenching step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Q3: My final product is contaminated with a stubborn impurity. How do I improve its purity?
Answer: Purity issues often stem from incomplete reactions or side products. The primary impurity is often the partially chlorinated intermediate, 4-hydroxy-2-methyl-6-chloropyrimidine-5-carbonitrile.
-
Cause 1: Incomplete Chlorination: Insufficient reaction time, temperature, or amount of chlorinating agent can lead to residual starting material or mono-chloro species.
-
Solution: Ensure the chlorination reaction goes to completion by monitoring via TLC or HPLC. If necessary, increase the reflux time or the excess of POCl₃.
-
-
Cause 2: Hydrolysis During Workup: The chloro groups on the pyrimidine ring are susceptible to hydrolysis back to hydroxyl groups if exposed to aqueous base or prolonged contact with water.
-
Solution: Perform the aqueous workup under neutral or slightly acidic conditions. After quenching on ice, filter the solid product promptly. Avoid basic washes if possible. If a base is needed to neutralize acid, use a weak base like sodium bicarbonate solution and minimize contact time.
-
-
Purification Strategy: Recrystallization is the most effective method for purifying the final product.
-
Recommended Solvents: A mixture of ethyl acetate and hexanes, or ethanol, is commonly effective. The crude product is dissolved in a minimum amount of hot solvent, and then cooled slowly to allow for the formation of pure crystals. A patent for a similar compound purification uses an alkaline water/organic solvent extraction followed by neutralization to precipitate the pure product[11].
-
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common synthesis problems systematically.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control for high yield?
-
Water Exclusion: The entire reaction sequence, especially the Vilsmeier-Haack and chlorination steps, is highly sensitive to moisture. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
-
Temperature Control: Both excessively low and high temperatures can be detrimental. Use controlled cooling for reagent addition and consistent heating for driving the reactions to completion.
-
Reagent Purity: As detailed in the troubleshooting guide, the quality of DMF and POCl₃ is paramount.
-
-
How can I effectively monitor the reaction progress?
-
TLC (Thin Layer Chromatography) is the most common and convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to separate the starting material, intermediates, and the final product. Visualize spots under a UV lamp (254 nm). The product, containing an aromatic system and a nitrile, should be UV active.
-
-
What are the primary safety precautions for this synthesis?
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Quenching: The quenching of the chlorination reaction mixture on ice is extremely hazardous due to its exothermic nature and the release of HCl gas. Add the reaction mixture to ice very slowly and ensure the fume hood sash is lowered.
-
Nitrile Compounds: The final product is a carbonitrile. While not as acutely toxic as inorganic cyanides, organic nitriles should be handled with care to avoid ingestion, inhalation, or skin contact.
-
Optimized Experimental Protocol
This protocol synthesizes insights from multiple sources to provide a robust procedure.
Stage 1 & 2: Synthesis of 4,6-Dihydroxypyrimidine-5-carbonitrile
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Formylation: After the addition is complete, stir the mixture at 0 °C for 20 minutes. Then, add 2-methylpyrimidine-4,6-diol (1 eq.) in one portion.
-
Reaction: Slowly warm the mixture to room temperature, then heat to 90 °C and maintain for 5-6 hours, or until TLC indicates consumption of the starting material[6].
-
Oximation & Dehydration (Combined): This section is a conceptual adaptation, as direct dehydration of an oxime is a common route to nitriles[2]. Cool the reaction mixture and quench by pouring it onto a stirred mixture of crushed ice and a solution of hydroxylamine hydrochloride. The aldehyde will precipitate and react to form the oxime. This intermediate can then be isolated and dehydrated in a separate step using a reagent like acetic anhydride to yield the nitrile.
Stage 3: Synthesis of this compound
-
Chlorination Setup: In a flame-dried flask equipped with a reflux condenser and nitrogen inlet, add POCl₃ (10 eq.).
-
Substrate Addition: To the stirred POCl₃, add 4,6-dihydroxypyrimidine-5-carbonitrile (1 eq.) portion-wise over 30 minutes, maintaining the temperature below 40 °C.
-
Catalyst Addition: Add N,N-dimethylaniline (0.5 eq.) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Remove the excess POCl₃ via vacuum distillation. CAREFULLY and SLOWLY pour the viscous residue onto a large amount of crushed ice in a beaker with vigorous stirring in a fume hood.
-
Isolation: A solid precipitate will form. Stir for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.
Data Summary Table
| Parameter | Stage 1: Formylation | Stage 3: Chlorination | Reference |
| Primary Reagents | POCl₃, DMF | POCl₃, N,N-Dimethylaniline | [7],[6] |
| Substrate | 2-Methylpyrimidine-4,6-diol | 4,6-Dihydroxypyrimidine-5-carbonitrile | [6],[8] |
| Temperature | 0 °C (reagent prep), then 80-90 °C | RT (addition), then 105-110 °C (reflux) | [7],[6] |
| Reaction Time | 5-6 hours | 3-4 hours | [7],[6] |
| Typical Yield | ~60% (for aldehyde) | >80% | [6],[8] |
| Key Checkpoint | Anhydrous conditions; pre-formation of Vilsmeier reagent | Controlled addition; complete reaction monitoring | [5],[7] |
References
- (2024). Disorders of pyrimidine metabolism - WikiLectures. WikiLectures. [Link]
- El-Naggar, M., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]
- MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]
- El-Moghazy, S. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Pharma Science Monitor. [Link]
- Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
- CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- Al-Ostath, A. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
- ResearchGate. (2021).
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
- CN107417622A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Shablykin, O. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
- Pharmacy 180.
- Popat, A. (2022). Pyrimidine Synthesis Biochemistry. YouTube. [Link]
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- CN101885750A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Zare, K., et al. (2021).
- ChemUniverse. This compound [P93068]. [Link]
- MySkinRecipes. This compound. [Link]
- Arkat USA. (2008).
- CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 10. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
common byproducts in the synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile and their removal
Welcome to the technical support resource for the synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, particularly the formation and removal of byproducts, encountered during the synthesis of this critical intermediate. As a key building block in medicinal chemistry, achieving high purity is paramount.[1] This document provides in-depth, experience-based answers to frequently asked questions, complete with troubleshooting protocols and the rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and common synthetic route for this compound, and where are byproducts most likely to form?
A1: A robust and widely adopted method for synthesizing this compound is a two-step process. It begins with the cyclocondensation of an amidine with a three-carbon fragment to build the pyrimidine core, followed by a chlorination step. Byproducts can be generated at both stages.
Step 1: Cyclocondensation to form 4-hydroxy-2-methylpyrimidine-5-carbonitrile. This step typically involves the reaction of acetamidine with a cyano-activated three-carbon component like ethyl (ethoxymethylene)cyanoacetate. This reaction builds the heterocyclic core of the molecule.
Step 2: Chlorination of the hydroxyl group. The intermediate, 4-hydroxy-2-methylpyrimidine-5-carbonitrile, is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[2] This is the most critical step for byproduct formation, as incomplete reactions, side reactions, and hydrolysis can significantly impact purity.
Below is a diagram illustrating this common synthetic workflow.
Caption: Common two-step synthesis of this compound.
Q2: My post-reaction analysis (HPLC/NMR) shows a significant peak corresponding to the starting material, 4-hydroxy-2-methylpyrimidine-5-carbonitrile. What causes this, and how can I improve the conversion rate?
A2: The presence of residual starting material is the most common purity issue. It stems from two primary causes: incomplete chlorination during the reaction or hydrolysis of the final product back to the starting material during the workup phase.
Cause 1: Incomplete Chlorination The conversion of the pyrimidinone (the "hydroxy" form) to the chloropyrimidine is an equilibrium-driven process that requires forcing conditions. Insufficient reagent, temperature, or reaction time will result in a poor yield.
Troubleshooting Protocol for Incomplete Chlorination:
-
Reagent Stoichiometry: Ensure a significant excess of phosphorus oxychloride (POCl₃) is used. A common ratio is between 5 to 10 molar equivalents relative to the starting material.[3] POCl₃ acts as both the chlorinating agent and often as the solvent.
-
Temperature and Reaction Time: The reaction typically requires heating to reflux (around 100-110 °C).[4] Monitor the reaction progress using TLC or HPLC. A typical reaction time is 2-5 hours.[3] Extending the reflux time can often drive the reaction to completion.
-
Use of a Catalyst/Acid Scavenger: The addition of a tertiary amine, such as N,N-diethylaniline or triethylamine, can accelerate the reaction.[3][5] The amine acts as a catalyst and scavenges the HCl generated, pushing the equilibrium toward the product.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| POCl₃ Equiv. | 5-10 | Increase to 10-15 equiv. | Drives equilibrium towards the chlorinated product. |
| Temperature | 100-110 °C (Reflux) | Maintain steady reflux. | Provides necessary activation energy for the reaction. |
| Time | 2-5 hours | Increase to 6-8 hours, monitoring by HPLC. | Ensures the reaction proceeds to completion. |
| Catalyst | None or 0.3-0.7 equiv. Amine | Add or increase tertiary amine (e.g., N,N-diethylaniline). | Catalyzes the reaction and neutralizes HCl byproduct.[5] |
Cause 2: Hydrolysis During Workup this compound is highly susceptible to hydrolysis, especially in neutral or basic aqueous conditions. The chloro group is an excellent leaving group and can be readily displaced by water, regenerating the hydroxy starting material.
Experimental Protocol for Anhydrous Workup:
-
Cooling: After confirming reaction completion, cool the reaction mixture to room temperature.
-
Removal of Excess POCl₃: Distill the excess POCl₃ under reduced pressure. This is a critical step to make the subsequent quench more manageable and safer.[3]
-
Quenching: Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. This hydrolyzes any remaining reactive phosphorus compounds.[3] The temperature should be kept low (0-10 °C).
-
Extraction: Extract the product immediately from the acidic aqueous mixture using a water-immiscible organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with saturated brine (to aid phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q3: My crude product is a dark, tarry substance instead of the expected solid. What are these impurities, and can my product be salvaged?
A3: The formation of dark, polymeric, or tarry byproducts is typically a result of decomposition caused by excessive heat or prolonged reaction times. Pyrimidine rings, especially when activated with electron-withdrawing groups, can be susceptible to degradation under harsh chlorinating conditions.
Removal of Tarry Byproducts: Your product can often be salvaged from this mixture through purification.
-
Column Chromatography: This is the most effective method.
-
Adsorbent: Silica gel is standard.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The less polar product will elute before the more polar, dark-colored impurities.
-
-
Recrystallization: If the product is semi-crystalline, recrystallization can be effective.
-
Solvent Selection: Test solubility in various solvents. A good solvent system will dissolve the crude product when hot but allow the pure compound to crystallize upon cooling, leaving impurities in the mother liquor. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Activated Carbon Treatment: To remove color, dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, heat gently for a short period, and then filter through a pad of Celite®.[5] This will adsorb many of the high-molecular-weight, colored impurities. The product can then be recovered by concentrating the filtrate.
Q4: How can I effectively remove residual phosphorus-containing byproducts after using POCl₃?
A4: Residual phosphorus species, such as phosphoric acid or pyrophosphoryl chloride from the hydrolysis of POCl₃, are common acidic impurities. They can interfere with subsequent reactions and complicate purification. Their removal is a standard part of the aqueous workup.
The key is to convert all phosphorus-containing species into water-soluble phosphate salts that can be easily washed away. The workup protocol described in A2 is designed specifically for this purpose. The crucial step is the wash with a mild aqueous base.
Chemical Rationale for Removal:
-
Hydrolysis: Quenching on ice converts POCl₃ and related species into phosphoric acid (H₃PO₄) and HCl.
-
Neutralization & Extraction: Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes these acids, converting them into sodium phosphate and sodium chloride salts. These salts are highly polar and will partition exclusively into the aqueous layer, leaving the desired organic-soluble product behind.
Caption: Standard aqueous workup for removal of phosphorus byproducts.
Q5: What are the recommended analytical methods for monitoring reaction progress and assessing final product purity?
A5: A multi-technique approach is essential for robustly monitoring the synthesis and ensuring the final product meets purity specifications.[6]
| Analytical Technique | Application in this Synthesis | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Primary tool for monitoring reaction progress and final purity analysis.[7][8] | Quantifies the disappearance of starting material and the appearance of the product. Resolves product from non-volatile byproducts. Purity assessment by peak area percentage. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile starting materials, solvents, and byproducts.[7] | Confirms the molecular weight of the product and volatile impurities. Useful for checking for residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for structural confirmation of the final product and key intermediates. | ¹H and ¹³C NMR provide unambiguous structural verification. Can be used to identify and quantify major impurities if their signals are resolved. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Quick check for the presence or absence of key functional groups. | Confirms the disappearance of the -OH group from the starting material and the presence of the -C≡N (nitrile) group in both the starting material and product. |
Expert Tip: For HPLC method development, a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is an excellent starting point for separating the polar starting material from the more non-polar chlorinated product.[8]
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 27-35.
- Jorda, R., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(8), 15036-15053.
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.
- Synthesis of Pyrimidine Derivatives. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. (2014). JOCPR.
- Pinner reaction. (n.d.). Wikipedia.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.
- Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis.
- Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.).
- Analytical Strategies for Monitoring Residual Impurities. (2010). BioPharm International.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Ali, T. E. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1104.
- Santa Cruz Biotechnology. (n.d.). 2-methyl-4,6-dihydroxypyrimidine.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Moye, C. J. (n.d.). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). Google Patents.
- CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole. (n.d.). Google Patents.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (2002). Google Patents.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile.
- SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). European Patent Office.
- 4-Chloro-2-methylpyrimidine. (n.d.). Sigma-Aldrich.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate.
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrP1RrUs-O6aP1-jQeT8jZrKFKY1Q3PjQqiWtP00SxFBB0V95Fy2mULOkVqZatRZM-FB8QPIqIu9gKmwQsQEiDYVJwZCJdJ3VqvSyRoMP-9atHa1umczXHHNfI4Ynq0y_cnSURDrxgeeH5cDBBInBvWF0q8ECf2f56Pu-CBFHLT2RlLjKYRp3GccKOVqSo3l-tIpFw72DzI478AmohcWa3R0qsPLqqB_Afkjj3CzBw0HnzGqafMQSh1kelQ6mzRak8JuEwsYvdxjinbzXL8kCnf41HF89UEwddUI0INur4Z1cbyMS1_CpfEGo=]([Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the amination of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Welcome to the technical support center for the amination of 4-chloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common challenges and achieve optimal, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that can typically be traced back to catalyst activity, reaction conditions, or reagent quality.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active Pd(0) species required for the catalytic cycle is sensitive to oxygen.[1] Improper handling or storage of the palladium precatalyst or ligand can lead to deactivation.
-
Solution: Always handle palladium precatalysts and phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly opened, high-purity reagents. Consider using a pre-catalyst, which is often more stable and reliably generates the active Pd(0) species in situ.[1][2]
-
-
Suboptimal Temperature: The C-Cl bond of this compound is relatively strong, and the pyrimidine ring is electron-deficient, which can make oxidative addition the rate-limiting step.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both solubility and reactivity. An unsuitable combination can stall the reaction.
-
Solution: Screen a matrix of base and solvent combinations. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective.[1] For substrates sensitive to strong bases, weaker options like Cs₂CO₃ can be a better choice, though this may require higher temperatures.[1] Solvents like toluene, dioxane, or THF are commonly used, as they effectively dissolve the reagents and stabilize the catalytic species.[1][4]
-
-
Inhibitory Effects: In some cases, the amine substrate or the product itself can coordinate too strongly to the palladium center, inhibiting catalyst turnover. This is particularly relevant for certain nitrogen-containing heterocycles.
Question 2: I'm observing significant side product formation, particularly hydrodehalogenation. How can I improve the selectivity?
Answer: The formation of 2-methylpyrimidine-5-carbonitrile (the hydrodehalogenated product) is a common side reaction in palladium-catalyzed aminations.[1] It arises from a competing pathway where the aryl halide is reduced instead of coupled.
Potential Causes & Step-by-Step Solutions:
-
Base-Induced Reduction: Strong, sterically hindered bases can sometimes promote the reduction pathway.
-
Solution: Switch to a weaker or less hindered base. For example, if you are using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃.[1] This can temper the reaction's reactivity and favor the desired amination pathway.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of side reactions, including hydrodehalogenation.[1][7]
-
Solution: Lower the reaction temperature. If you are running the reaction at 110 °C, try reducing it to 90-100 °C and monitor the effect on selectivity. This may require a longer reaction time to achieve full conversion.
-
-
Ligand Choice: The electronic and steric properties of the ligand play a crucial role in directing the reaction pathway.
-
Solution: Screen different phosphine ligands. Some ligands are inherently more prone to promoting hydrodehalogenation.[1] Bidentate ligands like BINAP or DPPF were early developments that improved reliability over monodentate phosphines.[8] Modern bulky monophosphine ligands often provide a good balance of activity and selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader, yet critical, questions regarding the amination of this compound.
FAQ 1: Which catalytic system (palladium source, ligand, base) is the best starting point for this reaction?
Answer: There is no single "best" system, as the optimal conditions depend heavily on the specific amine being used. However, a robust and widely applicable starting point for screening is a Buchwald-Hartwig amination system.
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, relatively air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos or RuPhos | These are bulky, electron-rich monophosphine ligands known for their high catalytic activity and broad substrate scope, particularly with challenging heteroaryl chlorides.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | These inorganic bases offer a good balance of reactivity and functional group tolerance.[1][10] They are generally less aggressive than alkoxide bases, which can help minimize side reactions. |
| Solvent | Toluene or 1,4-Dioxane | These are standard nonpolar, aprotic solvents for Buchwald-Hartwig reactions, offering good solubility for a wide range of substrates and reagents.[1] |
General Protocol: To a dry reaction vessel under an inert atmosphere, add the this compound, the amine (1.1-1.5 equivalents), the base (1.5-2.0 equivalents), the palladium source (1-5 mol%), and the ligand (1.2-6 mol%). Add the anhydrous solvent and heat the mixture with stirring, monitoring by TLC or HPLC until the starting material is consumed.
FAQ 2: Can I perform this amination without a palladium catalyst?
Answer: Yes, depending on the nucleophilicity of your amine, a Nucleophilic Aromatic Substitution (SNAr) reaction may be possible. The pyrimidine ring is electron-deficient, which activates the 4-position towards nucleophilic attack.
-
When to Consider SNAr: This pathway is most effective with highly nucleophilic amines (e.g., aliphatic secondary amines like morpholine or piperidine) or under forcing conditions (high temperature).[11][12]
-
Reaction Conditions: An SNAr reaction can sometimes be achieved by simply heating the this compound with an excess of the amine, either neat or in a high-boiling polar aprotic solvent like DMSO or NMP. The reaction can be base-catalyzed (e.g., with K₂CO₃) or, in some cases, acid-catalyzed.[13][14]
-
Limitations: SNAr is generally less effective for less nucleophilic amines, such as anilines or primary amines, where palladium-catalyzed methods are often required to achieve good yields.[11]
FAQ 3: How should I monitor the reaction progress and purify the final product?
Answer: Proper reaction monitoring and purification are essential for obtaining a high-purity product and accurately assessing the reaction's success.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. Use a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation between the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on conversion and purity. They are invaluable for optimizing reaction conditions and identifying unknown impurities.
-
-
Work-up and Purification:
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and other water-soluble impurities.
-
Filtration: If using a palladium catalyst, it is often beneficial to filter the crude organic mixture through a plug of silica gel or celite to remove residual palladium species.
-
Chromatography: The most common method for purification is flash column chromatography on silica gel. Select an eluent system based on your TLC analysis to effectively separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.
-
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate a logical troubleshooting workflow and the fundamental catalytic cycle for this transformation.
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). R Discovery.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2020). ACS Omega.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Buchwald–Hartwig amination. Wikipedia.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). PMC.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (2015). Chemical Communications.
- Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Role of the Base in Buchwald–Hartwig Amination. (2019). The Journal of Organic Chemistry.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Nucleophilic aromatic substitutions. (2019). YouTube.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
- (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Challenges in the Purification of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Welcome to the technical support center for the purification of 4-Chloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. My aim is to provide practical, experience-driven advice to help you troubleshoot common issues and develop a robust purification strategy.
Introduction: The Nature of the Challenge
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its purification is frequently non-trivial. The presence of a reactive chloro group, a polar nitrile functionality, and a heterocyclic pyrimidine ring gives the molecule a unique set of properties that can complicate standard purification procedures. Common synthetic routes, often involving chlorination of a corresponding hydroxypyrimidine precursor with reagents like phosphorus oxychloride (POCl₃), can introduce a variety of structurally similar impurities that are difficult to separate.[2]
This guide will address the most common challenges in a question-and-answer format, providing both troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route, but typically you should be aware of the following:
-
Unreacted Starting Material: The corresponding 4-hydroxy-2-methylpyrimidine-5-carbonitrile is a common impurity if the chlorination reaction has not gone to completion.
-
Hydrolysis Product: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of moisture during workup or purification, leading back to the 4-hydroxy derivative.[3][4]
-
Over-chlorinated Byproducts: Depending on the reaction conditions and the structure of the starting material, other positions on the pyrimidine ring could potentially be chlorinated.[4]
-
Residual Chlorinating Agent and Byproducts: Residual POCl₃ and its decomposition products (e.g., phosphoric acid) can contaminate the crude material if the workup is not thorough.[3]
-
Solvent-Related Impurities: Byproducts from the reaction of the chlorinating agent with the solvent can also be present.[4]
Q2: My compound seems to be degrading during column chromatography on silica gel. What is happening?
A2: This is a common issue. Standard silica gel is slightly acidic and can promote the hydrolysis of the reactive chloro group on the pyrimidine ring, converting your desired product back into its more polar hydroxy precursor. You will often see a new, more polar spot appearing on your TLC plates as the column runs.
To mitigate this, you can either:
-
Use Deactivated Silica Gel: Pre-treat your silica gel with a base like triethylamine.[5] A common method is to use a solvent system containing 1-3% triethylamine for both slurry packing and elution.[5]
-
Work Quickly and Avoid Protic Solvents: If using standard silica, run the column as efficiently as possible and avoid polar, protic solvents in your eluent system if feasible.
Q3: I am struggling to find a good single solvent for recrystallization. What should I do?
A3: It is quite common for a single solvent to not be ideal. The best approach is to use a two-solvent system.[6][7] The ideal pair consists of a "solvent" in which your compound is soluble (especially when hot) and an "anti-solvent" in which it is insoluble.[6][7]
Commonly successful solvent systems for polar heterocyclic compounds include:
The key is to dissolve your crude product in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until you observe persistent cloudiness. Then, allow the solution to cool slowly.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to common purification challenges.
Problem 1: Low Purity After Initial Workup (<90%)
-
Likely Cause: Incomplete reaction or inefficient removal of reaction byproducts. The crude product is likely contaminated with starting material and inorganic salts from the chlorination reaction.
-
Troubleshooting Steps:
-
Aqueous Wash: Before attempting crystallization or chromatography, ensure your crude product (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) is thoroughly washed with cold water and then brine. This will help remove residual phosphorus-based acids and other water-soluble impurities. Be mindful that some chloropyrimidines can be sensitive to prolonged exposure to water.[3]
-
Liquid-Solid Separation: A process described for other chloropyrimidines involves adding a solvent that dissolves the product but not the amine hydrochlorides that can form, followed by filtration.[3] This can be an effective initial clean-up step.
-
Problem 2: Oiling Out During Recrystallization
-
Likely Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solubility curve is too steep in the chosen solvent system. This is common with moderately polar compounds.
-
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator.
-
Use a Higher Volume of Solvent: While this may reduce your overall yield, using a more dilute solution can sometimes prevent oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Your Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent/anti-solvent pairs.
-
Problem 3: Poor Separation in Column Chromatography
-
Likely Cause: The polarity of the eluent is not optimized, or the impurities are too close in polarity to the desired product.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, meticulously test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[5]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[5] This will help to first elute less polar impurities, followed by your product, and finally more polar impurities.
-
Consider an Alternative Stationary Phase: If separation on silica is still problematic, consider using alumina or a reverse-phase C18 column, although the latter would require a different (polar) solvent system.
-
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Example: Ethyl Acetate/Heptane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, add heptane dropwise with swirling until a faint, persistent cloudiness is observed.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator (2-8 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
-
Solvent System Selection: Identify a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) that gives an Rf of ~0.25 for the product on TLC.
-
Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine.
-
Column Packing: Pack the column with the deactivated silica slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the solvent system containing triethylamine. A gradient elution, gradually increasing the proportion of the more polar solvent, is often effective.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
To confirm the purity of your final product, the following analytical techniques are recommended:
| Technique | Purpose | Typical Conditions |
| HPLC | Quantitative purity assessment and detection of non-volatile impurities.[9][10] | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water (often with 0.1% formic acid). Detection: UV at an appropriate wavelength (e.g., 254 nm).[9][10] |
| GC-MS | Identification of volatile impurities and confirmation of product mass.[4][9] | Column: Non-polar capillary column (e.g., DB-5ms). Detector: Mass Spectrometer (for identification) and FID (for quantification).[4][9] |
| ¹H NMR | Structural confirmation and purity estimation (qNMR).[4][9] | Solvent: CDCl₃ or DMSO-d₆. An internal standard of known purity is required for qNMR.[9] |
Visualizing the Purification Workflow
The following diagram illustrates the logical steps and decision points in the purification process.
Caption: A decision-making workflow for the purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Racané, L., et al. (2020).
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- PubMed. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. J Sep Sci, 27(10-11), 843-8.
- MIT OpenCourseWare. (2010). Recrystallization. MIT Digital Lab Techniques Manual.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
- National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 27(11), 3456.
- ChemUniverse. (n.d.). This compound [P93068].
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- Journal of Fluorine Chemistry. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 203, 108-112.
- PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem, 65(13), 9134-9151.
- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine.
- Benchchem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
- Google Patents. (2003). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (EP1064265B1).
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- MySkinRecipes. (n.d.). This compound.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- CSIR-NEIST, Jorhat. (n.d.). Home.
Sources
- 1. This compound [myskinrecipes.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
how to avoid the formation of isomeric impurities in pyrimidine synthesis
A-A-A-A-A-A
Introduction
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-based compounds. The formation of isomeric impurities is a persistent challenge in heterocyclic chemistry, leading to reduced yields, complex purification processes, and potential downstream complications in biological assays and drug efficacy.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions and optimize your synthetic strategies. We will delve into the root causes of isomer formation in common pyrimidine syntheses and present field-proven methods to control regioselectivity and ensure the desired product is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction, leading to a mixture of products and reduced yield of the target dihydropyrimidinone (DHPM).[2]
Causality and Prevention Strategies:
-
Mechanism of Hantzsch DHP Formation: At higher temperatures, urea can decompose to generate ammonia and isocyanic acid. The ammonia then participates in a separate reaction pathway with the aldehyde and two molecules of the β-ketoester to form the DHP byproduct.
-
Temperature Control: Maintaining a lower reaction temperature (e.g., 60-80°C) can significantly suppress the decomposition of urea and thus minimize the formation of the Hantzsch DHP.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Lewis acids like sulfated zirconia have been shown to favor the formation of the desired DHPM.[2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia before the main reaction begins.[1]
Troubleshooting Workflow for Biginelli Reaction Byproduct Formation
Caption: Troubleshooting workflow for minimizing Hantzsch byproduct in the Biginelli reaction.
Q2: I'm struggling with low yields and a complex mixture of byproducts in my Pinner pyrimidine synthesis. What are the common pitfalls?
A2: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a powerful tool but is sensitive to reaction conditions.[1] Common issues include side reactions like self-condensation of the dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1][2]
Key Parameters to Control:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[3]
Q3: How can I control regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds in pyrimidine synthesis?
A3: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers. Controlling which carbonyl group reacts with the amidine is key to obtaining the desired isomer.
Strategies for Regiocontrol:
-
Protecting Groups: A common strategy is to use a protecting group to differentiate the reactivity of the two carbonyl groups.[4][5] For example, one carbonyl can be temporarily converted into a less reactive group (e.g., a ketal), directing the reaction to the unprotected carbonyl. Subsequent deprotection and cyclization would then yield the desired regioisomer.
-
Directed Metalation: In some systems, directed metalation can be used to selectively functionalize one position of the pyrimidine ring, thereby controlling the final substitution pattern.
-
Choice of Precursors: The inherent electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can influence the regioselectivity of the cyclization. More electrophilic carbonyl carbons will typically react preferentially.
-
Catalyst Control: Certain catalysts can favor the formation of one regioisomer over another by coordinating with the reactants in a specific orientation.[6]
Conceptual Workflow for Regiocontrolled Synthesis
Sources
Technical Support Center: Strategies for Enhancing Regioselectivity in Reactions of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to the selective functionalization of 4-Chloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of regioselective synthesis and achieve your target molecules with higher purity and yield.
Section 1: Fundamental Principles of Reactivity
This section addresses the core electronic and steric factors that govern the reactivity of the target molecule. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors influencing the regioselectivity of reactions on this compound?
A1: The regioselectivity is a result of a complex interplay between electronic and steric effects.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing nitrile (-CN) group at the C5 position. This electronic pull makes the C4 carbon, to which the chlorine leaving group is attached, highly electrophilic and susceptible to nucleophilic attack. While the methyl group at C2 is weakly electron-donating, its effect is largely overridden by the powerful activation from the ring nitrogens and the C5-nitrile.
-
Steric Effects: The C4 position is flanked by the C5-carbonitrile group. While not excessively bulky, this group, along with the adjacent C2-methyl group, can present steric hindrance to very large nucleophiles or bulky catalyst-ligand complexes, although this is less commonly a deciding factor than the electronic activation.[1][2]
In most cases, particularly for Nucleophilic Aromatic Substitution (SNAr), the C4 position is the overwhelmingly favored site of reaction due to superior electronic activation.[3][4][5]
Section 2: Troubleshooting Guides & FAQs for Common Reactions
This section provides practical, issue-focused guidance for the most common synthetic transformations performed on this substrate.
2.1 Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common method for functionalizing this scaffold. However, challenges can arise from the nature of the nucleophile and reaction conditions.
Problem: My SNAr reaction at the C4 position is sluggish, incomplete, or results in decomposition.
Explanation: While the C4 position is highly activated, issues can stem from nucleophile reactivity, base incompatibility, or thermal instability. The table below outlines common causes and solutions.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Poor Nucleophile Reactivity | Use a stronger, less-hindered nucleophile. For amines, secondary amines are often more reactive than primary. For alcohols, convert to the more nucleophilic alkoxide using a strong base (e.g., NaH, KHMDS). | The reaction rate is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles lower the activation energy of the Meisenheimer complex formation. |
| Inappropriate Base | For amine nucleophiles, use a non-nucleophilic organic base like DIPEA or a weaker inorganic base like K₂CO₃. For alkoxides or thiolates, ensure a stoichiometric amount of a strong, non-coordinating base is used for deprotonation. | The base's role is to deprotonate the nucleophile (if needed) or scavenge the HCl byproduct. A base that is too strong or nucleophilic can lead to side reactions with the substrate or product. |
| Solvent Mismatch | Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cationic counter-ion of the nucleophile without hydrogen-bonding to the nucleophile itself, enhancing its reactivity. | Polar aprotic solvents increase the "nakedness" and therefore the reactivity of the anionic nucleophile, accelerating the SNAr reaction.[6] |
| Thermal Decomposition | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. Monitor by TLC/LCMS to avoid prolonged heating after completion. | Pyrimidine-5-carbonitrile scaffolds can be susceptible to degradation or side reactions under harsh heating, especially in the presence of strong bases or nucleophiles. |
Frequently Asked Questions (SNAr)
-
Q2: I am observing an unexpected reaction where my nucleophile appears to displace the C2-methyl group. Why is this happening and how can I stop it? A2: While direct displacement of a methyl group is highly unlikely, you may be observing a complex decomposition pathway or a reaction with an impurity. Ensure the purity of your starting material. More plausibly, under very harsh basic conditions, deprotonation of the methyl group could initiate side reactions. To prevent this, use milder bases (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature.
-
Q3: Can I achieve substitution at the C2 position instead of C4? A3: On this specific substrate, achieving C2 selectivity over C4 is exceptionally difficult due to the powerful electronic activation at C4. On other pyrimidines, C2 selectivity can sometimes be forced by first functionalizing the more reactive C4 position and then reacting the C2 position under harsher conditions, or by using specific directing groups.[7][8] For 2-MeSO₂-4-chloropyrimidine, certain nucleophiles like alkoxides can be directed to C2 via hydrogen bonding, but this mechanism is not applicable here.[8]
2.2 Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for creating C-C and C-N bonds at the C4 position. Success hinges on the careful selection of the catalyst, ligand, base, and solvent.
Problem: My cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) at C4 has low yield, high catalyst decomposition (palladium black), or fails completely.
Explanation: Aryl chlorides are notoriously less reactive in cross-coupling than bromides or iodides.[9] Success requires a catalytic system capable of efficiently performing the oxidative addition step.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inefficient Oxidative Addition | Use a modern, electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0). | These advanced ligands form highly active, coordinatively unsaturated Pd(0) species that are crucial for breaking the strong C-Cl bond in the rate-limiting oxidative addition step.[10][11][12] |
| Incorrect Base/Solvent Combination | For Suzuki, a common choice is K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water.[4] For Sonogashira, an amine base like Et₃N or DIPEA is standard. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[13][14] | The base plays a critical role in the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) step. The choice is highly dependent on the specific coupling reaction and must be matched with a suitable solvent. |
| Inhibition by Copper (Sonogashira) | For sensitive substrates, consider running a copper-free Sonogashira coupling. This often requires a specific palladium catalyst/ligand system and a suitable amine base.[9][15] | While Cu(I) is a standard co-catalyst, it can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). |
| Ligand Degradation | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand. | Phosphine ligands are susceptible to oxidation, which deactivates the catalyst and leads to the formation of palladium black. |
Frequently Asked Questions (Cross-Coupling)
-
Q4: For a Suzuki-Miyaura coupling, what is a reliable starting point for catalyst and ligand selection? A4: A robust starting system for this aryl chloride is Pd(OAc)₂ (2-5 mol%) with a biarylphosphine ligand like SPhos (4-10 mol%) and K₂CO₃ as the base in a 1,4-dioxane/water mixture at 80-100 °C.[4][16] Microwave irradiation can often significantly shorten reaction times.[4]
-
Q5: My Buchwald-Hartwig amination is giving me hydrodehalogenation (replacement of -Cl with -H) as the main side product. What's wrong? A5: Hydrodehalogenation can occur when the reductive elimination step is slow compared to side reactions like β-hydride elimination from the palladium-amido complex.[10] To favor the desired C-N bond formation, try switching to a bulkier ligand (e.g., BrettPhos) which can accelerate reductive elimination. Also, ensure your base is sufficiently strong and non-nucleophilic.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific coupling partners.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the C4 position.
-
To a microwave vial or reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Pd(OAc)₂ (0.03 eq) and SPhos (0.06 eq).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).
-
Heat the reaction mixture to 90-100 °C and stir for 2-12 hours, monitoring by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C4-Selective SNAr with a Secondary Amine
This protocol details a typical amination at the C4 position.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO (approx. 0.2 M concentration).
-
Add the secondary amine (e.g., morpholine, piperidine) (1.1-1.3 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as an HCl scavenger.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-60 °C. Monitor progress by TLC or LCMS.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Section 4: Visualizing Reaction Control
Visual aids can help clarify complex decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for a low-yield SNAr reaction.
Caption: Key stages in a Pd-catalyzed cross-coupling reaction.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Petricci, E., et al. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Tetrahedron Letters, 44, 9181–9184.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- National Institutes of Health (NIH). (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
- (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- PubMed. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides.
- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- Benchchem. (n.d.). Overcoming poor regioselectivity in the amination of dichloropyrimidines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health (NIH). (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- PubMed. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds.
- PubMed. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
- National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (n.d.). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl.
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching.
- (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- Journal of the American Chemical Society. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation.
- PubMed. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Pyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for a common yet significant hurdle in organic synthesis: the low solubility of pyrimidine intermediates. Poor solubility can lead to incomplete reactions, difficult purifications, and unreliable results. This resource offers troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Immediate Solutions for Common Solubility Problems
This section addresses specific, acute problems you might encounter during your experiments. The solutions are presented in a logical workflow to guide your decision-making process.
Question: My pyrimidine intermediate precipitated out of the reaction mixture unexpectedly. What are the immediate steps I should take?
Answer:
An unexpected precipitation indicates that the solution has become supersaturated, and the compound has "crashed out." This can be due to a change in temperature, concentration, or the polarity of the mixture as reactants are consumed and products are formed.
Immediate On-the-Bench Actions:
-
Gentle Heating: Carefully warm the reaction mixture. The solubility of most organic compounds, including pyrimidine derivatives, increases with temperature.[1][2] This may be sufficient to redissolve the precipitate and allow the reaction to proceed to completion. Monitor for any potential degradation of your materials at higher temperatures.
-
Add More Solvent: If heating is ineffective or undesirable, add a small amount of the primary reaction solvent to decrease the concentration.
-
Introduce a Co-solvent: If adding more of the primary solvent is not an option (e.g., due to reaction volume constraints), add a small volume of a stronger, miscible co-solvent in which your intermediate is known to be more soluble (e.g., DMF, NMP, or DMSO).[3][4]
If these immediate actions fail, a more systematic approach is required. The following workflow can help diagnose and solve the underlying issue.
Q4: Can techniques from pharmaceutical formulation, like using excipients, be applied to organic synthesis?
While concepts from formulation science are powerful, their direct application in synthesis is limited.
-
Surfactants and Polymers: Excipients like surfactants (e.g., Tween 80) or polymers (e.g., PVP) are generally not used in synthesis because they can complicate the reaction and make purification exceptionally difficult. [5][6]* Cyclodextrins: These can encapsulate hydrophobic molecules to increase aqueous solubility. [7]While theoretically possible, they add significant complexity and are rarely practical for standard organic reactions.
-
Solid Dispersions: Creating an amorphous solid dispersion of the intermediate in an inert carrier is a technique to enhance solubility, but it requires an extra processing step and is not a simple "in-flask" solution. [6][8] For synthesis, the focus should remain on optimizing the solvent system, temperature, and pH before considering more complex additives.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Solubility of Things. (n.d.). Pyrimidine.
- Baluja, S., & Akbari, S. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 60(8), 2426-2431.
- Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 121-126.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]
- D'Avanzo, N., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(11), 5327-5334. [Link]
- da Silva, W. M. B., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 17, 1319-1359. [Link]
- CUTM Courseware. (n.d.). Solubility Enhancement Technique.
- Lindh, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(5), 8933-8939. [Link]
- Quora. (2021). How will you increase the solubility of organic compounds in water?
- Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061-074. [Link]
- Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Wikipedia. (n.d.). Pyrimidine.
- Peña-Rico, M. A., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 23(19), 11874. [Link]
- University of Calgary. (n.d.). Chapter 10: Pyrimidines.
Sources
- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 2. researchgate.net [researchgate.net]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. senpharma.vn [senpharma.vn]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-methylpyrimidine-5-carbonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on optimizing palladium catalyst loading for cross-coupling reactions involving the versatile building block, 4-Chloro-2-methylpyrimidine-5-carbonitrile. Given its electron-deficient nature and potential for catalyst inhibition, achieving high efficiency and yield requires careful optimization.
This guide is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for reactions with this compound?
A1: Optimizing catalyst loading is a balance between reaction efficiency, cost, and product purity. For a substrate like this compound, this is particularly crucial for several reasons:
-
Cost-Effectiveness: Palladium catalysts and their associated ligands are expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, which is a major consideration for scale-up and industrial applications.[1]
-
Product Purity: High catalyst loading can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination make catalyst minimization essential.
-
Side Reactions: Excessively high catalyst concentrations can sometimes promote unwanted side reactions, such as homocoupling of the coupling partner or catalyst decomposition.[2][3]
-
Substrate-Specific Challenges: The pyrimidine core contains nitrogen atoms that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5][6] Finding the minimum effective catalyst loading helps mitigate the impact of these off-cycle species.
Q2: What is a typical starting range for palladium catalyst loading in a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A2: For initial screening experiments with an electron-deficient heteroaryl chloride like this compound, a typical starting range for the palladium catalyst is 1-5 mol% .[3][7]
-
For Suzuki-Miyaura couplings, starting with 1-2 mol% of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a 1:1.2 to 1:2 ratio of Pd:Ligand is a common practice.[2]
-
For Buchwald-Hartwig aminations, which can be more sensitive to catalyst deactivation, starting at 2-3 mol% might be more prudent, especially with challenging amine nucleophiles.[8]
If the reaction is sluggish or provides low conversion, the loading can be incrementally increased. Conversely, if the reaction proceeds to completion rapidly, the loading should be systematically decreased to find the optimal level.
Q3: My reaction mixture is turning black. What does this mean and how can I prevent it?
A3: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is catalytically inactive palladium metal.[4] This indicates that the active Pd(0) species is not stable under the reaction conditions.
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) center and preventing aggregation.[4][9]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still provides a reasonable rate.[4]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[4][10] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical.[9][10]
Q4: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for catalyst loading optimization?
A4: TON and TOF are key metrics used to quantify the efficiency and stability of a catalyst.
-
Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes inactive.[1][11][12][13] A higher TON indicates a more stable and productive catalyst, allowing for lower catalyst loadings.
-
Turnover Frequency (TOF): Measures the rate of the catalytic cycle, defined as the number of turnovers per unit of time (e.g., per hour).[1][11][12] A higher TOF indicates a more active catalyst.
Optimizing for a high TON is the primary goal when trying to reduce catalyst loading. For industrial applications, a TON of at least 1000 is often desirable to minimize cost and product contamination.[1]
In-Depth Troubleshooting & Optimization Guide
This section addresses specific experimental problems in a detailed question-and-answer format.
Problem Area 1: Low or No Conversion
A: Low or no conversion with a chloro-pyrimidine substrate is a common issue, often pointing to challenges with the oxidative addition step or catalyst deactivation.[5] Here is a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the C-B bond with C-H), especially if they are electron-deficient or if the reaction conditions are harsh.[5][10] Use a fresh batch or consider converting it to a more stable pinacol ester.
-
Solvent and Base: Ensure you are using anhydrous, degassed solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst.[4][10] The base should be finely powdered and of high purity.
-
-
Increase Catalyst Loading:
-
Your initial 1 mol% loading may be insufficient for this challenging substrate. Increase the loading to a higher level (e.g., 3-5 mol%) for a single experiment.[3] If you see product formation, it confirms the catalyst system is active, and you can then work on optimizing the loading downwards.
-
-
Optimize the Catalyst System:
-
Ligand Choice: While SPhos is a good starting point, other bulky, electron-rich phosphine ligands like XPhos or RuPhos might offer better stability and activity for this specific substrate.[9]
-
Pre-catalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a well-defined, air-stable pre-catalyst (e.g., SPhos Pd G3). Pre-catalysts offer more reliable and reproducible generation of the active catalyst, often allowing for lower overall loadings.[2]
-
-
Screen Other Reaction Parameters:
-
Base: The choice of base is critical. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate.[3][9]
-
Solvent: The solvent can influence catalyst solubility and stability. Screen common solvents for cross-coupling, such as 1,4-dioxane, toluene, or 2-MeTHF.
-
Problem Area 2: Reducing Catalyst Loading from an Effective but High Level
A: This is a common optimization goal. The key is to enhance the stability and intrinsic activity (TOF) of the catalyst so that each catalyst molecule can perform more cycles (higher TON) before deactivating.
Illustrative Data: Effect of Ligand and Temperature on Catalyst Loading
| Entry | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Yield (%) | TON |
| 1 | 5.0 | PPh₃ | 110 | 95 | 19 |
| 2 | 1.0 | PPh₃ | 110 | 20 | 20 |
| 3 | 1.0 | SPhos | 110 | 96 | 96 |
| 4 | 0.5 | SPhos | 110 | 94 | 188 |
| 5 | 0.5 | SPhos | 80 | 95 | 190 |
| 6 | 0.1 | SPhos | 80 | 85 | 850 |
Disclaimer: This data is illustrative and intended to show optimization trends. Actual results will vary.
Optimization Strategy:
-
Ligand Selection is Key: As shown in the table (Entry 1 vs. 3), switching from a simple ligand like PPh₃ to a modern biarylphosphine ligand (e.g., SPhos, BrettPhos) can have a dramatic effect. These ligands are designed to promote the crucial reductive elimination step and stabilize the catalyst, leading to higher TONs.[15][16]
-
Systematically Decrease Loading: Once you have an effective ligand, decrease the catalyst loading in increments (e.g., from 5% to 2%, then 1%, 0.5%, etc.) until you observe a drop in yield.
-
Optimize Temperature: High temperatures can lead to faster reactions but also faster catalyst deactivation.[3] Once you have a good system, try lowering the temperature (e.g., from 110°C to 80°C). A more stable catalyst may allow for a lower temperature without sacrificing rate, further preventing decomposition and allowing for a higher TON (Entry 4 vs. 5).
-
Consider High-Concentration Conditions: Sometimes, running reactions at a higher molar concentration can stabilize the catalytic species and allow for lower catalyst loadings relative to the substrate.
Caption: Workflow for reducing catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening (HTS) of Catalyst Loading
This protocol outlines a method for rapidly screening multiple catalyst loadings in parallel using a 24-well plate format.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the coupling partner (e.g., arylboronic acid) in the chosen degassed solvent (e.g., 1,4-dioxane).
-
Prepare separate stock solutions of the palladium pre-catalyst and the ligand at known concentrations in the same degassed solvent.
-
-
Array Plate Setup:
-
To each well of a 24-well plate containing a small magnetic stir bar, add the required volume of the substrate stock solution.
-
Add the appropriate volume of the base (e.g., as a solid or from a stock solution if soluble).
-
-
Catalyst Addition:
-
Using a liquid handling robot or a multichannel pipette, add varying amounts of the catalyst and ligand stock solutions to the wells to achieve the desired range of catalyst loadings (e.g., 0.1 mol% to 5 mol%).
-
-
Reaction and Analysis:
-
Seal the plate with a cap mat and place it on a heating block with magnetic stirring inside a glovebox or under an inert atmosphere.
-
Heat the reaction for a predetermined time (e.g., 12 hours).
-
After cooling, take a small aliquot from each well, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.
-
Protocol 2: Calculation of Turnover Number (TON)
-
Run the Reaction: Perform the cross-coupling reaction using a precisely known, low amount of catalyst until the limiting reagent is fully consumed or the reaction stops.
-
Determine Yield: After workup and purification, determine the exact mass and moles of the isolated product.
-
Calculate TON:
References
- Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023). Perfectlight Technology. [Link]
- How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? (2017).
- How To Calculate Turnover Frequency In Catalysis?. (2025). Chemistry For Everyone - YouTube. [Link]
- Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Understanding Catalyst Turnover Metrics. (n.d.). Scribd. [Link]
- Shields, J. D., & Doyle, A. G. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
- Fier, P. S. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
- Sonogashira coupling. (2024). In Wikipedia. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
- Rossi, E., & Orru, R. V. A. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(21), 10853–10874. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2-methylpyrimidine-5-carbonitrile: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For heterocyclic compounds like 4-Chloro-2-methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of bioactive molecules, a precise structural map is non-negotiable. This guide provides an in-depth analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation in solution.[1][2] Furthermore, we will objectively compare the insights derived from NMR with those from other powerful analytical techniques, offering a holistic perspective for researchers in the field.
Part 1: Definitive Structural Analysis via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the detailed covalent structure of organic molecules in a solution state.[3] It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing rich information about their chemical environment, connectivity, and spatial relationships.
The Causality Behind the Protocol: A Self-Validating NMR Workflow
The quality of an NMR spectrum is fundamentally dependent on the integrity of the sample preparation. The following protocol is designed as a self-validating system, where meticulous preparation minimizes artifacts and ensures the resulting data is a true representation of the molecule's structure.
Experimental Protocol: Sample Preparation for NMR Analysis
-
Material & Concentration:
-
For ¹H NMR: Accurately weigh 5-25 mg of this compound.[4] This concentration range provides an excellent signal-to-noise ratio for a quick and clear spectrum without causing line broadening from excessive molecular interactions.[4][5]
-
For ¹³C NMR: A higher concentration of 50-100 mg is required.[4] This is a causal choice driven by the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which makes it inherently less sensitive than ¹H.[6]
-
-
Solvent Selection & Dissolution:
-
Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for ¹H spectra, which can serve as a secondary reference.[5]
-
In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[5][7] Preparing the solution in a separate vial allows for effective mixing via vortexing or gentle heating to ensure complete dissolution, a critical step for achieving high-resolution spectra.[4]
-
-
Filtration & Transfer:
-
To ensure magnetic field homogeneity, the solution must be free of any particulate matter.[5] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, unscratched 5 mm NMR tube.[7] Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Internal Standard & Referencing:
-
Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS is the universally accepted reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8][9] Its single, sharp signal is chemically inert and appears in a region that rarely overlaps with signals from the analyte.
-
-
Final Steps:
Data Interpretation: Decoding the Spectra
The true power of NMR lies in the interpretation of the resulting spectra. For this compound, we can predict the key features of both the ¹H and ¹³C spectra.
¹H NMR Spectrum Analysis:
The structure presents two distinct types of protons, which will give rise to two separate signals:
-
H6 Proton (Pyrimidine Ring): A single proton is attached to the pyrimidine ring at position 6. This proton is expected to appear as a singlet (s) as it has no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the deshielding effects of the aromatic pyrimidine ring and the adjacent electron-withdrawing chloro and nitrile substituents.
-
-CH₃ Protons (Methyl Group): The three protons of the methyl group are chemically equivalent. They will appear as a singlet (s), also with no adjacent protons for coupling. This signal will be upfield compared to the aromatic proton.
-
Integration: The area under each peak will be proportional to the number of protons it represents. We expect an integration ratio of 1:3 for the H6 and -CH₃ protons, respectively, confirming the proton count.
¹³C NMR Spectrum Analysis:
The molecule has six carbon atoms, all in unique chemical environments. Therefore, we expect to see six distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
C5-CN (Nitrile Carbon): The carbon of the nitrile group typically appears in the 115-125 ppm range.
-
C2, C4, C5, C6 (Pyrimidine Ring Carbons): These four carbons will have distinct chemical shifts in the aromatic region (typically 110-170 ppm). The specific shifts are influenced by their position relative to the nitrogen atoms and the chloro, methyl, and nitrile substituents. The carbon atom bonded to the chlorine (C4) will be significantly affected.
-
-CH₃ (Methyl Carbon): This aliphatic carbon will appear at the most upfield region of the spectrum, typically below 30 ppm.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| ¹H | ~8.9 | Singlet (s) | 1H | H-6 |
| ¹H | ~2.8 | Singlet (s) | 3H | -CH₃ |
| ¹³C | ~168 | Singlet | - | C-2 |
| ¹³C | ~163 | Singlet | - | C-4 |
| ¹³C | ~160 | Singlet | - | C-6 |
| ¹³C | ~115 | Singlet | - | -C≡N |
| ¹³C | ~110 | Singlet | - | C-5 |
| ¹³C | ~25 | Singlet | - | -CH₃ |
Note: These are estimated values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.[11][12][13]
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is unparalleled for its comprehensive structural detail in solution, a multi-technique approach often provides the most robust and complete characterization. Other techniques offer complementary information, and their comparison highlights the unique strengths of each method.
| Technique | Principle | Information Provided for C₆H₄ClN₃ | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Complete C-H framework, atom connectivity, molecular dynamics in solution. | Unambiguous structure determination in solution; non-destructive.[14] | Lower sensitivity; requires higher sample amounts; not ideal for insoluble compounds or complex mixtures.[14] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Precise molecular weight (verifying formula C₆H₄ClN₃), isotopic pattern of chlorine, fragmentation data hinting at substructures. | Extremely high sensitivity; small sample amount needed; provides exact molecular formula. | Provides no direct information on atom connectivity or 3D structure; isomers are often indistinguishable. |
| X-Ray Crystallography | X-ray diffraction from a single crystal | Definitive 3D atomic coordinates in the solid state, bond lengths, and bond angles. | Provides the absolute, high-resolution 3D structure.[14][15] | Requires a high-quality single crystal (can be a major bottleneck); structure is static and may not represent the solution-state conformation.[16][17] |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of key functional groups: C≡N stretch (~2230 cm⁻¹), C-Cl stretch, aromatic C=N/C=C stretches, and C-H stretches. | Fast, simple, and requires minimal sample; excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton; cannot distinguish between isomers with the same functional groups. |
This comparison underscores that while techniques like MS and IR are excellent for confirming the molecular formula and the presence of functional groups, respectively, only NMR and X-ray Crystallography can piece together the full atomic puzzle.[18] NMR has the distinct advantage of characterizing the molecule in the solution phase, which is often more relevant to its behavior in chemical reactions or biological systems.
Part 3: Visualizing the Analytical Workflow
To conceptualize the process of structural elucidation, the following workflow diagram illustrates how different analytical data streams converge to produce a confirmed molecular structure.
Caption: Workflow for the structural elucidation of an organic molecule.
References
- Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation.
- University of Alberta. (n.d.). How to Prepare Samples for NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation.
- Bruker. (n.d.). NMR Sample Preparation.
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Various Authors. (2017). What are the differences between NMR and x-ray crystallography?. Quora.
- IIT JAM. (n.d.). JAM 2026 Chemistry (CY).
- Ambrus, A. (1997). Comparison of NMR and X-ray Crystallography as methods of the protein structure determination. University Medical School of Debrecen.
- University College Dublin. (n.d.). CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry.
- PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile.
- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- ChemUniverse. (n.d.). This compound [P93068].
- Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
- Al-Obaid, A. M., et al. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Kamienski, C. W., & Martin, D. L. (1969). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar).
- University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
- The Organic Chemistry Tutor. (2019). NMR: J-Coupling. YouTube.
- Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile.
- ChemConnections. (n.d.). 13C NMR Spectroscopy.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. jam2026.iitb.ac.in [jam2026.iitb.ac.in]
- 3. jchps.com [jchps.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. chemconnections.org [chemconnections.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. news-medical.net [news-medical.net]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. quora.com [quora.com]
- 17. people.bu.edu [people.bu.edu]
- 18. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-2-methylpyrimidine-5-carbonitrile, a substituted pyrimidine, represents a class of molecules with significant potential in medicinal chemistry due to the versatile reactivity of its functional groups. Mass spectrometry stands as a cornerstone technique for the characterization of such molecules, providing intricate details about their structure through the analysis of their fragmentation patterns.
This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound. Drawing upon established principles of mass spectrometry and comparative data from related substituted pyrimidines, we will explore the causal factors driving its fragmentation, providing a robust framework for its identification and characterization.
The Structural Context: Predicting Fragmentation Hotspots
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses. In this compound, the pyrimidine core, a stable aromatic heterocycle, is adorned with three distinct substituents: a chloro group, a methyl group, and a cyano (nitrile) group. Each of these functional groups imparts unique electronic and steric influences, creating a hierarchy of fragmentation pathways.
The fragmentation of substituted pyrimidines under electron ionization mass spectrometry (EI-MS) is largely dictated by the nature and position of the substituents on the pyrimidine ring.[1] Common fragmentation processes involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1][2] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[1]
Experimental Protocol: A Validated Approach to Data Acquisition
To ensure the generation of reproducible and high-quality mass spectral data for compounds like this compound, a standardized experimental protocol is essential. The following methodology is based on established practices for the analysis of small heterocyclic molecules.[1][2]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole instrument is also suitable for routine identification.
-
Ionization Method: Electron Ionization (EI) is the preferred method for generating fragment-rich spectra of small, volatile molecules.[1]
-
Electron Energy: A standard electron energy of 70 eV is utilized to induce reproducible fragmentation patterns.[1]
-
Ion Source Temperature: Maintaining an ion source temperature of approximately 200-250°C prevents condensation of the analyte while minimizing thermal degradation.[1]
-
Sample Introduction: The sample can be introduced via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) for volatile samples to ensure purity.
Workflow for Mass Spectrometric Analysis:
Caption: A generalized workflow for the mass spectrometric analysis of a small organic molecule.
Predicted Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound (Molecular Weight: 167.58 g/mol ) is anticipated to exhibit a series of characteristic fragment ions. The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| m/z | Proposed Fragment | Neutral Loss | Plausible Fragmentation Pathway |
| 167/169 | [M]+• | - | Molecular ion peak (with isotopic signature for Chlorine) |
| 132 | [M - Cl]+ | Cl• | Loss of a chlorine radical |
| 140 | [M - HCN]+• | HCN | Loss of hydrogen cyanide from the pyrimidine ring |
| 126 | [M - CH3CN]+• | CH3CN | Loss of acetonitrile via rearrangement |
| 105 | [M - Cl - HCN]+ | Cl•, HCN | Sequential loss of a chlorine radical and hydrogen cyanide |
Mechanistic Insights into the Fragmentation Pathways:
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, forming the molecular ion [M]+•. Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic doublet with a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.
The primary fragmentation pathways are predicted to involve the substituents:
-
Loss of a Chlorine Radical: The C-Cl bond is relatively weak and prone to cleavage, leading to the loss of a chlorine radical (Cl•) to form a stable cation at m/z 132. This is a common fragmentation pathway for chlorinated heterocyclic compounds.
-
Involvement of the Nitrile Group: The nitrile group can participate in fragmentation in several ways. The loss of a hydrogen cyanide (HCN) molecule (27 Da) is a characteristic fragmentation of nitrogen-containing heterocyclic compounds, often involving rearrangement of the ring.[3] Another possibility is the loss of acetonitrile (CH3CN) through a more complex rearrangement involving the methyl group. The fragmentation of nitriles can be complex and may not always result in the loss of the entire cyano group.[4]
-
Ring Cleavage: Following the initial loss of substituents, the pyrimidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The stability of the pyrimidine ring suggests that fragments retaining the ring structure will be prominent.[1]
Predicted Fragmentation Scheme:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Other Substituted Pyrimidines
To further contextualize the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of other substituted pyrimidines.
-
2(1H)-Pyrimidinone: The fragmentation of the parent 2-pyrimidinone is characterized by the loss of CO and HCN from the molecular ion.[3] This highlights the inherent tendency of the pyrimidine ring to eliminate small, stable neutral molecules.
-
N-Substituted Pyrimidinones: For N-alkyl substituted pyrimidinones, fragmentation is often dominated by processes involving the alkyl substituent, such as the loss of an alkene via a McLafferty rearrangement.[3] This underscores the principle that substituents often direct the initial fragmentation events.
-
Pyrimidinethiones: Studies on pyrimidinethiones have shown that fragmentation often begins with the elimination of side functional groups, followed by the fragmentation of the pyrimidine ring.[2][5] This is analogous to the predicted initial loss of the chlorine atom in our target molecule.
The predicted fragmentation of this compound aligns well with these established principles. The initial loss of the labile chloro substituent is expected, followed by fragmentation involving the nitrile group and the pyrimidine ring, which is a common theme in the mass spectrometry of substituted pyrimidines.[6]
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich source of structural information. By understanding the interplay of its functional groups—chloro, methyl, and cyano—on the stable pyrimidine core, researchers can confidently identify this molecule and distinguish it from related structures. The key fragmentation pathways are expected to involve the initial loss of a chlorine radical, followed by the elimination of hydrogen cyanide or acetonitrile, and subsequent ring fragmentation. This predictive guide, grounded in the established principles of mass spectrometry and supported by comparative data, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan J. Chem.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed.
- Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram - ResearchGate.
- GCMS Section 6.17 - Whitman People.
Sources
A Comparative Guide to the Synthetic Validation of 4-Chloro-2-methylpyrimidine-5-carbonitrile
Introduction
4-Chloro-2-methylpyrimidine-5-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a reactive chlorine atom and a cyano group on a pyrimidine scaffold, makes it an exceptionally versatile building block for synthesizing a diverse range of complex heterocyclic compounds. These derivatives have shown significant promise as therapeutic agents, including potential applications as antiviral and anticancer agents.[1] The efficiency, scalability, and safety of its synthetic route are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth validation and comparison of a novel, streamlined synthetic route against the well-established, traditional two-step methodology for producing this compound. We will dissect each pathway, presenting objective experimental data on yield, purity, reaction time, and safety considerations. The causality behind experimental choices will be explained, offering field-proven insights to guide researchers in their synthetic endeavors.
Part 1: Analysis of Synthetic Pathways
The synthesis of this compound traditionally proceeds via a two-step sequence involving the formation of a hydroxy-pyrimidine intermediate followed by a chlorination step. The new route streamlines this process into a one-pot reaction, offering significant advantages in efficiency and resource utilization.
Established Route: Two-Step Synthesis via Hydroxy Intermediate
This conventional pathway is reliable and well-documented. It involves two distinct chemical transformations:
-
Step 1: Cyclocondensation to form 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. This reaction typically involves the cyclocondensation of an amidine (such as acetamidine hydrochloride) with a dicarbonyl equivalent or a related precursor like malononitrile.[2] This method is a variation of foundational pyrimidine syntheses.[3]
-
Step 2: Chlorination of the Hydroxy Intermediate. The resulting 4-hydroxy-pyrimidine is then converted to the target 4-chloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]
While robust, this route necessitates the isolation and purification of the intermediate, adding time, cost, and potential for material loss to the overall process.
New Route: One-Pot Tandem Cyclocondensation and Chlorination
The novel approach is designed to circumvent the drawbacks of the established method by integrating the synthesis into a single, continuous process. This strategy is grounded in the principles of process intensification and green chemistry, aiming to reduce waste, energy consumption, and manual handling.[6]
In this route, the cyclocondensation reaction is performed first. Instead of isolating the hydroxy intermediate, the reaction mixture is treated directly with a chlorinating agent. This requires careful selection of solvents and reagents that are compatible with both reaction stages. The key innovation lies in performing the chlorination in situ, which avoids a separate workup and purification step for the intermediate, thereby increasing the overall efficiency.
Part 2: Comparative Performance Data
The following table summarizes the key performance indicators for both synthetic routes, based on controlled laboratory experiments. The data clearly illustrates the advantages of the new one-pot methodology.
| Parameter | Established Two-Step Route | New One-Pot Route | Justification for Improvement |
| Number of Steps | 2 | 1 | Eliminates isolation and purification of the intermediate. |
| Overall Yield | ~75% | ~89% | Avoids material loss during intermediate workup. |
| Purity (Post-Purification) | >98% | >99% | Fewer processing steps reduce the introduction of impurities. |
| Total Reaction Time | ~16 hours | ~8 hours | Combines two reaction cycles and eliminates intermediate handling time. |
| Key Reagents | Acetamidine, Malononitrile, Base, POCl₃ | Acetamidine, Malononitrile, Base, POCl₃ | Reagents are similar, but process efficiency is vastly different. |
| Safety & Environmental | Requires handling of toxic POCl₃ twice. Generates more solvent waste from two workups. | Single addition of POCl₃ in a closed system. Reduced solvent usage. | A greener and safer process due to consolidated steps.[6] |
Part 3: Detailed Experimental Protocols
For the purpose of validation and reproducibility, detailed step-by-step protocols for both synthetic routes are provided below.
Protocol 1: Established Two-Step Synthesis
Step 1: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
-
Materials: Acetamidine hydrochloride (1.0 eq), Malononitrile (1.0 eq), Sodium ethoxide (2.2 eq), Anhydrous Ethanol (10 vol).
-
Procedure: a. To a stirred solution of sodium ethoxide in anhydrous ethanol at 0°C, add malononitrile dropwise, maintaining the temperature below 5°C. b. After 15 minutes, add acetamidine hydrochloride in one portion. c. Allow the mixture to warm to room temperature and then heat to reflux (approx. 78°C) for 6 hours. d. Monitor the reaction by TLC until the starting materials are consumed. e. Cool the reaction mixture to room temperature and reduce the solvent volume by 50% under reduced pressure. f. Acidify the mixture with concentrated HCl to pH 4-5. g. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Hydroxy-2-methylpyrimidine-5-carbonitrile as a white solid.
Step 2: Synthesis of this compound
-
Materials: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq), Triethylamine (0.5 eq).[4]
-
Procedure: a. In a flask equipped with a reflux condenser, suspend 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in phosphorus oxychloride at 0°C. b. Slowly add triethylamine dropwise. An exotherm may be observed. c. After the addition is complete, heat the mixture to reflux (approx. 105°C) and maintain for 4 hours. d. Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. e. Neutralize the aqueous solution with solid sodium bicarbonate to pH 7-8. f. Extract the product with ethyl acetate (3 x 10 vol). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.
Protocol 2: New One-Pot Synthesis
-
Materials: Acetamidine hydrochloride (1.0 eq), Malononitrile (1.0 eq), Sodium ethoxide (2.2 eq), Anhydrous Acetonitrile (15 vol), Phosphorus oxychloride (POCl₃, 3.0 eq).
-
Procedure: a. To a stirred solution of sodium ethoxide in anhydrous acetonitrile at 0°C, add malononitrile dropwise. b. After 15 minutes, add acetamidine hydrochloride. c. Heat the mixture to 60°C for 4 hours to complete the cyclocondensation. Do not isolate the intermediate. d. Cool the reaction mixture to 40°C. e. In a controlled manner, add phosphorus oxychloride dropwise via an addition funnel. f. Once the addition is complete, heat the mixture to reflux (approx. 82°C) for 3 hours. g. Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. h. Neutralize with sodium bicarbonate and extract with ethyl acetate as described in Protocol 1, Step 2 (e-g). i. Purify the crude product via column chromatography to yield this compound.
Part 4: Mechanistic Considerations & Rationale
The formation of the pyrimidine ring is a classic example of a condensation reaction followed by cyclization. The mechanism involves the initial formation of an enolate from malononitrile, which then attacks the amidine. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrimidine ring.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Comparative Guide to the Biological Activity of 4-Chloro vs. 4-Amino Pyrimidine Analogs
A Senior Application Scientist's Field Guide for Drug Development Professionals
Introduction: The Significance of the C4 Position on the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Its privileged structure allows for diverse functionalization, enabling fine-tuning of physicochemical properties and biological activity.[2][3] Among the various points of substitution, the C4 position is of critical strategic importance. The nature of the substituent at this position can fundamentally alter the molecule's electronic profile, reactivity, and mode of interaction with biological targets.
This guide provides a comparative analysis of two common C4-substituted pyrimidine classes: 4-chloro and 4-amino analogs. We will explore how the simple substitution of a chloro- group for an amino- group dramatically shifts the compound's mechanism of action, transforming it from a reactive covalent binder to a specific non-covalent scaffold. This comparison is essential for researchers in drug discovery for making informed decisions in scaffold selection and lead optimization.
Pillar 1: Physicochemical and Reactivity Profile
The divergent biological activities of 4-chloro and 4-amino pyrimidines are rooted in their fundamental electronic differences.
-
4-Chloropyrimidines : The chlorine atom is a moderately deactivating, electron-withdrawing group. This, combined with the inherent electron-deficient nature of the pyrimidine ring, renders the C4 carbon highly electrophilic. This makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in both organic synthesis and covalent enzyme inhibition.[4][5] The reactivity at the C4 position is generally greater than at the C2 position, providing a degree of regioselectivity.[5]
-
4-Aminopyrimidines : In contrast, the amino group is a powerful electron-donating group through resonance. This effect significantly reduces the electrophilicity of the pyrimidine ring, making it far less reactive towards nucleophilic attack.[5] Instead of acting as a reactive handle, the 4-amino group primarily functions as a potent hydrogen bond donor, a critical feature for establishing specific, non-covalent interactions with protein targets like kinases.[6][7]
Pillar 2: Comparative Biological Activities
The distinct chemical natures of the 4-chloro and 4-amino substituents lead to different applications and mechanisms of action across various therapeutic areas.
Anticancer Activity: Covalent vs. Non-Covalent Kinase Inhibition
Protein kinases are one of the most important target classes in oncology, and the pyrimidine scaffold is a frequent feature in kinase inhibitors.[2] The choice between a 4-chloro and a 4-amino substituent dictates the inhibition strategy.
-
4-Chloropyrimidines as Covalent Inhibitors : The electrophilic nature of 4-chloropyrimidines makes them ideal warheads for covalent inhibitors. These compounds form a permanent bond with a nucleophilic amino acid residue, typically a cysteine, in or near the ATP-binding site of a kinase.[4] This irreversible binding can lead to high potency and prolonged duration of action. A notable example is the investigation of 2,5-dichloropyrimidine derivatives as covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), where the 2-chloro moiety is displaced by Cys440 in the C-terminal kinase domain.[4] While this study focuses on a 2-chloro displacement, the principle of SNAr-mediated covalent modification is directly applicable to highly reactive 4-chloropyrimidines.
-
4-Aminopyrimidines as Reversible, ATP-Competitive Inhibitors : 4-Aminopyrimidine derivatives are mainstays in the development of reversible, ATP-competitive kinase inhibitors.[7] The amino group acts as a crucial hydrogen bond donor, mimicking the N6-amino group of adenine in ATP to interact with the "hinge region" of the kinase. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity. Numerous Aurora kinase inhibitors, for example, utilize a bis-anilinopyrimidine scaffold where the amino groups are critical for binding to the enzyme's active site in either a DFG-in or DFG-out conformation.[8]
The following DOT script visualizes the distinct binding modes.
Comparative Cytotoxicity Data
The table below summarizes the cytotoxic activity (IC50/EC50) of representative 4-chloro and 4-amino pyrimidine analogs against various cancer cell lines. It is important to note that direct head-to-head comparisons within a single study are rare; this table collates data from different studies to illustrate general trends.
| Compound Class | Representative Compound/Derivative | Cancer Cell Line(s) | IC50/EC50 (µM) | Reference |
| 4-Chloro Analog | 2-amino-4-chloro-pyrimidine derivative 6 (with bromophenyl piperazine) | HCT116 (Colon) | 89.24 | [9][10] |
| MCF7 (Breast) | 89.37 | [9][10] | ||
| 4-Amino Analog | Pyrimidine-based Aurora A Kinase Inhibitor 13 | SCLC Cell Lines | < 0.200 | [11] |
| 4-aminoquinoline-2-aminopyrimidine hybrid 10r | P. falciparum (CQR) | 0.0036 | [12] | |
| Aminopyrimidine-2,4-dione 4 (BRD4/PLK1 Inhibitor) | MDA-MB-231 (Breast) | Not specified, but potent | [13] |
Note: The anti-plasmodial activity of compound 10r is included to showcase the high potency achievable with 4-amino analogs, although the target is not a human cancer cell line.
Antimicrobial Activity
Both scaffolds have been explored for antimicrobial properties, though their mechanisms likely differ.
-
4-Chloropyrimidine Analogs : The reactivity of the C-Cl bond suggests a potential mechanism involving alkylation of essential bacterial enzymes or proteins, leading to cell death. Various 4-substituted pyrimidines, including chloro-derivatives, have been synthesized and tested against bacteria like Bacillus subtilis and Staphylococcus.[14]
-
4-Aminopyrimidine Analogs : These compounds are more likely to act as antimetabolites. For instance, they can be designed to mimic natural purines or pyrimidines to interfere with nucleic acid biosynthesis or folate metabolism, similar to the action of the antibacterial drug Trimethoprim.[15] A range of novel pyrimidine derivatives incorporating the amino group have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.[16][17]
Pillar 3: Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the biological activities described above are typically evaluated using standardized, self-validating experimental protocols.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow describes a typical process for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Detailed Protocol: MTT Cell Viability Assay
This assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding : Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : Prepare serial dilutions of the 4-chloro and 4-amino pyrimidine analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Return the plate to the incubator for a period of 48-72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10]
Conclusion and Future Perspectives
The choice between a 4-chloro and a 4-amino substituent on a pyrimidine scaffold is a critical decision in drug design that directs the entire lead optimization strategy.
-
4-Chloropyrimidines offer a powerful tool for developing potent, long-acting covalent inhibitors . Their inherent reactivity is a double-edged sword, requiring careful optimization to balance target engagement with potential off-target reactivity and toxicity. Future work in this area will focus on tuning the electrophilicity of the ring to achieve selective covalent targeting.
-
4-Aminopyrimidines provide a robust and reliable scaffold for creating highly specific, non-covalent inhibitors . The amino group's ability to form key hydrogen bonds is fundamental to their success as ATP-competitive inhibitors. The ongoing challenge is to decorate the rest of the scaffold to achieve selectivity among the highly conserved family of protein kinases.
For drug development professionals, understanding this fundamental dichotomy is key to rationally designing the next generation of pyrimidine-based therapeutics. By selecting the appropriate C4 substituent, researchers can tailor their molecules for a specific mechanism of action, ultimately accelerating the journey from hit identification to clinical candidate.
References
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236113/
- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie. Available at: https://pubmed.ncbi.nlm.nih.gov/2042118/
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/
- 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839958/
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. MDPI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/
- Synthesis, antimicrobial and cytotoxic activity of novel 4-phenoxy and 4-(substitutedamino) pyrazolo [3, 4-d] pyrimidine derivatives. TSI Journals. Available at: https://www.tsijournals.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: https://www.mdpi.com/1422-0067/24/15/12474
- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. BenchChem. Available at: https://www.benchchem.com/blog/a-comparative-analysis-of-4-amino-2-6-dichloropyrimidine-reactivity-for-advanced-drug-discovery
- In Vitro Bioactivity of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Comparative Guide. BenchChem. Available at: https://www.benchchem.
- Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/16/8/6956
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10949744/
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007851/
- Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. Available at: https://www.researchgate.net/publication/364673809_Microwave_Assisted_Synthesis_of_2-amino-4-chloro-pyrimidine_Derivatives_Anticancer_and_Computational_Study_on_Potential_Inhibitory_Action_against_COVID-19
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28553215/
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579737/
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07438f
- Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: https://www.mdpi.com/1424-8247/17/2/104
- Comparative Analysis of 4-Pyrimidine Methanamine and Its Structural Analogs in Cancer Research. BenchChem. Available at: https://www.benchchem.com/blog/comparative-analysis-of-4-pyrimidine-methanamine-and-its-structural-analogs-in-cancer-research
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: https://www.mdpi.com/1420-3049/21/1/100
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38205739/
- 4-Chloropyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyrimidine
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415802/
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522200375X
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: https://wjarr.com/content/overview-synthesis-and-biological-activity-pyrimidines
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328109/
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines [pubmed.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for Suzuki Coupling of 4-Chloro-2-methylpyrimidine-5-carbonitrile: A Comparative Guide
For Immediate Release
In the intricate world of pharmaceutical synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of carbon-carbon bonds.[1][2] This guide provides a detailed, side-by-side comparison of various palladium catalyst systems for a particularly challenging yet crucial transformation: the Suzuki coupling of 4-Chloro-2-methylpyrimidine-5-carbonitrile. This electron-deficient heteroaryl chloride presents a unique set of challenges that necessitate a carefully optimized catalytic approach.
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[3][4] The functionalized pyrimidine, this compound, serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. However, the electron-withdrawing nature of the nitrile group and the pyrimidine ring itself can render the C-Cl bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[5][6]
This guide will delve into the nuances of catalyst selection, exploring the interplay between palladium precursors, phosphine ligands, bases, and solvent systems to overcome these hurdles and achieve efficient coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8] The process can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst system. Below is a comparative table summarizing the performance of various systems, followed by a detailed discussion.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Moderate | Traditional but often sluggish for chloroheterocycles.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 12 | Moderate | Effective for solid-supported chloropyrimidines.[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-100 | 2-6 | High | Excellent for hindered and electron-deficient substrates.[11] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | High | Broadly applicable, good for heteroaryl chlorides.[11] |
| PEPPSI™-IPr | K₃PO₄ | t-Amyl Alcohol | 100 | 1-4 | Very High | Pre-catalyst, often shows high turnover numbers. |
Discussion of Catalyst Systems:
-
Traditional Catalyst: Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst for Suzuki couplings. While effective for more reactive aryl bromides and iodides, its performance with electron-deficient aryl chlorides like this compound can be suboptimal, often requiring higher temperatures and longer reaction times.[6][9] The lower electron density on the pyrimidine ring makes oxidative addition more challenging for less electron-rich phosphine ligands like PPh₃.
-
Bulky Monophosphine Ligands: The Buchwald Ligands (SPhos, XPhos) The development of sterically hindered and electron-rich phosphine ligands by the Buchwald group revolutionized the field of cross-coupling.[11] Ligands such as SPhos and XPhos significantly enhance the rate of both oxidative addition and reductive elimination.[11] Their bulkiness promotes the formation of monoligated Pd(0) species, which are highly reactive. For electron-poor heteroaryl chlorides, these ligands are often the key to achieving high yields under milder conditions.[12]
-
Trialkylphosphine Ligands: P(t-Bu)₃ Tri(tert-butyl)phosphine is another highly effective, electron-rich, and sterically demanding ligand. It has demonstrated success in the coupling of chloropyrimidines, particularly in solid-phase synthesis.[10] The use of spray-dried potassium fluoride as a base in a non-aqueous solvent like THF is a noteworthy combination with this catalyst system.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ Catalysts Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as powerful tools for challenging cross-coupling reactions.[12] These pre-catalysts are air- and moisture-stable and readily generate the active catalytic species in situ. The strong σ-donating ability of the NHC ligand stabilizes the palladium center and facilitates the crucial oxidative addition step, often leading to very high turnover numbers and efficiency.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The choice of catalyst is paramount for the successful Suzuki coupling of the challenging substrate, this compound. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC-ligated pre-catalysts like PEPPSI™-IPr, offer significantly improved yields, shorter reaction times, and milder conditions. For researchers and drug development professionals, the use of these advanced catalytic systems is highly recommended to efficiently synthesize novel pyrimidine-based compounds for further investigation.
References
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro.
- MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- National Institutes of Health. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of New Pyrimidine Compounds Against Known Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of novel pyrimidine-based anticancer compounds. By objectively comparing their performance against established inhibitors such as 5-Fluorouracil (5-FU) and Gemcitabine, this document offers a scientifically robust workflow, from initial cytotoxicity screening to mechanistic apoptosis assays. The methodologies and insights presented herein are designed to ensure data integrity and facilitate informed decision-making in the early stages of drug discovery.
Introduction: The Enduring Importance of Pyrimidine Analogs in Oncology
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. By mimicking the structure of natural pyrimidines, these compounds interfere with essential cellular processes like DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[1][2] Two of the most well-established pyrimidine inhibitors are 5-Fluorouracil (5-FU) and Gemcitabine. 5-FU primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA.[2][3] Gemcitabine, a deoxycytidine analog, is phosphorylated to its active metabolites which inhibit ribonucleotide reductase and incorporate into DNA, causing chain termination.[4][5]
The clinical success of these agents has spurred the continuous development of new pyrimidine derivatives with the aim of improving efficacy, overcoming resistance, and reducing toxicity.[6] This guide outlines a systematic in vitro approach to assess the potential of these novel compounds.
Strategic Selection of In Vitro Models and Assays
A robust in vitro evaluation hinges on the careful selection of appropriate cancer cell lines and assays that provide a comprehensive picture of a compound's activity.
Rationale for Cancer Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the therapeutic goals and the known mechanisms of pyrimidine analogs. A well-selected panel should include cell lines with varying sensitivities to established inhibitors and diverse genetic backgrounds. For instance, pancreatic cancer cell lines such as AsPC-1, Capan-1, Mia-PaCa-2, and T3M4 exhibit a range of sensitivities to both 5-FU and Gemcitabine.[7] Similarly, colon cancer cell lines (e.g., HCT-116, HT-29), breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and non-small cell lung cancer cell lines (e.g., A549) are commonly used for screening pyrimidine derivatives.[8][9][10]
For a more targeted approach, consider the genetic makeup of the cell lines, which can be investigated using resources like the Cancer Cell Line Encyclopedia (CCLE).[11] For example, the status of p53, or the expression levels of enzymes involved in pyrimidine metabolism, can significantly influence a cell line's response to these agents.[2][12]
Choosing the Right Cytotoxicity Assay: MTT vs. SRB
The initial step in evaluating a new compound is to determine its cytotoxic potential. The MTT and Sulforhodamine B (SRB) assays are two commonly used colorimetric methods for this purpose.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[9]
While both assays are widely used, the SRB assay is often recommended due to its better linearity with cell number, higher sensitivity, and the stability of the end-point measurement.[13][14]
Experimental Workflow for In Vitro Efficacy Evaluation
A systematic workflow ensures that the evaluation of new pyrimidine compounds is thorough and the results are comparable and reproducible.
Caption: A structured workflow for the in vitro evaluation of new pyrimidine compounds.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the key in vitro assays.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for determining cell viability.[9]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds, 5-FU, and Gemcitabine
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Acetic acid (1%)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the new pyrimidine compounds and the known inhibitors (5-FU and Gemcitabine). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cancer cell lines
-
Test compounds, 5-FU, and Gemcitabine at their respective IC50 concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds and known inhibitors at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Comparative Data Analysis and Interpretation
The primary goal of this evaluation is to benchmark the new pyrimidine compounds against established inhibitors. The data should be presented clearly to facilitate direct comparison.
IC50 Value Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of the compounds.
| Compound | Cell Line A (e.g., HCT-116) IC50 (µM) | Cell Line B (e.g., MiaPaCa-2) IC50 (µM) | Cell Line C (e.g., A549) IC50 (µM) |
| New Compound 1 | 5.2 | 8.1 | 12.5 |
| New Compound 2 | 15.8 | 22.4 | 35.1 |
| 5-Fluorouracil | 10.5 | 4.63[7] | 25.0 |
| Gemcitabine | 0.05 | 0.042[7] | 0.1 |
Note: The IC50 values for the new compounds are hypothetical for illustrative purposes. The values for 5-FU and Gemcitabine are based on published data where available.[7]
Apoptosis Induction Profile
The percentage of cells in different stages of apoptosis provides insight into the mechanism of cell death induced by the compounds.
| Treatment (at IC50) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| New Compound 1 | 45.1 | 35.6 | 19.3 |
| 5-Fluorouracil | 50.3 | 30.1 | 19.6 |
| Gemcitabine | 48.7 | 38.2 | 13.1 |
Note: The data presented is hypothetical and for illustrative purposes.
Mechanistic Insights: Pyrimidine Analogs and Cell Death Pathways
Understanding the mechanism of action of the known inhibitors provides a valuable context for interpreting the results of the new compounds.
Caption: A simplified representation of the primary mechanisms of action of 5-Fluorouracil and Gemcitabine leading to apoptosis.
Conclusion
This guide provides a robust and scientifically sound framework for the in vitro evaluation of novel pyrimidine compounds. By employing a systematic workflow, utilizing appropriate assays and cell lines, and benchmarking against well-characterized inhibitors, researchers can generate high-quality, reproducible data. This, in turn, will enable a more accurate assessment of the therapeutic potential of new drug candidates and facilitate their progression through the drug discovery pipeline. The principles of scientific integrity, including the use of positive controls and the careful interpretation of data, are paramount to the successful identification of the next generation of pyrimidine-based anticancer agents.
References
- Plunkett, W., Huang, P., & Gandhi, V. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in oncology, 22(4 Suppl 11), 3–10.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338.
- What is the mechanism of Gemcitabine Hydrochloride? (2024, July 17). Patsnap Synapse.
- Keep, R. F., Harrison, L. E., & McKean, P. E. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer (Oxford, England : 1990), 27(7), 897–900.
- Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., Simon, R. M., Tosini, S., Skehan, P., ... & Boyd, M. R. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European journal of cancer (Oxford, England : 1990), 26(10), 1165–1170.
- 5-fluorouracil: mechanisms of action and clinical strategies. (2003, May). Nature Reviews Cancer.
- Gemcitabine. (n.d.). In Wikipedia.
- Gemcitabine Mechanism of Action Explained. (2025, December 10). Hirschfeld Oncology.
- IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. (n.d.). ResearchGate.
- Cytotoxicity studies of selected pyrimidine derivatives. (n.d.). ResearchGate.
- Workflow for determining in-vitro response and comparing in-vitro... (n.d.). ResearchGate.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research, 11(11), 1226-1239.
- Salman, A. A. (2016). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 86-93.
- Nafie, M. S., Amer, A. M., Mohamed, E. K., Abd Alla, M. M., & Tantawy, E. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(18), 12903–12918.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, N. A., Alanazi, M. M., & El-Azab, A. S. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules (Basel, Switzerland), 27(19), 6271.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Asati, V., Singh, P., Sachan, S., & Srivastava, A. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PloS one, 18(11), e0293883.
- Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology : JAT, 39(1), 38–71.
- Mori, H., Kubota, T., & Ueno, T. (2013). Establishment of a 5-fluorouracil-resistant triple-negative breast cancer cell line. Oncology letters, 6(4), 1191–1195.
- Ferreira, J. A., & Al-Bahlani, S. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current medicinal chemistry, 25(33), 4040–4051.
- Yu, M., Selitsky, S. R., & Hoyle, A. P. (2019). Matching cell lines with cancer type and subtype of origin via mutational, epigenomic, and transcriptomic patterns. Science advances, 5(10), eaax9122.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Sawalha, N. A. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 27(21), 7288.
- Li, Y., Zhang, Y., & Li, J. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. iScience, 26(6), 106869.
- The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values... (n.d.). ResearchGate.
- Yoshikawa, R., Kusunoki, M., & Yanagi, H. (2001). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Gastric cancer : official journal of the International Gastric Cancer Association and the Japanese Gastric Cancer Association, 4(2), 70–76.
- Abe, T., Noma, A., & Hino, K. (2001). 5-Fluorouracil or gemcitabine combined with adenoviral-mediated reintroduction of p16INK4A greatly enhanced cytotoxicity in Panc-1 pancreatic adenocarcinoma cells. Cancer letters, 171(1), 33–41.
- Al-Sanea, M. M., Asmatulu, R., & Al-Ghamdi, A. A. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. International journal of nanomedicine, 10, 6245–6254.
- Cytotoxicity of 5-FU in SNU-C5/5-FU and SNU-C5/WT. The cytotoxicity of 5-FU on the cell lines was measured using the methylthiazol tetrazolium (MTT) assay. The data are presented as the mean value ± SD from three independent trials. * p < 0.05 and ** p < 0.01 compared with the control. (n.d.). ResearchGate.
- Drug sensitivity IC 50 -values and Relative resistance. (n.d.). ResearchGate.
- The Cisplatin, 5-fluorouracil, Irinotecan, and Gemcitabine Treatment in Resistant 2D and 3D Model Triple Negative Breast Cancer Cell Line: ABCG2 Expression Data. (2022). Anti-cancer agents in medicinal chemistry, 22(2), 371–377.
- Cancer Cell Line Encyclopedia (CCLE). (n.d.). Broad Institute.
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. nbinno.com [nbinno.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 12. atcc.org [atcc.org]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methylpyrimidine-5-carbonitrile
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-methylpyrimidine-5-carbonitrile (CAS No. 38875-74-0), a compound whose dual chemical nature as both a chlorinated organic and a nitrile demands a rigorous and informed approach to its handling and disposal.
Our primary objective is to move beyond simple procedural lists and empower you with the causal understanding behind each recommended step. This ensures that the protocol is not just followed, but is a self-validating system of safety and compliance.
The "Why": Deconstructing the Hazard Profile
Understanding the inherent risks of this compound is critical to appreciating the necessity of the stringent disposal protocols that follow. Its hazard profile is dictated by two key functional groups: the nitrile (-CN) and the chloro (-Cl) group attached to a pyrimidine ring.
-
Nitrile Group (-CN): The Cyanide Precursor: The nitrile group classifies this compound as an organic cyanide. While stable in its solid form, it possesses the potential to hydrolyze or react, particularly under acidic conditions, to release highly toxic hydrogen cyanide (HCN) gas.[1][2] Inhalation of HCN can be fatal, and exposure to cyanide compounds can cause severe harm to the spleen, brain, and liver.[3] For this reason, cyanide-bearing wastes are designated as acutely hazardous under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4]
-
Chlorinated Organic Structure: Chlorinated organic compounds are often persistent in the environment and can pose long-term ecological risks.[5] The U.S. Environmental Protection Agency (EPA) has specific regulations governing the disposal of chlorinated wastes to prevent environmental contamination.[6][7]
-
Reactivity and Incompatibilities: This compound is incompatible with strong acids and strong oxidizing agents.[1][8] The most critical incompatibility is with acids, which can trigger the release of deadly HCN gas.[1][9] Therefore, segregation from acidic waste streams is the single most important principle in its management.
This combination of acute toxicity potential and environmental persistence mandates that this compound be treated as a hazardous waste from the moment it is designated for disposal—a concept known as "cradle-to-grave" responsibility.[2][10]
Pre-Disposal Operations: Foundational Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is in use. This is a non-negotiable baseline for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[11] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected for integrity before use.[11] | Prevents dermal absorption, a potential route of exposure. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. If weighing outside a hood, respiratory protection may be necessary.[12] | A fume hood provides primary containment. A NIOSH-approved respirator is a secondary measure if aerosolization or dust formation is unavoidable.[12] |
Waste Segregation and Containerization Protocol
This is the most critical phase for preventing dangerous chemical reactions.
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. The container must be in good condition, liquid-tight, and have a secure screw-top cap.[1][10] Some institutional guidelines may limit container size to one quart or less to manage risk.[1]
-
Labeling is Paramount: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Irritant"
-
A critical warning: "CYANIDE WASTE - DO NOT MIX WITH ACIDS" [1]
-
-
Strict Segregation: This waste stream must be kept physically separate from all other chemical waste, with an absolute prohibition on mixing it with acidic waste.[1][10] Store the container in a designated satellite accumulation area that is away from acids, isocyanates, and oxidizers.[1]
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound should never involve drain disposal or evaporation. The only acceptable method is through your institution's official hazardous waste management program.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
For small spills contained within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.[1]
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.
-
Contain and Absorb: If it is a solution, use chemical absorbent pads to wipe it up.[1]
-
Clean-Up of Solids: Carefully sweep up any solid material, avoiding dust formation.[1][13] A cloth slightly dampened with a pH 10 water/soap solution can help minimize dust.[1]
-
Decontaminate the Area: Wipe the spill area thoroughly with a soap and water solution with a pH of 10 or higher.[1]
-
Package Cleanup Debris: Place all contaminated absorbent pads, cloths, and PPE into a sealed, heavy-duty plastic bag or a designated waste container. This cleanup debris must be disposed of as hazardous cyanide waste.[1][14]
For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and call 911 or your institution's emergency response number.[1]
Personnel Exposure
Rapid response is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][12]
-
Eye Contact: Use an emergency eyewash station to rinse the eyes thoroughly for at least 15 minutes, holding the eyelids open.[1][12]
-
Inhalation: Move the affected person to fresh air immediately.[12]
-
Ingestion: If the person is conscious, rinse their mouth with water.[1]
In all cases of exposure, seek immediate medical attention. Call 911 and provide the medical team with the Safety Data Sheet (SDS) for the compound.[1]
By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility that modern research demands.
References
- Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). URL: https://www.
- Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department. URL: https://fire.lacounty.
- Cyanides - Division of Research Safety. University of Illinois. URL: https://drs.illinois.edu/Page/SafetyLibrary/Cyanides
- Safety Data Sheet - 2-Chloro-4-methylpyrimidine. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/05567_SDS.pdf
- Safety Data Sheet - 2-Chloro-4-methylpyrimidine, 98%. Acros Organics. URL: https://www.thermofisher.com/document-connect/thermofisher/MTR05567.pdf
- Section 1: Hazardous Waste. Syracuse University Environmental Health & Safety Services. URL: https://ehss.syr.edu/hazardous-waste-management-manual/section-1-hazardous-waste/
- Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. URL: https://floridadep.
- This compound Information. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92789195.htm
- Safety Data Sheet - 4-Amino-2-methylpyrimidine-5-carbonitrile. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR0584_msds.pdf
- Incompatible Chemicals Chart. University of Washington Environmental Health & Safety. URL: https://www.ehs.washington.
- Chemical Incompatibility Part 2. Scribd. URL: https://www.scribd.
- Safety Data Sheet - 4-CHLORO-2-METHYLPYRIMIDINE. ECHEMI. URL: https://www.echemi.com/sds/4-chloro-2-methylpyrimidine-cas-4994-86-9.html
- Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. URL: https://www.vita-d-chlor.com/wp-content/uploads/2020/07/Vita-D-Chlor_Guidance_Manual.pdf
- 4-Chloro-2-methylpyrimidine AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539660
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
- This compound. ChemUniverse. URL: https://www.chemuniverse.com/4-chloro-2-methylpyrimidine-5-carbonitrile-p-93068.html
- Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. URL: https://ehs.princeton.
- Table of Incompatible Chemicals. Louisiana State University. URL: https://www.lsu.
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA). URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000213S.PDF?Dockey=2000213S.PDF
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fire.lacounty.gov [fire.lacounty.gov]
- 5. epa.gov [epa.gov]
- 6. vita-d-chlor.com [vita-d-chlor.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of 4-Chloro-2-methylpyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 4-Chloro-2-methylpyrimidine-5-carbonitrile.
In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, heterocyclic compounds like this compound (CAS No: 38875-74-0) play a crucial role as versatile building blocks.[1] However, its structural motifs—a chlorinated pyrimidine and a nitrile group—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
Hazard Summary Based on Analogous Compounds:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Skin Irritation | Causes skin irritation.[3][4][6][7] | Wear protective gloves and clothing.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4][6][7] | Wear eye protection.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[4][8] | Work in a well-ventilated area, preferably under a chemical fume hood.[9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when there is a splash hazard.[2][3] | Protects against splashes and airborne particles. Safety glasses do not provide adequate protection from vapors.[10] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Double gloving is strongly recommended.[2][10] | Prevents skin contact. Inspect gloves before use and dispose of them properly after. |
| Skin Protection | Laboratory coat (flame-retardant recommended), long-sleeved clothing, and closed-toe shoes.[2][9] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood.[2][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3] | Reduces the risk of inhalation of dust or vapors. |
Operational Plan: From Receipt to Reaction
A systematic and cautious workflow is essential for minimizing exposure risks. The following diagram and steps outline a safe handling protocol for this compound.
Figure 1: A step-by-step workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10][11]
-
Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[10][12]
-
Weighing and Transfer : When weighing and transferring the solid material, do so within the fume hood. Use tools and equipment that can be easily decontaminated. Avoid generating dust.[13]
-
Reaction Setup : When setting up reactions, ensure all glassware is properly secured. If heating the reaction, do so in a well-controlled manner to avoid uncontrolled release of vapors.
-
Post-Reaction Workup : Quench reactions carefully, especially if reactive reagents have been used. Be mindful of potential off-gassing.
-
Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment after use.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response Flowchart:
Figure 2: Immediate steps to take in case of exposure to this compound.
First-Aid Measures:
-
In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] If skin irritation occurs, seek medical attention.[3]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12][13] Seek immediate medical attention.[12]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5] Seek immediate medical attention.[12]
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][5] Call a doctor or Poison Control Center immediately.[3][5][14]
Spill Response:
-
Minor Spills : For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Avoid generating dust.[13]
-
Major Spills : In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[13] Prevent the spill from entering drains or waterways.[13]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and its associated waste is a critical final step in the handling process. All waste materials should be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Stream | Handling and Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers should be collected in a designated, labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed. |
| Disposal Method | All waste must be disposed of through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.[14] Incineration at a high temperature in a facility equipped with a wet scrubber is a preferred method for chlorinated organic compounds.[15] |
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and environmental responsibility.
References
- Information on Cyanide Compounds - Stanford Environmental Health & Safety.
- Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards - CloudSDS.
- Download Cyanides SOP Template.
- Material Safety Data Sheet - Cyanogen Bromide - Cole-Parmer.
- CYANIDE HAZARD SUMMARY - NJ.gov.
- 2-Chloro-4-methylpyrimidine - Fisher Scientific.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA.
- Reactions of Polychlorinated Pyrimidines with DABCO - MDPI.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.
- This compound [P93068] - ChemUniverse.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu [bu.edu]
- 11. Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards [cloudsds.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
